2,6-Dichloro-4-(trifluoromethyl)aniline
描述
The exact mass of the compound 4-Amino-3,5-dichlorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,6-dichloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNMAZSPBLRJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179011 | |
| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-39-8 | |
| Record name | 2,6-Dichloro-4-trifluoromethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-4-trifluoromethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Pivotal Intermediate in Modern Chemistry
An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
This compound, identified by the CAS number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its unique substitution pattern—two chlorine atoms ortho to the amine and a trifluoromethyl group in the para position—confers a distinct combination of steric and electronic properties. This structure makes it an exceptionally valuable building block and a critical intermediate in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.
Systematic Names:
-
Common Synonyms: 4-Amino-3,5-dichlorobenzotrifluoride, 3,5-dichloro-4-aminobenzotrifluoride[1][5][6]
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 24279-39-8 | [1][5][7] |
| Molecular Formula | C₇H₄Cl₂F₃N | [5] |
| Molecular Weight | 230.01 g/mol | [5] |
| Appearance | White to light-colored solid/powder | [4] |
| Melting Point | 34-37 °C | [1][7][8] |
| Boiling Point | 60-62 °C @ 1 mmHg | [1][8] |
| Specific Gravity | 1.532 g/cm³ | [1][8] |
| Solubility | Soluble in organic solvents like methanol; insoluble in water. | [1][7][8] |
Synthesis Methodologies: Rationale and Execution
The synthesis of this compound is most commonly achieved via the direct chlorination of 4-(trifluoromethyl)aniline. This route is often preferred due to the availability of the starting material and the straightforward nature of the reaction.
Core Principle: Electrophilic Aromatic Substitution
The reaction proceeds via electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of two chlorine atoms ortho to the amine introduces significant steric hindrance, which is a key factor in its subsequent reactivity. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regioselectivity of the chlorination is thus dictated by the powerful directing effect of the amino group.
Caption: A typical workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for the chlorination of 4-(trifluoromethyl)aniline.
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).
-
Charging the Reactor: Charge the flask with 4-(trifluoromethyl)aniline and a suitable solvent such as toluene or dichloromethane.[9] Cool the mixture to 0-5 °C using an ice bath.
-
Chlorination: Begin bubbling chlorine gas (Cl₂) slowly into the stirred reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent over-chlorination.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching and Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine. Quench the reaction by carefully adding water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to remove HCl generated as a byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield high-purity this compound (purity >99%).[9][10]
Core Applications in Research and Industry
The utility of this compound stems from its role as a versatile intermediate. The amine group provides a reactive handle for derivatization, while the chlorine and trifluoromethyl groups modulate the electronic properties and metabolic stability of the final products.
References
- 1. nbinno.com [nbinno.com]
- 2. dataintelo.com [dataintelo.com]
- 3. This compound | CAS 24279-39-8 [matrix-fine-chemicals.com]
- 4. This compound | 24279-39-8 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. gfl.co.in [gfl.co.in]
- 7. biosynth.com [biosynth.com]
- 8. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 9. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 10. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
An In-depth Technical Guide to 2,6-dichloro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
2,6-dichloro-4-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline that serves as a critical intermediate in the synthesis of a range of important molecules, most notably in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-trifluoromethyl group, imparts specific steric and electronic properties that make it a valuable synthon for complex molecular architectures. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents significantly influences the reactivity of the aniline's amino group and the aromatic ring, allowing for selective chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its key applications.
Core Physical and Chemical Properties
This compound is typically a light brown crystalline solid or an oily liquid at or near room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 24279-39-8 | [1] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1] |
| Molecular Weight | 230.02 g/mol | [2] |
| Appearance | Light brown crystal or oily liquid | [2] |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 60-62 °C at 15 mmHg | [2] |
| Density | 1.532 g/cm³ | [2] |
| Solubility | Insoluble in water; soluble in various organic solvents. Soluble in methanol. | [1][2] |
| Flash Point | 87 °C | [2] |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent and should appear as a singlet. The two protons of the amino group will also give rise to a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-N stretching, C-H stretching for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of chlorine atoms and the trifluoromethyl group.
Synthesis and Reactivity
The primary synthetic route to this compound involves the direct chlorination of 4-(trifluoromethyl)aniline.[3] The presence of the activating amino group directs the electrophilic chlorination to the ortho positions.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on literature descriptions.[4][5]
Figure 1: General workflow for the synthesis of this compound.
Materials:
-
4-(Trifluoromethyl)aniline
-
Chlorine gas or another suitable chlorinating agent
-
Chlorobenzene (or another inert solvent like toluene, dichloromethane)[3]
-
Aqueous sodium hydroxide solution
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser, dissolve 4-(trifluoromethyl)aniline in chlorobenzene.
-
Heat the solution to approximately 100 °C.
-
Slowly bubble chlorine gas through the solution while maintaining the temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
-
Add water to the mixture and stir. Neutralize the excess acid by slowly adding an aqueous sodium hydroxide solution until the pH is between 7 and 8.
-
Separate the organic layer. The aqueous layer can be extracted with dichloromethane.
-
Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield high-purity this compound.[4]
The reactivity of this compound is dominated by the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring, which is influenced by the substituents. The amino group can undergo diazotization, acylation, and alkylation.
Applications in Agrochemicals: The Precursor to Fipronil
The most significant application of this compound is as a key starting material for the synthesis of the broad-spectrum insecticide, fipronil.[1] Fipronil belongs to the phenylpyrazole class of insecticides and is highly effective against a wide range of pests.[6]
The synthesis of fipronil involves the reaction of this compound to form a pyrazole ring, followed by further functionalization.[7]
Figure 2: Simplified synthetic pathway from this compound to Fipronil.
Applications in Drug Discovery and Development
Beyond agrochemicals, this compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] The trifluoromethyl group is a common feature in many modern pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.
Research has shown that derivatives of this compound, such as certain cyclic imides and pyrazole derivatives, exhibit promising antimicrobial and antibacterial activities.[1][8] For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues have been synthesized and tested for their antimicrobial properties.[9] Additionally, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria.[8]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[10]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
Use a properly fitted respirator when handling the compound, especially in poorly ventilated areas.
Handling and Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Avoid release to the environment.[10]
Conclusion
This compound is a cornerstone intermediate in the synthesis of high-value chemicals. Its unique structural features provide a versatile platform for the construction of complex molecules with significant biological activity. While its role in the production of the insecticide fipronil is well-established, its potential in the development of new pharmaceuticals continues to be an active area of research. A thorough understanding of its physical properties, synthesis, and reactivity is essential for chemists and researchers working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 3. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hpc-standards.com [hpc-standards.com]
Navigating the Solubility Landscape of 2,6-dichloro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers
Foreword: Understanding the Criticality of Solubility Data
For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's behavior in various systems, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This technical guide is dedicated to a molecule of significant interest in the agrochemical and pharmaceutical industries: 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). While this compound is widely recognized as a vital chemical intermediate, a notable gap exists in the public domain regarding its quantitative solubility data in common organic solvents.[1][2][3] This guide aims to bridge that gap, not by presenting pre-existing data where none is readily available, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in their own laboratories. By providing a robust framework for solubility determination, we facilitate a deeper understanding of this versatile molecule and accelerate its application in novel research and development endeavors.
Physicochemical Profile of this compound
A thorough understanding of a compound's solubility profile begins with an examination of its fundamental physicochemical properties. These parameters offer valuable insights into its expected behavior in different solvent systems.
| Property | Value | Source(s) |
| CAS Number | 24279-39-8 | [1][2][4] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][4] |
| Molecular Weight | 230.01 g/mol | [1] |
| Melting Point | 34-37 °C | [1] |
| Boiling Point | 60-62 °C at 1 mmHg | [1] |
| Water Solubility | 0.0589 g/L at 20 °C | |
| logP (Octanol-Water Partition Coefficient) | 4.58 | |
| Appearance | White to orange to green powder or lump | [1] |
The low water solubility and high logP value are indicative of a lipophilic ("fat-loving") molecule, suggesting a greater affinity for and solubility in non-polar organic solvents. The presence of two chlorine atoms and a trifluoromethyl group contributes to its low polarity and high molecular weight, further decreasing its solubility in water.
Aqueous Solubility: The Established Baseline
The sole piece of quantitative solubility data for this compound that is consistently reported is its solubility in water. At 20°C, the solubility is 0.0589 g/L. This low value is a crucial piece of information for applications where the compound might come into contact with aqueous environments, such as in biological systems or environmental fate studies.
Uncharted Territory: Solubility in Organic Solvents
Despite numerous sources stating that this compound is soluble in organic solvents, and specifically in methanol, quantitative data remains elusive in the scientific literature.[1][2][3] This absence of specific values presents a significant challenge for researchers working with this compound. To address this, the following section provides a detailed, adaptable protocol for determining the solubility of this compound in a range of common laboratory solvents.
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5][6][7][8] It is the recommended procedure by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for determining water solubility and is readily adaptable for organic solvents.[9][10][11][12][13]
Principle
A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)
-
Analytical balance
-
Glass vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Step-by-Step Methodology
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a glass vial. The key is to have a visible amount of undissolved solid at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period. A 24-hour equilibration time is generally sufficient for most compounds, but a preliminary experiment to determine the time to reach equilibrium is recommended.[5] This can be done by taking samples at different time points (e.g., 8, 16, 24, and 48 hours) and analyzing the concentration until it plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Determination:
-
HPLC Method (Recommended):
-
Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations of this compound in the same solvent.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area versus concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry Method (Alternative):
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at the λmax.
-
Create a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility.
-
-
Data Presentation
The determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps of the shake-flask solubility determination method.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 3. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 4. This compound [stenutz.eu]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. filab.fr [filab.fr]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this important chemical intermediate.
Introduction: The Significance of this compound
This compound, also known as 4-amino-3,5-dichlorobenzotrifluoride, is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms on an aniline ring, imparts unique chemical properties that are leveraged in the development of active pharmaceutical ingredients and pesticides.[1][2][3] Accurate structural confirmation and purity assessment are paramount in its application, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will illuminate the nuances of its ¹H NMR spectrum, providing a robust framework for its confident identification and characterization.
Predicted ¹H NMR Spectrum: A Theoretical Dissection
The ¹H NMR spectrum of this compound is predicted to be relatively simple, yet informative. The key to its interpretation lies in understanding the electronic effects of the substituents on the aromatic ring and the principles of spin-spin coupling.
Chemical Environment and Expected Signals
The structure of this compound (C₇H₄Cl₂F₃N) presents two distinct proton environments: the amine (-NH₂) protons and the aromatic protons.[1][5]
-
Amine Protons (-NH₂): These two protons are chemically equivalent and are expected to produce a single signal. The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[6] This signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent.
-
Aromatic Protons (Ar-H): The benzene ring has two equivalent protons at the 3 and 5 positions. These protons are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to give rise to a single signal.
The Influence of Substituents on Chemical Shifts
The positions of the signals in the ¹H NMR spectrum (chemical shifts) are dictated by the electron density around the protons.
-
Aromatic Protons: The aromatic protons are flanked by electron-withdrawing chlorine atoms and are on a benzene ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating amino (-NH₂) group. The interplay of these electronic effects will determine the final chemical shift. Generally, electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, shifting them upfield (to a lower ppm value).
-
Amine Protons: The chemical shift of the amine protons will also be influenced by the electronic nature of the substituted benzene ring.
Spin-Spin Coupling: Unraveling the Multiplicity
The multiplicity (splitting pattern) of the signals provides crucial information about the neighboring protons and other NMR-active nuclei.
-
Aromatic Protons: The two aromatic protons are equivalent, so they will not split each other. However, they are expected to exhibit long-range coupling to the three fluorine atoms of the trifluoromethyl group. This is a key feature of the spectrum. The coupling between protons and fluorine atoms across multiple bonds (in this case, four bonds, ⁴J H-F) will likely split the aromatic proton signal into a quartet (or a more complex multiplet depending on the resolution and the specific coupling constants).
-
Amine Protons: The amine protons are not expected to show significant coupling to the aromatic protons. As mentioned, their signal is often broad, which can obscure any fine splitting.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following methodology provides a robust starting point for obtaining a high-resolution ¹H NMR spectrum of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.
-
Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Gently agitate the tube to ensure the sample is completely dissolved.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D proton | For routine acquisition. |
| Number of Scans (NS) | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (D1) | 2 - 5 seconds | To allow for full relaxation of the nuclei between scans. |
| Acquisition Time (AQ) | 2 - 4 seconds | To ensure good digital resolution. |
| Spectral Width (SW) | 0 - 10 ppm | To encompass all expected proton signals. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing: Carefully phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Interpretation of the ¹H NMR Spectrum
Based on the principles outlined above, the ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following features:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.3 - 7.5 | Quartet (or multiplet) | 2H | Aromatic Protons (H-3, H-5) |
| 2 | ~4.0 - 5.0 (broad) | Singlet (broad) | 2H | Amine Protons (-NH₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Detailed Analysis of Signals
-
Aromatic Protons (Signal 1): The signal for the two equivalent aromatic protons is expected to appear in the downfield region, likely between 7.3 and 7.5 ppm. The key feature of this signal is its multiplicity. Due to four-bond coupling (⁴J H-F) with the three equivalent fluorine atoms of the -CF₃ group, the signal will be split into a quartet with a small coupling constant. The observation of this quartet is a strong confirmation of the structure.
-
Amine Protons (Signal 2): The amine protons will likely appear as a broad singlet in the region of 4.0 to 5.0 ppm. The broadness of this peak is characteristic of amine protons and is due to quadrupolar broadening from the nitrogen atom and chemical exchange. The integration of this signal should correspond to two protons.
Visualizing the Molecular Structure and Interactions
To further clarify the relationships within the molecule that give rise to the observed NMR spectrum, the following diagrams are provided.
Figure 1: 2D structure of this compound.
References
- 1. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 4-Amino-3,5-dichlorobenzotrifluoride | 24279-39-8 [chemicalbook.com]
- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 5. 4-Amino-3,5-dichlorobenzotrifluoride | C7H4Cl2F3N | CID 141094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the FT-IR Analysis of 2,6-dichloro-4-(trifluoromethyl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-dichloro-4-(trifluoromethyl)aniline. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As such, its structural verification and purity assessment are paramount in drug development and chemical manufacturing. This document outlines the theoretical underpinnings of its FT-IR spectrum, provides detailed experimental protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and quality control professionals who require a robust understanding of the vibrational characteristics of this complex molecule.
Introduction: The Significance of this compound and FT-IR Analysis
This compound (CAS No. 24279-39-8) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring with two chlorine atoms, an amino group, and a trifluoromethyl group, makes it a key precursor for active pharmaceutical ingredients (APIs) and potent agrochemicals, such as the insecticide fipronil.[1] The precise arrangement of these functional groups is crucial for its reactivity and the efficacy of the final products.
FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound.[3] This allows for the rapid and non-destructive confirmation of the identity of this compound and the detection of any impurities.
Theoretical Background: Understanding the Vibrational Modes
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the aromatic ring. The primary vibrations of interest are:
-
N-H Vibrations (Amino Group): Primary aromatic amines typically exhibit two N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[4][5] N-H bending (scissoring) vibrations are expected around 1580-1650 cm⁻¹.[5]
-
C-F Vibrations (Trifluoromethyl Group): The strong electronegativity of fluorine results in intense C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ range.[6][7] The CF₃ group will have both symmetric and asymmetric stretching modes.[6]
-
C-Cl Vibrations (Dichloro Substituents): The C-Cl stretching vibrations are generally found in the 550-850 cm⁻¹ region of the spectrum.[8]
-
Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. These include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 675-900 cm⁻¹ range.[10]
The interaction and potential coupling of these vibrational modes can lead to a complex but highly informative spectrum.[11][12][13]
Experimental Protocol: From Sample to Spectrum
Obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature with a melting point of 34-36°C, requires meticulous sample preparation.[1][14]
Sample Preparation: The Thin Solid Film Method
The thin solid film method is a rapid and effective technique for analyzing solid samples.[15][16]
Methodology:
-
Solvent Selection: Choose a volatile solvent in which this compound is soluble, such as methylene chloride or acetone.[15][16] The solvent should have minimal interference in the spectral regions of interest and evaporate quickly.
-
Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of the chosen solvent in a small vial.[16][17]
-
Deposition: Using a pipette, place a drop of the concentrated solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[15][17]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.[15] A gentle stream of nitrogen can be used to expedite this process.
-
Quality Check: The resulting film should be transparent or slightly hazy.[15] If the film is too thick (resulting in overly intense, saturated peaks), the plate can be cleaned and a more dilute solution used.[15] Conversely, if the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[15]
Alternative Sample Preparation: KBr Pellet Method
For quantitative analysis or when a more uniform sample dispersion is required, the Potassium Bromide (KBr) pellet method is a suitable alternative.
Methodology:
-
Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[18]
-
Mixing: Add about 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample.[18]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]
FT-IR Spectrometer Parameters and Data Acquisition
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum to account for atmospheric water and carbon dioxide.
-
Sample Analysis: Place the prepared salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.
-
Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for a good signal-to-noise ratio.
FT-IR Analysis Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process for this compound.
Caption: Workflow for FT-IR analysis of this compound.
Spectral Interpretation: Assigning the Characteristic Peaks
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic peaks for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) | Medium |
| 3000 - 3100 | Aromatic C-H Stretching | Benzene Ring | Medium to Weak |
| 1580 - 1650 | N-H Bending (Scissoring) | Amino (-NH₂) | Medium to Strong |
| 1400 - 1600 | C=C In-Ring Stretching | Benzene Ring | Medium to Strong |
| 1100 - 1350 | C-F Asymmetric & Symmetric Stretching | Trifluoromethyl (-CF₃) | Very Strong |
| 1250 - 1335 | Aromatic C-N Stretching | Aryl-Amine | Strong |
| 675 - 900 | Aromatic C-H Out-of-Plane Bending | Benzene Ring | Strong |
| 550 - 850 | C-Cl Stretching | Chloro (-Cl) | Medium to Strong |
Table 1: Expected FT-IR Peak Assignments for this compound.
Key Interpretive Points:
-
The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a strong indicator of the primary amine group.[4][5]
-
The very strong and broad absorptions between 1100 and 1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group and are often the most prominent features in the spectrum.[6]
-
The aromatic C=C stretching bands around 1400-1600 cm⁻¹ confirm the presence of the benzene ring.[10][19]
-
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-Cl stretches and various bending modes, which are highly specific to the overall molecular structure.[3]
Troubleshooting and Quality Control
-
Broad O-H Peak: A broad absorption around 3200-3600 cm⁻¹ may indicate the presence of water in the sample or solvent. Ensure all materials and equipment are dry.
-
Saturated Peaks: If major peaks are flattened at the top, the sample film is too thick. Prepare a new sample using a more dilute solution.[15]
-
Noisy Spectrum: A low signal-to-noise ratio can be improved by increasing the number of scans.
-
Baseline Irregularities: A sloping or curved baseline may result from poor sample preparation or instrumental issues. Perform a baseline correction during data processing.
Conclusion
FT-IR spectroscopy is a powerful and efficient tool for the structural characterization of this compound. By understanding the expected vibrational modes and employing proper sample preparation techniques, researchers and analysts can confidently verify the identity and assess the quality of this important chemical intermediate. The unique spectral fingerprint, dominated by the strong C-F and characteristic N-H and aromatic absorptions, provides a reliable method for its identification in both research and industrial settings.
References
- 1. nbinno.com [nbinno.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. azooptics.com [azooptics.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Introduction: Understanding the Profile of a Key Synthetic Intermediate
An In-depth Technical Guide to the Safe Handling of 2,6-dichloro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals
This compound (CAS No. 24279-39-8) is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a wide array of high-value molecules.[1][2] Its unique structure, featuring a trifluoromethyl group and two chlorine atoms on the aniline ring, makes it an essential building block in the agrochemical sector, notably for the production of the insecticide fipronil.[1][2] In the pharmaceutical industry, it is a precursor for synthesizing various drug candidates, including GABA receptor antagonists and compounds with potential antimicrobial activity.[1][2]
However, the very reactivity that makes this compound valuable also imparts a significant hazard profile. A thorough understanding of its material safety is not merely a regulatory formality but a cornerstone of responsible research and development. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a senior scientist's perspective on risk mitigation, explaining the causality behind safety protocols and equipping researchers with the knowledge to design inherently safe experimental workflows.
Section 1: A Granular Hazard Assessment and Risk Analysis
The compound is formally classified as hazardous under US OSHA (29 CFR 1910.1200) and other international regulations.[3] The "Warning" signal word belies a complex risk profile that demands respect and careful management.[3]
Deconstructing the GHS Classifications
A nuanced understanding of the Globally Harmonized System (GHS) classifications is critical for appreciating the risks in a laboratory context.
| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4][5] | Accidental ingestion, even in small amounts via contaminated hands, can lead to systemic toxicity. Strict hygiene protocols are non-negotiable. |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4][5] | As a solid with a low melting point, it can form dusts or, if heated, vapors. All handling of the solid must be done in a certified chemical fume hood to prevent respiratory exposure. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] | Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][5] | This is a crucial, often overlooked hazard. Initial exposures may only cause mild irritation, but subsequent contact can trigger a severe allergic response (e.g., rash, itching, swelling).[3] There is no way to predict who will become sensitized. |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life[5] | Even minuscule quantities entering the drainage system can have a devastating impact on aquatic organisms.[3] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] | The compound's persistence and potential for bioaccumulation (indicated by a high log Pow of 4.58) mean its environmental damage is not transient.[3] This underscores the critical importance of proper waste containment and disposal. |
Section 2: Proactive Safety Protocols and Engineering Controls
A foundational principle of laboratory safety is that protocols and engineering controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.
Standard Operating Procedure (SOP) for Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain dust and potential vapors.[6]
-
Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling toxic solids.[6]
-
Grounding: To prevent ignition of dusts or vapors from static electricity, all metal equipment should be properly grounded.[2] Use of spark-proof tools is recommended.[2]
-
Hygiene: Prohibit eating, drinking, and smoking in the handling area.[6] Wash hands, face, and any exposed skin thoroughly after handling.[3][6]
-
Avoidance of Contaminants: Keep the compound away from incompatible materials, particularly strong oxidizing agents, which can cause vigorous or explosive reactions.[3] Also avoid heat, sparks, open flames, and other sources of ignition.[3][4]
Storage Protocol
The stability of this compound is contingent on proper storage.
-
Container: Keep the container tightly closed and sealed until ready for use.[3][6] Containers that have been opened must be carefully resealed and kept upright.[5][6]
-
Location: Store in a dry, cool, and well-ventilated place.[2][3][4] The storage area should be separate from incompatible materials like strong oxidizing agents.[3]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen is recommended to prevent degradation.[7]
Section 3: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE must directly address the hazards identified in Section 1.
-
Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield (minimum 8-inch) that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[2] Consider breakthrough times for the solvents being used.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons and sleeves are required. Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: Under normal conditions within a fume hood, respiratory protection should not be necessary. However, if exposure limits are exceeded or in the event of a ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) must be used.[3]
Caption: Relationship between hazards and required protective measures.
Section 4: Emergency Response Workflow
In the event of an incident, a structured, rapid response is essential to mitigate harm. All laboratory personnel must be trained on this workflow.
First-Aid Measures
-
Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[3][4] Get medical attention if irritation or allergic symptoms develop.[3]
-
Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Ingestion: Clean the mouth with water.[3][4] Call a POISON CENTER or doctor if you feel unwell.[3] Do not induce vomiting.
Accidental Release (Spill) Protocol
The following diagram outlines the logical flow for managing a spill.
Caption: Workflow for responding to an accidental laboratory spill.
Section 5: Physicochemical and Toxicological Profile
Understanding the physical properties is key to predicting the behavior of the chemical during experiments.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 24279-39-8 | [3][4][9] |
| Molecular Formula | C₇H₄Cl₂F₃N | [4][9] |
| Molecular Weight | 230.01 g/mol | [7][9] |
| Appearance | Light yellow to white/orange/green solid/lump | [1][4] |
| Melting Point | 33 - 37 °C / 91.4 - 98.6 °F | [4][10][11] |
| Boiling Point | 60 - 62 °C @ 1 mmHg | [1][8][11] |
| Flash Point | 87 - 88 °C / 188.6 - 190.4 °F | [4][6] |
| Specific Gravity | 1.532 g/cm³ | [1][10][11] |
| Water Solubility | Insoluble | [10] |
| log Pow | 4.58 | [3] |
Toxicological and Ecotoxicity Data
The toxicological properties have not been fully investigated, but the available data on ecotoxicity is clear.[3]
| Toxicity Type | Value | Organism | Exposure Time | Source |
| Toxicity to Fish | LC50: 0.11 mg/L | (Not Specified) | 96 hours | [2] |
| Toxicity to Daphnia | EC50: 1.59 mg/L | Daphnia and other aquatic invertebrates | 48 hours | [2] |
| Toxicity to Algae | ErC50: 1.09 mg/L | (Not Specified) | 72 hours | [2] |
Section 6: Environmental and Disposal Considerations
The high toxicity to aquatic life necessitates stringent environmental controls.
-
Environmental Release: Under no circumstances should this material be allowed to enter drains, surface water, or the sanitary sewer system.[3] The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4]
-
Waste Disposal: All waste containing this chemical must be treated as hazardous waste.[3]
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]
-
Containment: Collect waste material in suitable, closed, and properly labeled containers for disposal.[2][12]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][5] Do not dispose of it with normal trash or down the drain.
-
Conclusion
This compound is an indispensable tool for chemical synthesis in both pharmaceutical and agrochemical research. However, its utility is matched by its potential for harm to both human health and the environment. By adopting a proactive and informed approach to safety—grounded in a deep understanding of its hazards, the implementation of robust engineering controls, the consistent use of appropriate PPE, and readiness for emergency situations—researchers can harness its synthetic power responsibly and safely.
References
- 1. nbinno.com [nbinno.com]
- 2. gfl.co.in [gfl.co.in]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. gfl.co.in [gfl.co.in]
- 7. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 8. 24279-39-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 9. scbt.com [scbt.com]
- 10. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 11. CAS 24279-39-8 | 3830-7-26 | MDL MFCD00052918 | this compound | SynQuest Laboratories [synquestlabs.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
An In-Depth Technical Guide to the Thermal Degradation of 2,6-Dichloro-4-(trifluoromethyl)aniline
Abstract: This technical guide provides a comprehensive analysis of the thermal degradation of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, this document synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal analysis to present a scientifically grounded overview. The guide covers the compound's physicochemical properties, predicted thermal degradation pathways, and the analytical methodologies essential for its thermal stability assessment. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided, offering a framework for researchers and drug development professionals. The potential hazards associated with its thermal decomposition products are also discussed to ensure safe handling and processing.
Introduction to this compound
This compound (CAS No. 24279-39-8) is a substituted aniline featuring two chlorine atoms ortho to the amine group and a trifluoromethyl group in the para position.[2][3] This unique substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[4] It is a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1]
The thermal stability of such intermediates is a critical parameter in drug development and manufacturing. Understanding its behavior at elevated temperatures is paramount for ensuring process safety, predicting shelf-life, and preventing the formation of potentially toxic degradants.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 24279-39-8 | [2][5][6] |
| Molecular Formula | C₇H₄Cl₂F₃N | [6] |
| Molecular Weight | 230.01 g/mol | [6] |
| Appearance | Colorless to light yellow solid | [6] |
| Melting Point | 33 - 36 °C | [5] |
| Boiling Point | 60 - 62 °C at 1 hPa | [5] |
| Solubility | Soluble in organic solvents; insoluble in water. | [6] |
Predicted Thermal Degradation Profile
Anticipated Decomposition Pathways
The thermal degradation of this compound is expected to proceed through a multi-step mechanism involving the cleavage of the C-N, C-Cl, and C-CF₃ bonds. The initial stages of decomposition at lower temperatures may involve the homolytic cleavage of the weakest bonds. The C-N bond is often a point of initial fragmentation in anilines. Subsequent reactions at higher temperatures would likely lead to the fragmentation of the aromatic ring itself.
Based on safety data sheets, the hazardous decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Gaseous hydrogen fluoride (HF)
-
Hydrogen chloride gas (HCl)[7]
The formation of these products suggests the complete breakdown of the parent molecule under significant thermal stress. A hypothesized degradation pathway is illustrated in the diagram below.
Analytical Methodologies for Thermal Stability Assessment
A comprehensive evaluation of the thermal stability of this compound requires a combination of analytical techniques. The following sections detail the standard experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum).
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
DSC Method:
-
Equilibrate the sample and reference pans at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
Maintain a constant nitrogen purge gas flow rate of 50 mL/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks associated with decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.
Experimental Protocol:
-
Instrument Setup:
-
Pyrolyzer: Interface a pyrolysis unit to the GC inlet.
-
GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Sample Preparation: Place a small amount (approximately 100 µg) of this compound into a pyrolysis tube.
-
Py-GC-MS Method:
-
Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600 °C) for a short duration (e.g., 10 seconds).
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).
-
-
MS Detection:
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).
Safety and Handling of Decomposition Products
The thermal decomposition of this compound generates hazardous gases, including hydrogen fluoride and hydrogen chloride.[7] These are highly corrosive and toxic upon inhalation. All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. In the event of a fire, containers may explode when heated.[7]
Conclusion
This technical guide provides a foundational understanding of the thermal degradation of this compound. While direct experimental data is sparse, a predictive analysis based on its chemical structure and the behavior of analogous compounds allows for the anticipation of its decomposition pathways and products. The outlined analytical methodologies provide a robust framework for researchers and professionals to conduct their own detailed thermal stability studies. Such investigations are crucial for ensuring the safe handling, processing, and storage of this important chemical intermediate in the pharmaceutical and agrochemical industries. Further experimental work is necessary to fully elucidate the precise degradation kinetics and mechanisms.
References
An In-Depth Technical Guide to the Photochemical Stability of 2,6-dichloro-4-(trifluoromethyl)aniline
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Knowledge Gap
Predicted Photochemical Reactivity: A Tale of Two Moieties
The structure of 2,6-dichloro-4-(trifluoromethyl)aniline presents two primary sites for photochemical reactions: the substituted aniline ring and the trifluoromethyl group. The overall stability will be a composite of the reactivity of these two moieties.
The Aniline Moiety: Susceptibility to Oxidation and Transformation
The photodegradation of chloroanilines has been a subject of study, providing valuable insights. The photocatalytic degradation of 2,6-dichloroaniline, a close structural analog, has been shown to proceed completely after several hours of irradiation in the presence of a photocatalyst like TiO2.[2] The degradation of anilines is often initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are generated in the presence of light and photosensitizers.[3][4]
Based on analogous compounds, we can predict the following primary degradation pathways for the aniline ring of this compound:
-
Hydroxylation: Attack by hydroxyl radicals can lead to the formation of aminophenol derivatives.
-
Oxidation: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives.
-
Dehalogenation: Reductive or oxidative processes can lead to the cleavage of the carbon-chlorine bonds, although this is often a slower process compared to reactions involving the amino group.
-
Polymerization: Radical-mediated coupling of aniline molecules can lead to the formation of colored polymeric byproducts.
The Trifluoromethyl Moiety: Potential for C-F Bond Cleavage
The trifluoromethyl group is generally considered to be highly stable. However, studies on benzotrifluoride derivatives have shown that the C-F bond can undergo photohydrolysis, particularly when the aromatic ring is substituted with strong electron-donating groups.[5][6] The amino group in this compound is an electron-donating group, which is expected to increase the susceptibility of the trifluoromethyl group to photolytic attack.[5] The proposed mechanism involves a photo-S_N2 reaction with water, leading to the formation of a benzoic acid derivative and the release of fluoride ions.[5] This defluorination process can ultimately lead to the formation of trifluoroacetic acid (TFA).
The following diagram illustrates the two principal predicted photodegradation pathways for this compound.
Caption: Predicted photodegradation pathways of this compound.
A Framework for Experimental Investigation
A robust study of the photochemical stability of this compound requires a multi-faceted experimental approach. The following workflow is proposed to systematically evaluate its degradation kinetics, identify transformation products, and elucidate the underlying mechanisms.
Caption: Proposed experimental workflow for assessing photochemical stability.
Detailed Methodologies
The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.
Preparation and Spectroscopic Characterization
Objective: To determine the absorption characteristics of this compound to inform the choice of irradiation wavelength.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Perform serial dilutions in the desired experimental medium (e.g., buffered aqueous solution) to a final concentration suitable for UV-Vis spectroscopy (typically in the low mg/L range).
-
Scan the absorbance from 200 to 800 nm using a calibrated spectrophotometer.
-
Identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for direct photolysis experiments.
Photodegradation Kinetics
Objective: To determine the rate of degradation under different conditions.
Protocol:
-
Prepare replicate solutions of this compound in the chosen solvent system (e.g., pH-buffered water).
-
For indirect photolysis, add a photosensitizer such as TiO₂ at a specified concentration.
-
Place the solutions in a photoreactor equipped with a lamp emitting at the desired wavelength (e.g., a xenon lamp for simulated sunlight or a lamp specific to the λ_max).
-
Maintain a constant temperature throughout the experiment.
-
At regular time intervals, withdraw aliquots from the solutions.
-
Analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV method.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k). The kinetics of photodegradation of similar compounds like 2,6-dichloroaniline have been successfully modeled using a pseudo-first-order equation.[7]
Identification of Transformation Products
Objective: To identify the major degradation products to elucidate the reaction pathways.
Protocol:
-
Collect samples at various time points during the photodegradation experiment, including a final time point where significant degradation has occurred.
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate and final products. High-resolution mass spectrometry is particularly useful for this purpose.
-
For the analysis of fluorinated products, utilize ¹⁹F NMR, which is a powerful technique for detecting and quantifying organofluorine compounds.[8][9]
-
To quantify inorganic fluoride and trifluoroacetic acid, use Ion Chromatography.
Mechanistic Elucidation using ROS Scavengers
Objective: To determine the role of specific reactive oxygen species in the degradation process.
Protocol:
-
Repeat the indirect photodegradation experiment in the presence of specific ROS scavengers.
-
Use tert-butanol to quench hydroxyl radicals (•OH).
-
Use p-benzoquinone to quench superoxide radicals (O₂•⁻).
-
Compare the degradation rates in the presence and absence of scavengers. A significant decrease in the degradation rate in the presence of a specific scavenger indicates the importance of that ROS in the degradation mechanism.[4]
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₄Cl₂F₃N | [1] |
| Molecular Weight | 230.01 g/mol | [1] |
| Melting Point | 34-36 °C | [1] |
| Boiling Point | 60-62 °C at 1 mmHg | [1] |
| log Pow | 4.58 | [8] |
Table 2: Hypothetical Photodegradation Kinetic Data
| Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |
| Direct Photolysis (pH 7) | Value to be determined | Value to be determined |
| Indirect Photolysis (TiO₂, pH 7) | Value to be determined | Value to be determined |
| Indirect Photolysis (TiO₂, pH 4) | Value to be determined | Value to be determined |
| Indirect Photolysis (TiO₂, pH 9) | Value to be determined | Value to be determined |
| Indirect Photolysis (TiO₂, with t-butanol) | Value to be determined | Value to be determined |
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for investigating the photochemical stability of this compound. By leveraging data from structurally similar compounds, we have outlined the most probable degradation pathways and provided detailed experimental protocols to validate these hypotheses. The proposed workflow, from initial spectroscopic characterization to detailed mechanistic studies, will enable researchers to generate robust and reliable data.
Future work should focus on executing these experimental plans to generate the first direct data on the photochemical fate of this important industrial chemical. Such studies will be invaluable for environmental risk assessment, the development of stable pharmaceutical and agrochemical formulations, and for advancing our fundamental understanding of the photochemistry of complex halogenated and fluorinated aromatic compounds.
References
- 1. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]
- 3. Solar photo-degradation of aniline with rGO/TiO2 composites and persulfate [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. chipscommunitiesunited.org [chipscommunitiesunited.org]
- 9. collectionscanada.ca [collectionscanada.ca]
A Theoretical and Computational Guide to 2,6-dichloro-4-(trifluoromethyl)aniline: From Molecular Structure to Bioactivity Prediction
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of 2,6-dichloro-4-(trifluoromethyl)aniline (DCTFMA), a pivotal chemical intermediate in the agrochemical and pharmaceutical industries.[1] With the CAS number 24279-39-8, this molecule serves as a critical building block for high-value compounds, most notably the broad-spectrum insecticide fipronil.[2][3] The unique substitution pattern of an aniline core—featuring two sterically hindering chlorine atoms ortho to the amine group and a potent electron-withdrawing trifluoromethyl group in the para position—imparts distinct physicochemical properties that are crucial for its reactivity and the bioactivity of its derivatives.[4][5] This document outlines a robust computational methodology using Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of DCTFMA. Furthermore, it presents a validated protocol for molecular docking studies to probe its potential interactions with biological targets, offering a roadmap for researchers in chemical synthesis, drug discovery, and materials science to leverage computational chemistry for predictive analysis and rational design.
Introduction: The Rationale for a Theoretical Approach
This compound is more than a mere synthetic intermediate; it is a carefully designed scaffold. The trifluoromethyl (-CF₃) group is a bioisostere for chlorine and is renowned in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties to improve binding affinity with biological targets.[4] The dichloro-substitution pattern influences the pKa of the amine group and dictates the regioselectivity of subsequent reactions.[6]
While synthetic routes and industrial applications are well-documented[7][8][9], a deep, atomistic understanding of DCTFMA's properties remains less explored in public literature. Theoretical studies provide a powerful, cost-effective lens to:
-
Establish a Baseline: Determine the most stable three-dimensional conformation and its intrinsic electronic state.
-
Predict Reactivity: Identify regions susceptible to electrophilic or nucleophilic attack, guiding synthetic strategy.[10]
-
Interpret Experimental Data: Assign spectroscopic signatures (IR, Raman, NMR) with high confidence.
-
Hypothesize Biological Interactions: Model the molecule's potential to bind with protein targets, accelerating the early stages of drug and pesticide discovery.[11]
This guide presents a workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance between computational accuracy and resource efficiency for molecules of this size.[12][13]
Part I: Molecular Geometry and Structural Analysis
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.
Optimized Molecular Structure
The structure of DCTFMA was modeled and optimized. The resulting conformation reveals key spatial relationships between the substituent groups.
Caption: Optimized structure of this compound.
Protocol for Geometry Optimization
A reliable geometry optimization is the foundation for all subsequent calculations.
Objective: To find the lowest energy conformation of DCTFMA. Software: Gaussian 16, ORCA, or similar quantum chemistry package. Methodology:
-
Input Structure: Build an initial 3D structure of the molecule using a molecular editor like GaussView or Avogadro.
-
Select Level of Theory:
-
Functional: B3LYP. This hybrid functional is widely used and provides excellent results for the geometries of organic molecules.[10]
-
Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to handle the geometric description of non-hydrogen and hydrogen atoms, respectively.
-
-
Calculation Setup:
-
Specify the Opt keyword to request a geometry optimization.
-
Specify the Freq keyword to calculate vibrational frequencies at the optimized geometry. This is crucial to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies).
-
-
Execution: Run the calculation.
-
Analysis: Verify the convergence criteria have been met and check for the absence of imaginary frequencies. Extract the optimized coordinates and structural parameters.
Key Geometrical Parameters
The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. This data is invaluable for understanding steric hindrance and electronic delocalization.
| Parameter | Atom(s) Involved | Calculated Value (Å or °) | Significance |
| Bond Lengths | |||
| C-N | C1-N | Value | Reflects the degree of single/double bond character due to lone pair delocalization into the ring. |
| C-Cl | C2-Cl, C6-Cl | Value | Indicates the strength of the carbon-chlorine bond. |
| C-CF₃ | C4-C7 | Value | Shows the bond strength between the aromatic ring and the trifluoromethyl group. |
| Dihedral Angle | Cl-C2-C1-C6 | Value | Measures the planarity of the ring and the out-of-plane distortion caused by the bulky substituents. |
| Dihedral Angle | C2-C1-N-H | Value | Describes the orientation of the amine group relative to the ring, influenced by steric hindrance from Cl. |
Note: "Value" represents placeholder data to be filled by actual computational output.
Part II: Electronic Structure and Reactivity
The distribution of electrons within a molecule governs its reactivity, polarity, and spectroscopic properties. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are essential tools for this analysis.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13]
| Property | Calculated Value (eV) | Interpretation |
| EHOMO | Value | The energy of the highest occupied molecular orbital. A higher energy indicates a stronger electron-donating capability. The HOMO is expected to be localized over the aniline ring and the nitrogen atom. |
| ELUMO | Value | The energy of the lowest unoccupied molecular orbital. A lower energy indicates a stronger electron-accepting capability. The LUMO is likely localized on the aromatic ring, influenced by the -CF₃ group. |
| Energy Gap (ΔE) | Value | A measure of molecular stability and reactivity. This value is crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties (UV-Vis). |
| Ionization Potential (I) | Value | Estimated as -EHOMO. Energy required to remove an electron. |
| Electron Affinity (A) | Value | Estimated as -ELUMO. Energy released when an electron is added. |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an immediate, visual guide to the charge distribution.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the fluorine atoms and the nitrogen lone pair.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.
-
Green Regions (Neutral Potential): Indicate areas of neutral or nonpolar character, such as the aromatic ring's carbon backbone.
This analysis is critical for predicting intermolecular interactions, including hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.[11][14]
Workflow for Theoretical Analysis
The following diagram illustrates the logical flow for a comprehensive computational study of DCTFMA.
Caption: A streamlined workflow for the computational analysis of DCTFMA.
Part III: Application in Bioscience - Molecular Docking
Given that DCTFMA is a precursor to the insecticide fipronil, which acts by blocking GABA-gated chloride channels[3], a molecular docking study can provide insights into how DCTFMA itself or its derivatives might interact with similar biological targets. This serves as a powerful predictive tool in drug and pesticide development.[15]
Rationale and Target Selection
Objective: To predict the binding affinity and interaction patterns of DCTFMA with a relevant protein target. Target Protein: A homology model of an insect GABA receptor or a related ligand-gated ion channel. The Protein Data Bank (PDB) can be searched for suitable templates. Software: AutoDock Vina, Schrödinger Glide, or similar docking software.[16][17]
Protocol for Molecular Docking
This protocol outlines a self-validating system for robust and reproducible results.
-
Preparation of the Receptor (Protein):
-
Download the crystal structure of the target protein from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states for residues like Histidine.
-
Repair any missing side chains or loops using tools like Prime (Schrödinger) or Modeller.
-
Minimize the energy of the prepared structure to relax any steric clashes.
-
-
Preparation of the Ligand (DCTFMA):
-
Use the DFT-optimized structure of DCTFMA from Part I.
-
Assign partial charges using a force field (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation and Docking:
-
Define the binding site (the "grid box") on the receptor. This is typically centered on the active site identified from the co-crystallized ligand or from literature.
-
Perform the docking simulation using a validated algorithm like AutoDock Vina. The software will sample multiple conformations and orientations of the ligand within the binding site.
-
The simulation outputs a series of binding poses ranked by a scoring function (e.g., binding affinity in kcal/mol). A more negative score indicates a more favorable predicted interaction.[16]
-
-
Analysis and Validation:
-
Analyze the top-ranked poses. Visualize the interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between DCTFMA and the protein residues.
-
Self-Validation: If a co-crystallized ligand was present, re-dock it into the binding site. The predicted pose should closely match the experimental pose (RMSD < 2.0 Å), validating the docking protocol.
-
Molecular Docking Workflow Diagram
Caption: Standardized workflow for a predictive molecular docking study.
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for characterizing this compound. By employing DFT calculations, researchers can gain deep insights into its structural and electronic nature, which are essential for understanding its reactivity and for interpreting experimental data. The outlined molecular docking protocol provides a clear path to generating hypotheses about its bioactivity, a critical step in the rational design of new pharmaceuticals and agrochemicals.
Future work should focus on:
-
Experimental Validation: Synthesizing DCTFMA and its derivatives to compare experimental spectroscopic data (FT-IR, NMR) with theoretical predictions.
-
Reaction Mechanism Studies: Using DFT to model the transition states of key synthetic reactions involving DCTFMA, such as its role in the formation of fipronil.
-
Quantitative Structure-Activity Relationship (QSAR): Expanding the theoretical analysis to a library of DCTFMA derivatives to build predictive models that correlate computed molecular properties with observed biological activity.
By integrating these robust computational methodologies, the scientific community can accelerate the innovation cycle, transforming fundamental molecular understanding into tangible applications with greater efficiency and precision.
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. gfl.co.in [gfl.co.in]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 8. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 9. dataintelo.com [dataintelo.com]
- 10. researchgate.net [researchgate.net]
- 11. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. e-century.us [e-century.us]
- 17. Synthesis, spectroscopic investigation, molecular docking, ADME/T toxicity predictions, and DFT study of two trendy ortho vanillin-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Amino Group in 2,6-dichloro-4-(trifluoromethyl)aniline
Abstract
2,6-dichloro-4-(trifluoromethyl)aniline is a critical chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, largely owing to the unique reactivity profile of its amino group.[1] This guide provides an in-depth analysis of the electronic and steric factors that govern the nucleophilicity and basicity of this primary aromatic amine. We will explore key transformations including acylation, diazotization, and modern cross-coupling reactions, offering both mechanistic insights and validated experimental protocols. The content herein is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in complex synthetic applications.
Introduction: A Sterically Hindered and Electron-Deficient Nucleophile
This compound, with the chemical formula C₇H₄Cl₂F₃N, is a substituted aniline that presents a unique set of challenges and opportunities in synthetic chemistry.[1] Its utility, particularly in the production of the insecticide fipronil and various pharmaceutical agents, stems directly from the properties of its amino (-NH₂) group.[2][3] The reactivity of this group is profoundly influenced by the substituents on the aromatic ring.
The two chlorine atoms at the ortho positions (2 and 6) introduce significant steric hindrance, physically obstructing the approach of reagents to the nitrogen's lone pair of electrons.[4] Concurrently, these chlorine atoms and the powerful trifluoromethyl (-CF₃) group at the para position (4) exert strong electron-withdrawing inductive effects. This combination drastically reduces the electron density on the nitrogen atom, diminishing both its basicity and nucleophilicity compared to unsubstituted aniline.[5] Understanding this interplay of steric and electronic effects is paramount for designing successful synthetic transformations.
Chapter 1: The Electronic and Steric Profile
The suppressed reactivity of the amino group in this compound is a direct consequence of its molecular architecture.
-
Electronic Effects: The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine. This effect, combined with the inductive withdrawal from the two chlorine atoms, pulls electron density away from the benzene ring and, consequently, from the nitrogen atom's lone pair. This delocalization reduces the availability of the lone pair to act as a Lewis base or a nucleophile.[5]
-
Steric Hindrance: The two bulky chlorine atoms flanking the amino group create a sterically congested environment. This "shielding" makes it difficult for electrophiles to access the nitrogen atom, slowing down reaction rates and often necessitating more forcing conditions or specialized catalytic systems compared to less hindered anilines.[4][6]
The following diagram illustrates these governing factors.
Caption: Factors governing the reactivity of the amino group.
Chapter 2: Acylation and Sulfonylation Reactions
Acylation, the formation of an amide bond, is a fundamental transformation for primary amines. Due to the reduced nucleophilicity of this compound, these reactions often require more reactive acylating agents or the use of a strong base to facilitate the reaction.
The reaction proceeds via nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of an acid chloride or anhydride. The diminished reactivity means that a base, such as pyridine, is often essential to deprotonate the resulting ammonium intermediate and to neutralize the HCl byproduct, driving the reaction to completion.[7]
Experimental Protocol: Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add acetyl chloride dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.
-
Chapter 3: Diazotization and Subsequent Transformations
Despite its reduced basicity, the amino group can be converted into a diazonium salt. This transformation is a gateway to a wide array of functional groups via Sandmeyer-type reactions. The diazotization involves reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[8]
A study demonstrated the successful diazotization of this compound using nitrosyl sulfuric acid, which was then used to synthesize pyrazole derivatives, highlighting the utility of this intermediate in building complex heterocyclic structures.[9]
Experimental Protocol: Generation of 2,6-dichloro-4-(trifluoromethyl)benzenediazonium Salt for Sandmeyer Reaction
-
Materials:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Water
-
-
Procedure:
-
In a beaker, prepare a solution of this compound in aqueous HCl. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Separately, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension. The addition rate should be controlled to maintain the temperature below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. This solution is not isolated and should be used immediately in the subsequent reaction (e.g., addition to a solution of CuCl for a Sandmeyer chlorination).
-
Chapter 4: Modern Synthetic Applications: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[10] While this reaction is typically used to synthesize aryl amines, anilines like this compound can also serve as the amine coupling partner. The steric hindrance and electronic properties of this aniline make it a challenging substrate.
Success in these couplings often requires the use of specialized, sterically bulky phosphine ligands (such as XPhos or BrettPhos) that facilitate the key reductive elimination step from the palladium center.[11][12] The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvent is also critical for achieving high yields.[13] The reaction allows for the synthesis of complex diaryl or alkyl-aryl amines that would be difficult to access through classical methods.[10]
Caption: Simplified workflow for a Buchwald-Hartwig amination.
Chapter 5: Comparative Reactivity Data
To contextualize the reactivity of this compound, it is useful to compare its properties with related anilines.
| Compound | pKb | Relative Basicity | Qualitative Nucleophilicity | Key Reactivity Notes |
| Aniline | 9.38 | Reference | High | Highly reactive in acylation and electrophilic aromatic substitution. |
| 4-Trifluoromethylaniline | 11.25 | Very Low | Low | -CF₃ group strongly deactivates the amine.[5] |
| 2,6-Dichloroaniline | ~12 | Extremely Low | Very Low | Severe steric hindrance from ortho-chloro groups. |
| This compound | >12 (est.) | Extremely Low | Extremely Low | Combines severe steric hindrance with strong electronic deactivation. |
Note: pKb values are approximate and serve for relative comparison. A higher pKb indicates a weaker base.
Conclusion
The amino group in this compound is characterized by profoundly suppressed reactivity due to a "perfect storm" of steric hindrance and powerful electron-withdrawing effects. While this makes it a challenging substrate for many classical amine reactions, it also imparts stability and unique properties to the molecules it helps create. Successful functionalization requires careful consideration of reaction conditions, often involving highly reactive reagents, strong bases, or advanced catalytic systems like those employed in Buchwald-Hartwig aminations. A thorough understanding of these principles enables chemists to harness the synthetic potential of this invaluable chemical building block for applications in agrochemical and pharmaceutical development.[1][3]
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. dataintelo.com [dataintelo.com]
- 4. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. ncert.nic.in [ncert.nic.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol & Application Notes: Diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline for In Situ Synthetic Applications
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the diazotization of 2,6-dichloro-4-(trifluoromethyl)aniline, a critical chemical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] The resulting 2,6-dichloro-4-(trifluoromethyl)benzenediazonium salt is a highly versatile, reactive species used in a variety of subsequent transformations, most notably Sandmeyer and azo coupling reactions. This protocol emphasizes a robust and safety-conscious approach for the in situ generation of the diazonium salt, detailing the underlying chemical principles, a step-by-step experimental procedure, critical safety mandates, and potential synthetic applications.
Introduction: The Synthetic Value of a Versatile Intermediate
This compound is a cornerstone building block in modern synthetic chemistry. Its unique substitution pattern—two ortho-chlorine atoms and a para-trifluoromethyl group—imparts specific steric and electronic properties that are leveraged in the creation of complex molecules. It is a key precursor in the industrial synthesis of compounds like the insecticide fipronil.[1][2]
The conversion of the primary amino group of this aniline into a diazonium salt (-N₂⁺) is a pivotal synthetic operation. This process, known as diazotization, transforms the amine into an excellent leaving group (N₂ gas), facilitating a wide range of nucleophilic substitution reactions on the aromatic ring that are otherwise difficult to achieve.[3][4] This guide provides the necessary expertise to perform this reaction safely and efficiently in a laboratory setting.
The Diazotization Mechanism: A Stepwise Perspective
The diazotization reaction is typically conducted in a cold, acidic solution by treating the primary aromatic amine with nitrous acid (HNO₂). Since nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][5][6]
The mechanism proceeds through several key steps:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[7]
-
Electrophilic Attack: The lone pair of electrons on the primary amino group of this compound attacks the nitrosonium ion.[8]
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps leads to the formation of a diazohydroxide intermediate.[7]
-
Formation of the Diazonium Ion: In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O). The departure of water yields the final, resonance-stabilized 2,6-dichloro-4-(trifluoromethyl)benzenediazonium ion.[7]
The electron-withdrawing nature of the chlorine and trifluoromethyl groups on the aniline ring reduces the nucleophilicity of the amino nitrogen, which can make the diazotization slightly more challenging compared to electron-rich anilines.[8] However, under standard acidic conditions, the reaction proceeds efficiently.
Caption: Figure 1: Diazotization Reaction Mechanism
Experimental Protocol: In Situ Generation
This protocol focuses on the in situ preparation of the diazonium salt for immediate use in a subsequent reaction, which is the safest and most common practice.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Key Properties |
| This compound | 24279-39-8 | 230.01 | White to off-white solid.[1] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | White crystalline solid, oxidizer. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive liquid. |
| Sulfamic Acid (H₃NSO₃) | 5329-14-6 | 97.09 | White solid, used to quench excess HNO₂. |
| Deionized Water | 7732-18-5 | 18.02 | |
| Starch-Iodide Paper | N/A | N/A | Indicator for nitrous acid. |
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer.
-
Dropping funnel.
-
Low-temperature thermometer (-20 to 100 °C).
-
Ice-salt bath or cryocooler.
-
Standard laboratory glassware and personal protective equipment (PPE).
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Preparation of the Aniline Salt Solution: In a three-neck flask, suspend this compound (e.g., 23.0 g, 0.1 mol) in a mixture of deionized water (e.g., 50 mL) and concentrated hydrochloric acid (e.g., 25 mL, ~0.3 mol). Stir the mixture. The aniline will react to form its hydrochloride salt, which may be partially soluble.
-
Cooling: Immerse the flask in an ice-salt bath and cool the suspension to between 0 °C and 5 °C with vigorous stirring. It is imperative to maintain this temperature range throughout the addition of sodium nitrite.[9][10]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.25 g, 0.105 mol, 1.05 equivalents) in deionized water (e.g., 25 mL) and cool the solution to 0-5 °C.
-
Diazotization: Transfer the cold sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred aniline hydrochloride suspension over 30-45 minutes. The rate of addition must be carefully controlled to ensure the internal temperature does not rise above 5 °C .[10]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure complete diazotization. The mixture may become a clearer, yellowish solution.
-
Monitoring for Excess Nitrous Acid: Test the reaction mixture for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid. A slight excess is desirable to ensure all the aniline has reacted.
-
Quenching (if necessary): If a large excess of nitrous acid is present, it can be quenched by the careful, portion-wise addition of a small amount of sulfamic acid or urea until the starch-iodide test is negative or only faintly positive.[11] This step is crucial as excess nitrous acid can lead to unwanted side reactions in subsequent steps.[12]
The resulting cold solution contains 2,6-dichloro-4-(trifluoromethyl)benzenediazonium chloride and is ready for immediate use. DO NOT attempt to isolate the salt by removing the solvent.
Critical Safety Considerations: Handling Diazonium Salts
Diazonium salts are high-energy compounds and can be violently explosive in a solid, dry state.[9][10][12] Their thermal stability is highly variable and depends on the aromatic substituents and the counter-ion.[13][14] Adherence to strict safety protocols is non-negotiable.
The Cardinal Rules of Diazonium Salt Safety:
-
Assume Explosive Properties: Unless proven otherwise, treat all diazonium salts as potentially explosive.[9][10][11]
-
Maintain Low Temperature: The stability of diazonium salts in solution is critically dependent on temperature. Always keep the reaction mixture below 5 °C.[9][10] Decomposition, which accelerates at higher temperatures, produces nitrogen gas, which can cause pressure buildup.[10]
-
Work In Situ: Never isolate diazonium salts unless absolutely required and the specific salt (e.g., a tetrafluoroborate) is known to have higher stability.[13] This protocol is designed for immediate, in situ use.
-
Avoid Friction and Shock: If a solid diazonium salt must be handled, it should be treated as shock-sensitive. Use plastic or Teflon spatulas, not metal ones.[9][10]
-
Stoichiometric Control: Use only a slight excess of sodium nitrite and always check for and quench any significant excess before proceeding.[9][10]
-
Proper PPE: Always wear a lab coat, chemical splash goggles, and appropriate gloves. Conduct the reaction in a well-ventilated chemical fume hood.[3]
Synthetic Applications: The Next Step
The in situ generated 2,6-dichloro-4-(trifluoromethyl)benzenediazonium chloride is a versatile intermediate for numerous transformations:
-
Sandmeyer Reaction: This is the most common application, where the diazonium group is replaced by a nucleophile using a copper(I) salt catalyst.[4][15][16]
-
Chloro/Bromo-dediazoniation: Reacting the diazonium salt solution with CuCl or CuBr introduces another halogen onto the ring.
-
Cyano-dediazoniation: Reaction with CuCN yields the corresponding benzonitrile, a valuable precursor for carboxylic acids, amides, and amines.
-
-
Sandmeyer-Type Trifluoromethylation: The diazonium salt can be reacted with a trifluoromethyl source in the presence of a copper catalyst to introduce a CF₃ group.[15][17][18]
-
Balz-Schiemann Reaction: To introduce fluorine, the diazonium chloride is typically converted to the more stable diazonium tetrafluoroborate salt, which is then heated to yield the aryl fluoride.[8]
-
Azo Coupling: The diazonium salt acts as an electrophile and can react with electron-rich aromatic compounds (like phenols or anilines) to form highly colored azo compounds, the basis of many dyes.[8]
Conclusion
The diazotization of this compound is a powerful and essential transformation for accessing a wide array of functionalized aromatic compounds. The protocol detailed herein provides a reliable method for its in situ generation. Success and safety are contingent upon rigorous temperature control, careful monitoring of reagents, and an unwavering commitment to the safety principles governing the handling of these high-energy intermediates. When executed with precision and caution, this procedure serves as a gateway to complex molecular architectures in pharmaceutical and agrochemical development.
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. lkouniv.ac.in [lkouniv.ac.in]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. lscollege.ac.in [lscollege.ac.in]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Synthesis of novel heterocyclic compounds from 2,6-dichloro-4-(trifluoromethyl)aniline
An Application Guide to the Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-4-(trifluoromethyl)aniline
Abstract
This technical guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a key starting material. This aniline derivative is a valuable building block in synthetic chemistry due to the unique electronic and steric properties conferred by its substituents: two ortho-chlorine atoms and a potent electron-withdrawing trifluoromethyl group at the para-position.[1][2] These features make it an important intermediate for creating complex molecules in the pharmaceutical and agrochemical industries.[1][2] This document outlines three distinct and robust synthetic pathways to generate diverse heterocyclic scaffolds: substituted quinolines, benzimidazoles, and benzoxazoles. Each section provides a detailed, step-by-step protocol, an in-depth discussion of the mechanistic rationale and experimental design, and expected outcomes. The aim is to equip researchers, chemists, and drug development professionals with the practical knowledge to leverage this versatile substrate in their synthetic programs.
Introduction: The Strategic Value of this compound
The incorporation of fluorine and chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl (-CF₃) group can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine atoms can modulate electronic properties and provide vectors for further functionalization. This compound is an exemplary starting material that combines these features.
Its core attributes for a synthetic chemist are:
-
A Nucleophilic Handle: The primary amine group is a versatile functional group for a wide array of transformations, including diazotization, acylation, and condensation reactions.
-
Steric Shielding: The two ortho-chlorine atoms provide significant steric hindrance, which can be exploited to direct reactions to other sites or to stabilize certain conformations.
-
Electronic Deactivation: The powerful electron-withdrawing nature of the -CF₃ group, combined with the inductive effect of the chlorine atoms, significantly deactivates the aromatic ring. This influences its reactivity in electrophilic aromatic substitution and modulates the nucleophilicity of the amine.
This guide explores how these properties can be strategically harnessed to construct medicinally relevant heterocyclic cores.
Protocol I: Synthesis of a 5,7-Dichloro-4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline
This protocol details the synthesis of a substituted 4-hydroxyquinoline via a Conrad-Limpach-Knorr type reaction. This classic method involves the condensation of an aniline with a β-ketoester, in this case, ethyl acetoacetate, followed by a high-temperature thermal cyclization.[3][4]
Principle & Causality
The synthesis is a two-step process. The first step is the acid-catalyzed formation of a β-aminoacrylate intermediate (a vinylogous amide) through the condensation of the aniline with the keto-group of ethyl acetoacetate. The second step is a thermal intramolecular cyclization known as a Gould-Jacobs reaction. This reaction proceeds via an electrophilic attack of the aniline ring onto the ester carbonyl. The high temperature (typically >250 °C) is necessary to overcome the significant activation energy for this cyclization, especially given the electron-deficient nature of the aniline starting material. The resulting intermediate then rapidly tautomerizes to the more stable 4-hydroxyquinoline form.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-((2,6-dichloro-4-(trifluoromethyl)phenyl)amino)but-2-enoate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (10.0 g, 43.5 mmol), ethyl acetoacetate (6.2 g, 47.8 mmol), toluene (100 mL), and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture to reflux (approx. 110-120 °C) and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the β-aminoacrylate intermediate and can be used in the next step without further purification.
Step 2: Thermal Cyclization to 5,7-Dichloro-4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline
-
Transfer the crude intermediate from Step 1 to a high-temperature reaction vessel.
-
Add 50 mL of a high-boiling point solvent such as Dowtherm™ A or diphenyl ether.
-
Heat the mixture to 250-260 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Cool the reaction mixture to below 100 °C and slowly pour it into 200 mL of hexanes with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with hexanes to remove the high-boiling solvent.
-
Recrystallize the crude solid from ethanol or isopropanol to yield the pure quinoline derivative.
Data Presentation: Expected Product Characterization
| Parameter | Expected Value |
| Product Name | 5,7-Dichloro-4-hydroxy-2-methyl-8-(trifluoromethyl)quinoline |
| Appearance | Off-white to pale yellow solid |
| Yield | 65-75% (over two steps) |
| ¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, -OH), 7.9 (s, 1H, Ar-H), 6.2 (s, 1H, Ar-H), 2.4 (s, 3H, -CH₃) |
| MS (ESI+) | m/z 324.0 [M+H]⁺ |
Workflow Diagram
References
Application Notes & Protocols: The Strategic Use of 2,6-Dichloro-4-(trifluoromethyl)aniline in Modern Pharmaceutical Synthesis
Introduction: A Privileged Building Block
In the landscape of pharmaceutical development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecule. 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No: 24279-39-8) has emerged as a vital chemical intermediate, valued for the unique combination of physicochemical properties imparted by its trifluoromethyl and dichloro substituents.[1][2] This guide serves as a comprehensive resource for researchers and drug development professionals, detailing the strategic applications and practical synthetic protocols involving this versatile aniline derivative.
The significance of this compound lies in its trifluoromethyl (-CF3) group, which is known to enhance metabolic stability, improve membrane permeability through increased lipophilicity, and modulate receptor binding affinity.[3] Concurrently, the two chlorine atoms at the ortho positions provide steric hindrance that can direct reactions and influence the conformation of the final molecule, while also serving as potential sites for further functionalization. This application note will explore the compound's properties, its role in the synthesis of prominent APIs like Celecoxib and Sorafenib, and provide detailed, field-tested protocols for its use in key synthetic transformations.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 24279-39-8 | [1][2][4][5][6] |
| Molecular Formula | C₇H₄Cl₂F₃N | [1][6][7] |
| Molecular Weight | 230.01 g/mol | [1][7] |
| Appearance | White to orange/green powder or lump | [1] |
| Melting Point | 34-36 °C | [1][8] |
| Boiling Point | 60-62 °C @ 1 mmHg | [1][6] |
| Solubility | Soluble in methanol and various organic solvents; insoluble in water. | [1][7][9] |
| logP | 4.58 | [4] |
Safety & Handling: this compound is classified as a hazardous substance.[4][10] It is harmful if swallowed or inhaled and causes skin irritation.[8] It is also very toxic to aquatic life with long-lasting effects.[4][8][10]
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Handling Precautions: Avoid breathing dust, fumes, or vapors.[6][11] Prevent contact with skin and eyes.[4] Keep away from heat, sparks, and open flames.[10] Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][8]
Core Application: Synthesis of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a widely used anti-inflammatory drug.[12][13] The synthesis of its core pyrazole structure relies on the reaction between a diketone intermediate and a substituted hydrazine. While this compound is not directly incorporated into the final Celecoxib molecule, its structural isomer, 4-(trifluoromethyl)aniline, is a key precursor. However, understanding the synthesis of related diarylpyrazole structures is crucial, and the principles are directly applicable. The key transformation is a condensation reaction to form the pyrazole ring.
Protocol: Synthesis of a Diarylpyrazole Moiety
This protocol details the archetypal condensation reaction for forming the 1,5-diarylpyrazole core found in Celecoxib, adapted for this compound to illustrate its reactivity in forming analogous structures.[12][14]
Reaction Scheme: The reaction involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with a hydrazine derivative. For this illustrative protocol, we consider the synthesis of a hypothetical analog using a hydrazine derived from our title compound.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione
-
(2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride
-
Ethanol, absolute
-
Triethylamine (TEA) or Sodium Acetate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq).
-
Solvent Addition: Add 50 mL of absolute ethanol to dissolve the diketone.
-
Hydrazine Addition: Add (2,6-dichloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride (1.05 eq) to the solution.
-
Base Addition: Slowly add triethylamine (1.1 eq) to the mixture. The base is crucial for neutralizing the hydrochloride salt and catalyzing the condensation.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Add 50 mL of cold deionized water to the concentrated mixture with stirring. The product should precipitate as a solid.
-
Isolation & Purification: Collect the solid by vacuum filtration, washing with cold water (2 x 20 mL). The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Expert Insight: The regioselectivity of the pyrazole formation is a key consideration. The reaction can yield two different regioisomers. In the synthesis of Celecoxib itself, the desired 1,5-diarylpyrazole is the major product, but the 1,3-diarylpyrazole can form as an impurity.[12] The reaction conditions, particularly the pH and solvent, can influence this ratio.
Advanced Application: C-N Cross-Coupling Reactions
Modern pharmaceutical synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form C-N bonds. The Buchwald-Hartwig amination is a cornerstone of this methodology, offering a versatile and high-yielding route to aryl amines under milder conditions than traditional methods like the Ullmann condensation.[15][16][17]
Workflow: Comparison of C-N Coupling Strategies
The diagram below illustrates the general workflows for both the classical Ullmann Condensation and the modern Buchwald-Hartwig Amination, highlighting the evolution of synthetic strategy for C-N bond formation.
Caption: Comparison of Ullmann vs. Buchwald-Hartwig C-N coupling.
Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed coupling of this compound with an aryl bromide.[18][19]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques or a glovebox.
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to the Schlenk tube. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Trustworthiness through Causality:
-
Why a Bulky Ligand (XPhos)? The steric bulk and electron-rich nature of ligands like XPhos are critical.[17] They promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. The bulk also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[15][16]
-
Why a Strong Base (NaOtBu)? A strong, non-nucleophilic base is required to deprotonate the aniline, forming the palladium-amido intermediate which is essential for the catalytic cycle.[16]
-
Why an Inert Atmosphere? The Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by oxygen, which would halt the catalytic cycle.
Conclusion
This compound is more than just an intermediate; it is a strategic tool in pharmaceutical synthesis. Its unique electronic and steric properties provide medicinal chemists with a scaffold to build highly functionalized molecules with desirable pharmacokinetic profiles. From foundational condensation reactions to advanced palladium-catalyzed cross-couplings, this building block demonstrates remarkable versatility. The protocols and insights provided herein are intended to empower researchers to leverage the full potential of this valuable compound in the pursuit of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 24279-39-8: 2,6-Dichloro-4-trifluoromethylaniline [cymitquimica.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 24279-39-8 [sigmaaldrich.com]
- 6. 24279-39-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 10. gfl.co.in [gfl.co.in]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. zenodo.org [zenodo.org]
- 13. benchchem.com [benchchem.com]
- 14. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note & Protocol: Selective Chlorination of 4-(Trifluoromethyl)aniline to its 2,6-Dichloro Isomer
Introduction: Strategic Importance of 2,6-Dichloro-4-(trifluoromethyl)aniline
This compound is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities. Its applications span across the pharmaceutical, agrochemical, and specialty dye industries.[1][2][3] In the pharmaceutical sector, this compound serves as a key building block for synthesizing various therapeutic agents.[1] For instance, it is a crucial precursor for the pyrazole insecticide, Fipronil.[2] The strategic placement of the two chlorine atoms flanking the amine group, combined with the electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties to its derivatives, influencing their biological activity and stability.
This document provides a comprehensive guide to the selective chlorination of 4-(trifluoromethyl)aniline, focusing on achieving a high yield of the desired 2,6-dichloro isomer. We will delve into the mechanistic principles governing the regioselectivity of the reaction and present a detailed, field-proven protocol.
Mechanistic Rationale: Achieving Ortho-Selectivity
The chlorination of an aniline ring is a classic example of electrophilic aromatic substitution (SEAr). The regiochemical outcome of this reaction is dictated by the electronic properties of the substituents already present on the ring. In the case of 4-(trifluoromethyl)aniline, we have two directing groups to consider:
-
The Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.
-
The Trifluoromethyl Group (-CF₃): This is a strong deactivating group and a meta-director.[4][5] The high electronegativity of the fluorine atoms withdraws electron density from the ring inductively, making it less reactive towards electrophiles. This deactivating effect is most pronounced at the ortho and para positions.
The interplay of these two groups governs the selectivity of the chlorination reaction. The powerful ortho, para-directing effect of the amino group overrides the meta-directing effect of the trifluoromethyl group. Since the para position is already occupied by the -CF₃ group, electrophilic attack is directed to the two ortho positions. This leads to the selective formation of the this compound isomer.
Diagram: Directing Effects in the Chlorination of 4-(Trifluoromethyl)aniline
Caption: Directing effects on electrophilic chlorination.
Recommended Chlorinating Agents
Several reagents can be employed for the chlorination of anilines. For this specific transformation, the choice of reagent is critical to ensure high selectivity and yield while maintaining manageable reaction conditions.
| Reagent | Advantages | Disadvantages |
| Chlorine Gas (Cl₂) | Cost-effective for large-scale synthesis. | Highly toxic and corrosive, requires specialized equipment for handling. Can lead to over-chlorination if not carefully controlled. |
| N-Chlorosuccinimide (NCS) | Solid, easy to handle, and provides a milder, more controlled reaction.[6][7][8] Often results in higher selectivity and cleaner reactions.[6][9] | More expensive than chlorine gas. |
| Sulfuryl Chloride (SO₂Cl₂) | Effective chlorinating agent. | Can also act as a sulfonating agent, potentially leading to side products. Highly corrosive and reacts violently with water. |
For laboratory-scale synthesis and process development, N-Chlorosuccinimide (NCS) is the recommended reagent due to its ease of handling and high selectivity.[6][7][9]
Detailed Experimental Protocol: Chlorination using N-Chlorosuccinimide (NCS)
This protocol details the synthesis of this compound from 4-(trifluoromethyl)aniline using NCS in an acetonitrile solvent system.
4.1. Materials and Reagents
-
4-(Trifluoromethyl)aniline (99%)
-
N-Chlorosuccinimide (NCS) (98%)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
4.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-(Trifluoromethyl)aniline and its chlorinated derivatives are toxic and should be handled with care.[1]
-
NCS is an irritant; avoid inhalation of dust and contact with skin and eyes.
4.3. Reaction Setup and Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)aniline (10.0 g, 62.1 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (100 mL) to the flask and stir the mixture until the aniline has completely dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (17.4 g, 130.4 mmol, 2.1 equivalents) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The product will have a lower Rf value than the starting material.
4.4. Work-up and Purification
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate to afford the pure this compound as a white to off-white solid.[1]
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: White to orange to green powder or lump.[1]
-
Melting Point: 34-36 °C.[1]
-
Boiling Point: 60-62 °C at 1 mmHg.[1]
-
Molecular Weight: 230.01 g/mol .[1]
-
Purity (by GC-MS or HPLC): >98%
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, an additional 0.1-0.2 equivalents of NCS can be added, and the reaction can be refluxed for another 1-2 hours. Ensure the acetonitrile is anhydrous, as water can interfere with the reaction.
-
Formation of Mono-chlorinated Byproduct: This can occur if an insufficient amount of NCS is used or if the reaction time is too short. The mono-chlorinated species can be separated from the desired product during column chromatography.
-
Dark-colored Crude Product: Anilines are prone to oxidation. While the work-up with sodium bicarbonate helps to remove acidic impurities, a dark coloration in the crude product is not uncommon. This can typically be removed during silica gel chromatography.
Alternative Industrial-Scale Synthesis
For large-scale industrial production, a common route involves the chlorination of p-chlorobenzotrifluoride to 3,4-dichlorobenzotrifluoride, followed by amination.[2][10] Another approach starts with 4-trifluoromethylaniline, which is then subjected to ring chlorination with chlorine gas in a suitable solvent like toluene or glacial acetic acid.[2][11] While more cost-effective, this method requires careful control of the reaction conditions to avoid over-chlorination and ensure safety.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. homework.study.com [homework.study.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide [chem.ucla.edu]
- 9. Chlorination - Common Conditions [commonorganicchemistry.com]
- 10. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 11. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
Catalytic Strategies for the Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline: An Application Guide
Introduction: The Significance of a Doubly Shielded Aniline
2,6-dichloro-4-(trifluoromethyl)aniline is a critical chemical intermediate, finding extensive application in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its structure, featuring a trifluoromethyl group and two ortho-chlorine atoms, imparts unique electronic properties and steric hindrance. This distinct substitution pattern is a key feature in the design of potent active ingredients, most notably the broad-spectrum insecticide, fipronil.[1] The steric bulk provided by the ortho-chlorine atoms can enhance the metabolic stability of derivative compounds by shielding the amino group from enzymatic degradation. Consequently, the development of efficient and selective catalytic methods for the synthesis of this aniline is of paramount importance for both laboratory-scale research and industrial production.
This technical guide provides a comprehensive overview of the primary catalytic strategies for the synthesis of this compound. We will delve into the mechanistic rationale behind catalyst selection and process optimization for the key synthetic transformations. Detailed, field-proven protocols are provided to enable researchers to implement these methods effectively.
Strategic Overview of Synthetic Routes
The synthesis of this compound can be approached via several strategic pathways. The choice of route is often dictated by the availability of starting materials, desired scale of production, and the specific catalytic expertise and equipment available. The three primary routes are outlined below:
Figure 1: Overview of the primary synthetic routes to this compound.
Route A: Direct Catalytic Chlorination of 4-(Trifluoromethyl)aniline
This route is conceptually the most direct, involving the selective dichlorination of commercially available 4-(trifluoromethyl)aniline at the ortho positions. The primary challenge lies in achieving high regioselectivity to avoid the formation of other chlorinated isomers.
Catalytic Systems and Mechanistic Considerations
The direct chlorination of anilines is an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the trifluoromethyl group, substitution is directed to the ortho positions.
Common chlorinating agents include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂).[2][3] While uncatalyzed chlorination is possible, it often leads to a mixture of products and over-chlorination. Catalysis is employed to enhance selectivity and reaction rates.
-
Lewis Acid Catalysis: Traditional Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) can be used to polarize the Cl-Cl bond in Cl₂, generating a more potent electrophile.[4] However, these catalysts can be harsh and may not offer sufficient control for complex substrates.
-
Organocatalysis: More recently, organocatalytic systems have emerged as a milder and more selective alternative. Secondary amines have been shown to catalyze the ortho-chlorination of anilines with sulfuryl chloride.[2] The proposed mechanism involves the formation of an N-chloroamine intermediate from the catalyst and sulfuryl chloride. This intermediate then acts as the chlorine source. A key aspect of this approach is the formation of an anionic trichloride species in situ, which is believed to be responsible for the high ortho-selectivity.[2]
Protocol 1: Organocatalyzed ortho-Dichlorination of 4-(Trifluoromethyl)aniline
This protocol is based on the principles of amine-catalyzed chlorination for enhanced regioselectivity.[2]
Materials:
-
4-(Trifluoromethyl)aniline
-
Sulfuryl chloride (SO₂Cl₂)
-
Dibutylamine (organocatalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add dibutylamine (0.1 eq.).
-
Slowly add a solution of sulfuryl chloride (2.2 eq.) in anhydrous DCM dropwise via a dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford this compound.
Route B: Catalytic Amination of 3,4,5-Trichlorobenzotrifluoride
This route involves the initial exhaustive chlorination of p-chlorobenzotrifluoride to 3,4,5-trichlorobenzotrifluoride, followed by a regioselective amination. The key challenge in this route is the selective replacement of the chlorine atom at the 4-position with an amino group.
Catalytic Systems and Mechanistic Considerations
The amination of an aryl halide is a nucleophilic aromatic substitution. Due to the deactivating effect of the chlorine and trifluoromethyl groups, this reaction typically requires harsh conditions (high temperature and pressure) or the use of a transition metal catalyst.
-
Copper-Catalyzed Amination (Ullmann Condensation): The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[5] Traditional Ullmann reactions require stoichiometric amounts of copper and high temperatures.[5] Modern variations utilize catalytic amounts of a copper(I) salt (e.g., CuI, Cu₂O) with a ligand in a polar aprotic solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[6] For the amination of 3,4,5-trichlorobenzotrifluoride, high temperatures and pressures are often still required, and the reaction may be promoted by the presence of alkali metal halides.[7] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] This reaction generally proceeds under milder conditions than the Ullmann condensation and exhibits a broad substrate scope. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
For sterically hindered and electron-deficient aryl chlorides like 3,4,5-trichlorobenzotrifluoride, the choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are highly effective as they promote the reductive elimination step and stabilize the active monoligated Pd(0) species.[8][9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for Catalytic Amination
| Catalyst System | Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 3,4,5-Trichlorobenzotrifluoride | XPhos | NaOtBu | Toluene | 110 | 12-24 | High (typical) | [10] |
| Pd₂(dba)₃ | 3,4,5-Trichlorobenzotrifluoride | RuPhos | K₃PO₄ | Dioxane | 100 | 12-24 | High (typical) | [9] |
| CuI | 3,4,5-Trichlorobenzotrifluoride | L-proline | K₂CO₃ | DMSO | 120-150 | 24-48 | Moderate-Good | [6] |
| None (High P/T) | 3,4,5-Trichlorobenzotrifluoride | None | aq. NH₃ | Water | 173 | 11 | 73 | [4] |
Note: Yields are generalized from literature on similar sterically hindered aryl chlorides, as direct comparative studies on this specific substrate are limited.
Protocol 2: Palladium-Catalyzed Amination of 3,4,5-Trichlorobenzotrifluoride
This protocol utilizes a state-of-the-art Buchwald-Hartwig catalyst system for the amination of a challenging, sterically hindered aryl chloride.[10] An ammonia surrogate is often used in lab-scale synthesis for convenience.
Materials:
-
3,4,5-Trichlorobenzotrifluoride
-
Benzophenone imine (ammonia surrogate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Hydrochloric acid (2 M aqueous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 eq.).
-
Add 3,4,5-trichlorobenzotrifluoride (1.0 eq.) and anhydrous toluene.
-
Add benzophenone imine (1.2 eq.) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS.
-
After cooling to room temperature, add 2 M aqueous HCl and stir the mixture for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Route C: Sequential Amination and Chlorination
This route involves the initial amination of 3,4-dichlorobenzotrifluoride to form 2-chloro-4-(trifluoromethyl)aniline, followed by a second chlorination step to introduce the second chlorine atom at the other ortho position. This approach can offer good overall yields and avoids the handling of the highly chlorinated 3,4,5-trichlorobenzotrifluoride as the amination substrate.[7]
The catalytic amination of 3,4-dichlorobenzotrifluoride can be achieved using similar copper or palladium-based systems as described in Route B. The subsequent chlorination of 2-chloro-4-(trifluoromethyl)aniline can be performed using the methods described in Route A, such as with sulfuryl chloride, potentially with catalytic activation to ensure high regioselectivity.[2]
Conclusion
The synthesis of this compound can be successfully achieved through several catalytic routes. The choice of the optimal route depends on factors such as starting material availability, scale, and the specific capabilities of the laboratory.
-
Route A offers the most direct path but requires careful control of chlorination to ensure high regioselectivity. Modern organocatalytic methods show great promise in this regard.
-
Route B is a robust method, particularly for larger-scale synthesis. The success of this route hinges on an efficient catalytic amination of a sterically hindered and electron-deficient aryl chloride. Palladium-catalyzed Buchwald-Hartwig amination with bulky, electron-rich phosphine ligands generally offers the mildest conditions and broadest applicability.
-
Route C provides a balanced approach, potentially offering high overall yields by performing the amination on a less sterically hindered substrate.
For researchers in drug discovery and process development, the palladium-catalyzed methods, in particular, offer a high degree of flexibility and efficiency for the synthesis of this important building block and its analogs. The protocols provided herein serve as a validated starting point for the successful synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects in reactions of 2,6-dichloro-4-(trifluoromethyl)aniline
Application Note & Protocol
Topic: Solvent Effects in Reactions of 2,6-dichloro-4-(trifluoromethyl)aniline: A Guide to Optimizing Reaction Conditions
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a pivotal building block in the synthesis of high-value agrochemicals and pharmaceuticals, most notably as a precursor to the insecticide fipronil.[1][2] Its chemical structure, featuring two sterically hindering ortho-chloro substituents and a potent electron-withdrawing para-trifluoromethyl group, imparts a unique reactivity profile that is exquisitely sensitive to the reaction environment.[1] This application note provides an in-depth analysis of the critical role of solvents in directing the outcome of reactions involving this substrate. We delve into the theoretical underpinnings of solvent effects, focusing on Nucleophilic Aromatic Substitution (SNAr), and provide detailed, field-tested protocols that demonstrate how strategic solvent selection can dramatically influence reaction rates and yields. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to optimize synthetic routes and accelerate development timelines.
Introduction: The Molecular Profile of this compound
This compound (CAS No. 24279-39-8) is a solid with a melting point of 34-36°C and is soluble in a range of organic solvents.[1][3][4] Its reactivity is dominated by the interplay of several structural features:
-
Amino Group (-NH₂): A nucleophilic center and an activating group, though its reactivity is sterically hindered by the adjacent chlorine atoms.
-
Ortho-Chloro Substituents (-Cl): These act as leaving groups in nucleophilic substitution reactions and provide significant steric hindrance around the amino group.
-
Para-Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group that activates the aromatic ring toward nucleophilic attack by stabilizing the formation of a negatively charged intermediate.[5]
This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile replaces one or both of the chloro groups. The success of such transformations is fundamentally tied to the choice of solvent.
Theoretical Framework: Why Solvents Dictate Reaction Fate
The solvent is not a passive medium but an active participant that can stabilize or destabilize reactants, transition states, and intermediates.[6] Understanding solvent properties is therefore essential for reaction design. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom attached to an electronegative atom (like oxygen) and can form strong hydrogen bonds. They are highly effective at solvating both cations and anions.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dipole moments but lack an acidic proton. They are excellent at solvating cations but are less effective at solvating anions, leaving the anions "bare" and more nucleophilic.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are poor at solvating charged species.
In the context of SNAr reactions, which proceed through a charged, resonance-stabilized intermediate known as a Meisenheimer complex, solvent polarity is paramount.[8][9] A polar solvent can stabilize this charged intermediate, lowering the activation energy of the rate-determining step and accelerating the reaction.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. [journals.chemsociety.org.ng]
- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 2,6-dichloro-4-(trifluoromethyl)aniline: A Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Quantifying 2,6-dichloro-4-(trifluoromethyl)aniline
This compound is a key chemical intermediate, pivotal in the synthesis of a range of agrochemicals and pharmaceuticals. Its precise quantification is paramount for ensuring product quality, process control, and regulatory compliance. In the pharmaceutical industry, this compound can be a starting material or a process-related impurity, making its accurate measurement a critical aspect of drug safety and efficacy. This application note provides a comprehensive guide to the robust analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just protocols, but the scientific rationale behind the methodological choices.
Method Selection: A Comparative Overview
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is a versatile and robust technique suitable for a wide array of aniline compounds without the need for derivatization. Conversely, GC-MS provides exceptional sensitivity and specificity, making it the preferred method for trace-level analysis, although it may necessitate a derivatization step to enhance volatility.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good | Excellent |
| Sensitivity | Nanogram (ng) levels | Picogram (pg) to femtogram (fg) levels |
| Derivatization | Generally not required.[1] | May be required to improve peak shape and volatility.[1] |
| Instrumentation Cost | Low to Moderate | Moderate to High |
| Typical Application | Routine quality control, purity assessment. | Volatile impurity analysis, trace analysis, and confirmatory testing. |
High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse
HPLC with UV detection is a widely adopted technique for the routine quantification of this compound in bulk drug substances and intermediate products. Its reliability, ease of use, and cost-effectiveness make it an indispensable tool in a quality control setting.
Causality in Experimental Choices for HPLC
The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation and sensitivity. A C18 reversed-phase column is a common choice for aniline derivatives due to its ability to effectively separate compounds based on their hydrophobicity. The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is optimized to achieve a balance between retention and elution of the analyte. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of the aniline functional group. The detection wavelength is chosen based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).
4. Sample Preparation:
-
Accurately weigh a sample containing an appropriate amount of this compound and transfer it to a volumetric flask.
-
Dissolve and dilute to a known volume with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a mid-range standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are not less than 2000.
6. Analysis and Quantification:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS): For Ultimate Sensitivity and Specificity
GC-MS is the gold standard for trace-level analysis and confirmation of this compound, particularly in complex matrices such as environmental samples or for identifying minute impurities in pharmaceutical products. The mass spectrometer provides an extra dimension of data, offering structural information that enhances the certainty of identification.
Rationale Behind GC-MS Methodological Choices
The choice of a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is crucial for the separation of aniline derivatives based on their volatility and polarity. The temperature program of the GC oven is optimized to ensure adequate separation of the analyte from other components in the sample. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a fingerprint for the analyte. For quantitative analysis, selected ion monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby significantly enhancing sensitivity and reducing background noise.
Experimental Workflow for GC-MS Analysis
References
Application Note: Quantitative Analysis of 2,6-dichloro-4-(trifluoromethyl)aniline by Gas Chromatography-Mass Spectrometry (GC-MS)
For: Researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic amines.
Abstract
This technical guide provides a comprehensive, field-proven protocol for the quantitative analysis of 2,6-dichloro-4-(trifluoromethyl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, notably as a precursor to the insecticide Fipronil. The accurate quantification of this analyte is paramount for quality control, impurity profiling, and metabolic studies. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to ensure methodological robustness and data integrity. The protocol detailed herein is designed as a self-validating system, incorporating quality control checks to ensure accuracy and precision.
Introduction and Scientific Principles
This compound is a substituted aniline containing two chlorine atoms and a trifluoromethyl group. These structural features confer specific chemical properties that make GC-MS an ideal analytical technique. The compound's volatility allows for efficient thermal desorption and transport through the gas chromatograph, while its unique mass fragmentation pattern enables sensitive and selective detection by the mass spectrometer.
The core principle of this method is the separation of the analyte from a sample matrix using a non-polar capillary GC column, followed by ionization and fragmentation of the eluted analyte in the mass spectrometer. The resulting mass spectrum, with its characteristic parent and fragment ions, provides definitive identification and allows for precise quantification.
Safety and Handling Precautions
This compound is classified as harmful if swallowed or inhaled, causes skin irritation, and may cause an allergic skin reaction.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1] All handling of this compound and its solutions must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure, from sample receipt to final data analysis.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Detailed Protocol
Reagents and Materials
-
This compound analytical standard: Purity ≥98%
-
Solvents: Dichloromethane (DCM), Ethyl Acetate, Hexane (all GC or pesticide residue grade)
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours to remove organic contaminants.
-
Deionized Water: >18 MΩ·cm
-
Sodium Hydroxide (NaOH): For pH adjustment.
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Standard and Quality Control (QC) Sample Preparation
The foundation of accurate quantification lies in the preparation of precise calibration and QC standards.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate. This solution should be stored at 4°C and protected from light.
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.
-
Working Calibration Standards: Prepare a series of calibration standards by serial dilution of the intermediate stock solution with ethyl acetate. A typical concentration range would be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.8, 8, and 20 µg/mL) from a separate stock solution to ensure an independent check of the calibration curve.
Sample Preparation
The choice of sample preparation technique is contingent on the sample matrix. Below is a general protocol for liquid-liquid extraction (LLE) from an aqueous matrix.
-
pH Adjustment: In a separatory funnel, adjust the pH of 100 mL of the aqueous sample to >11 using 10 M NaOH. This ensures that the aniline is in its free base form, which is more soluble in organic solvents.
-
Extraction: Add 30 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, venting frequently to release pressure. Allow the layers to separate for 10 minutes.
-
Collection of Organic Phase: Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate. The sodium sulfate serves to remove any residual water.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.
-
Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Final Preparation: Transfer the concentrated extract to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.
| Parameter | Value | Rationale |
| GC System | Agilent 7890 GC or equivalent | A widely used and reliable gas chromatograph. |
| Injector | Split/Splitless | Splitless mode is chosen for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for a 0.25 mm ID column, providing a good balance between analysis time and resolution. |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column that provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated anilines. |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 280°C; Hold: 5 min | The initial hold allows for solvent focusing. The ramp rate provides good separation of analytes with varying boiling points. The final hold ensures that any high-boiling compounds are eluted from the column. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | A sensitive and robust mass selective detector. |
| Ionization Mode | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The standard energy for EI, which generates a consistent and extensive fragmentation library (e.g., NIST). |
| Source Temperature | 230°C | An optimal temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150°C | Ensures stable ion transmission through the mass filter. |
| Acquisition Mode | Full Scan (m/z 50-300) and Selected Ion Monitoring (SIM) | Full scan is used for initial identification and to observe the full fragmentation pattern. SIM mode is used for quantification to enhance sensitivity and selectivity. |
Analyte Identification and Quantification
-
Retention Time: Based on the GC parameters provided, the estimated retention time for this compound will be in the range of 12-15 minutes . Note: This is an estimation and must be confirmed experimentally by injecting a pure standard.
-
Mass Spectrum: The electron ionization mass spectrum is the fingerprint of the molecule. The key is to identify the molecular ion and characteristic fragment ions.
Caption: Proposed fragmentation of this compound in EI-MS.
-
Quantification Ions (SIM Mode): For enhanced sensitivity and selectivity, use the following ions for quantification in SIM mode.
| Ion Type | m/z | Rationale |
| Primary (Quantification) | 229 | This is the molecular ion and is typically abundant and specific. |
| Secondary (Qualifier) | 231 | The isotopic peak for the molecular ion containing ³⁷Cl. The ratio of 229:231 should be consistent with the theoretical isotopic abundance of two chlorine atoms (approx. 100:65). |
| Tertiary (Qualifier) | 171 | A significant fragment ion, providing additional confirmation of identity.[4] |
Data Analysis and Quality Control
A robust analytical method requires stringent quality control to ensure the reliability of the results.
-
Calibration Curve: The calibration curve must have a correlation coefficient (r²) of ≥ 0.995.
-
QC Samples: The calculated concentrations of the QC samples should be within ±15% of their nominal value.
-
Method Blank: The method blank should not contain the analyte at a concentration above the Limit of Detection (LOD).
-
Ion Ratios: In each sample, the ratio of the qualifier ion peak area to the quantification ion peak area must be within ±20% of the average ratio observed in the calibration standards. This confirms the absence of co-eluting interferences.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can implement this method with confidence, ensuring the generation of accurate, precise, and defensible data. The incorporation of rigorous quality control measures makes this protocol a self-validating system, crucial for applications in regulated environments such as pharmaceutical and agrochemical development.
References
Application Note: Derivatization of 2,6-dichloro-4-(trifluoromethyl)aniline for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides detailed protocols for the chemical derivatization of 2,6-dichloro-4-(trifluoromethyl)aniline, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Direct analysis of this compound by Gas Chromatography (GC) is often hampered by its polarity, leading to poor peak shape, low sensitivity, and potential irreversible adsorption onto the analytical column. To overcome these challenges, we present two robust derivatization strategies: acylation using Heptafluorobutyric Anhydride (HFAA) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These protocols are designed to increase analyte volatility and thermal stability, thereby significantly improving chromatographic performance and detection sensitivity for GC-Mass Spectrometry (GC-MS) analysis. This guide is intended for researchers, analytical scientists, and quality control professionals in the chemical, environmental, and pharmaceutical industries.
Introduction: The Analytical Challenge
This compound (DCTFMA) is a halogenated aromatic amine with the chemical formula C₇H₄Cl₂F₃N.[3][4] Its structure, featuring a primary amine group, two chlorine atoms, and a trifluoromethyl group, makes it a valuable building block in organic synthesis. However, the presence of the polar primary amine (-NH₂) group presents a significant challenge for GC analysis. Active hydrogen atoms in the amine group can interact with silanol groups on the surface of GC inlets and columns, leading to peak tailing, reduced column efficiency, and poor reproducibility, especially at trace levels.[5][6]
Chemical derivatization is a powerful technique used to modify an analyte's chemical structure to make it more suitable for GC analysis.[6][7] By replacing the active hydrogen of the amine group with a nonpolar, thermally stable functional group, derivatization serves to:
-
Increase Volatility: Facilitates the transition of the analyte into the gas phase.[8]
-
Improve Thermal Stability: Prevents on-column degradation at high temperatures.
-
Enhance Peak Shape: Minimizes tailing by blocking interactions with active sites in the GC system.[9]
-
Increase Detector Sensitivity: Introduces specific functional groups (e.g., polyfluorinated moieties) that enhance the response of detectors like Electron Capture Detectors (ECD) or provide characteristic mass fragments for MS.[7][10]
This note details two effective derivatization methods, acylation and silylation, providing step-by-step protocols to enable sensitive and reliable quantification of DCTFMA.
Principles of Derivatization for DCTFMA
The primary amino group of DCTFMA is the target for derivatization. The choice of reagent is critical and depends on the desired properties of the resulting derivative.
2.1 Acylation with Fluorinated Anhydrides
Acylation involves the reaction of the amine with an acid anhydride to form a stable amide derivative.[8][10] Perfluorinated anhydrides, such as Heptafluorobutyric Anhydride (HFAA), are particularly effective.
Causality: The reaction replaces the polar N-H bonds with a stable, nonpolar N-acyl bond. The resulting heptafluorobutyryl-amide derivative is significantly more volatile and less prone to hydrogen bonding.[10] Furthermore, the introduction of multiple fluorine atoms dramatically increases the sensitivity for electron-capturing detectors and yields a high-mass molecular ion with a characteristic fragmentation pattern in mass spectrometry, aiding in selective and sensitive detection.[7][9]
Caption: Acylation of DCTFMA with HFAA to form a stable amide derivative.
2.2 Silylation
Silylation is the introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, in place of an active hydrogen.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amines. Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent.[11][12]
Causality: Silylation effectively shields the polar amine group, reducing intermolecular hydrogen bonding and making the molecule more volatile and thermally stable.[11] The resulting TMS derivative exhibits excellent chromatographic properties with symmetrical peaks. The reaction is typically clean, and the byproducts are volatile and generally do not interfere with the analysis.[11]
Caption: Silylation of DCTFMA using BSTFA to form a TMS derivative.
Experimental Protocols
The general workflow for derivatization and analysis is outlined below. It is crucial to perform these steps in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
References
- 1. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 2. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. jfda-online.com [jfda-online.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Synthesis of Agrochemical Intermediates
Introduction: The Architectural Foundation of Modern Crop Protection
In the landscape of modern agriculture, the final agrochemical product—be it a herbicide, fungicide, or insecticide—is the culmination of a sophisticated, multi-step synthetic journey.[1] At the heart of this journey are agrochemical intermediates : the foundational molecular building blocks from which the final active ingredients are constructed.[2][3] The efficiency, purity, and cost-effectiveness of synthesizing these intermediates directly dictate the viability and environmental footprint of the final product.[4][5] This guide provides an in-depth exploration of the synthesis of critical intermediates for major agrochemical classes, grounded in field-proven insights and authoritative methodologies. We will dissect the causality behind synthetic choices, present detailed protocols, and illuminate the core chemical principles that empower researchers to innovate in the vital field of crop protection.[6]
Part 1: Synthesis of Core Herbicide Intermediates
Herbicides are indispensable for modern weed management. Their synthesis relies on the efficient production of specific molecular scaffolds. Below, we detail the synthesis of intermediates for two of the most significant herbicide classes: glyphosate and the sulfonylureas.
Glyphosate: Pathways to a Global Herbicide
N-(phosphonomethyl)glycine, or glyphosate, is a broad-spectrum systemic herbicide. Its industrial synthesis is dominated by two primary routes, both of which hinge on the efficient formation of key intermediates.[7]
Causality Behind Synthetic Choices: The choice between the Iminodiacetic Acid (IDA) pathway and the Glycine pathway often depends on the cost and availability of raw materials.[8] Both methods utilize variants of the Mannich reaction or the Kabachnik-Fields reaction to construct the crucial C-N-C-P backbone.[7]
A. The Iminodiacetic Acid (IDA) Pathway Intermediate
This route involves the reaction of iminodiacetic acid with formaldehyde and phosphorous acid (or a precursor like phosphorus trichloride). The key intermediate formed is N-phosphonomethyliminodiacetic acid (PMIDA), which is then oxidized to yield glyphosate.
dot
Caption: Workflow for Glyphosate Synthesis via the IDA Pathway.
B. The Glycine & Dialkyl Phosphite Pathway
An alternative and widely used method involves reacting glycine, formaldehyde, and a dialkyl phosphite.[9] This pathway avoids the oxidation step required in the IDA route.
Protocol 1: Synthesis of Glyphosate from Glycine
This protocol is adapted from established industrial methods demonstrating the synthesis via a phosphonate intermediate.[9]
Objective: To synthesize N-(phosphonomethyl)glycine from glycine, formaldehyde, and dialkyl phosphite.
Materials:
-
Glycine
-
Paraformaldehyde
-
Triethylamine
-
Methanol
-
Dialkyl phosphite (e.g., dimethyl phosphite)
-
30% Sodium Hydroxide (w/v) solution
-
Concentrated Hydrochloric Acid
Procedure:
-
Intermediate Formation: In a reaction vessel equipped for reflux, dissolve paraformaldehyde in methanol in the presence of a catalytic amount of a tertiary base like triethylamine. This step depolarizes the paraformaldehyde.[9]
-
Add glycine to the solution. The mixture forms a hydroxymethylglycine intermediate.[9]
-
Phosphonate Formation: While refluxing, slowly add dialkyl phosphite to the reaction mixture. The hydroxymethylglycine intermediate reacts immediately to form the corresponding N-phosphonomethyl glycine ester.[9]
-
Saponification: After the reaction is complete, add a 30% NaOH solution to saponify the ester.[9]
-
Solvent Recovery: Recover the triethylamine and methanol via fractional distillation. Continue to reflux the remaining aqueous solution for approximately 2 hours to ensure complete saponification.[9]
-
Precipitation: Cool the alkaline solution and carefully acidify with concentrated HCl to a pH of approximately 1.5.
-
Isolation: Allow the mixture to rest at a reduced temperature (e.g., 15°C) for 3-4 hours. The glyphosate product will crystallize and can be isolated by filtration.[9]
Data Summary:
| Parameter | Value/Condition | Source |
| Reaction Type | Kabachnik-Fields Reaction | [7] |
| Key Intermediate | Hydroxymethylglycine | [9] |
| Saponification Agent | Sodium Hydroxide | [9] |
| Final pH for Precipitation | ~1.5 | [9] |
| Typical Yield | 48-52% | [9] |
Sulfonylurea Herbicides: The Coupling of Key Intermediates
Sulfonylurea herbicides are a class of highly potent acetolactate synthase (ALS) inhibitors.[10][11] Their synthesis is a classic example of convergent synthesis, where two key intermediates—a sulfonamide and a heterocyclic amine—are prepared separately and then coupled.[10][12]
Causality Behind Synthetic Choices: The primary challenge in sulfonylurea synthesis is the final coupling step. Traditional methods often involve hazardous reagents like phosgene to create isocyanate intermediates.[13][14] Modern approaches focus on using safer carbamate intermediates, which react with the sulfonamide under basic conditions or with specific catalysts.[13][14]
dot
Caption: General synthetic pathway for Sulfonylurea herbicides.
Protocol 2: Synthesis of 2-Sulfamoyl-N,N-dimethylnicotinamide Intermediate
This protocol describes the synthesis of a key pyridylsulfonamide intermediate, which is crucial for a range of modern sulfonylurea herbicides.[10]
Objective: To prepare a key sulfonamide intermediate from 2-chloro-N,N-dimethylnicotinamide.
Materials:
-
2-chloro-N,N-dimethylnicotinamide
-
Benzyl mercaptan
-
Potassium hydroxide
-
Dioxane
-
Chlorine gas
-
Acetic acid, water
-
Dimethylamine gas
-
Methylene chloride
Procedure:
-
Thioether Formation: Add benzyl mercaptan dropwise to a suspension of powdered potassium hydroxide in dioxane at 75-80°C. Subsequently, add a solution of 2-chloro-N,N-dimethylnicotinamide in dioxane to the mixture at the same temperature. Stir for several hours until the reaction is complete.[10]
-
Chlorination & Hydrolysis: Cool the reaction mixture and filter off the salts. The filtrate, containing the benzyl thioether intermediate, is added to a mixture of acetic acid and water. Bubble chlorine gas through this solution at a low temperature (0-5°C). This process oxidatively cleaves the thioether to form the sulfonyl chloride.[10]
-
Aminolysis to Sulfonamide: After the reaction, excess chlorine is removed. Carefully add methylene chloride. Introduce dimethylamine gas into the solution below 10°C until the solution becomes alkaline. This converts the sulfonyl chloride to the desired 2-sulfamoyl-N,N-dimethylnicotinamide.[10]
-
Workup and Isolation: Pour the reaction mixture into water and extract with methylene chloride. Dry the organic extract over anhydrous sodium sulfate, and evaporate the solvent in vacuum to yield the final sulfonamide intermediate.[10]
Part 2: Synthesis of Core Fungicide Intermediates
Fungicides are critical for preventing crop losses due to pathogenic fungi. The triazole class is particularly important, known for its broad-spectrum activity.
Triazole Fungicides: Building the 1,2,4-Triazole Core
Triazole fungicides function by inhibiting the biosynthesis of ergosterol in fungi.[15] Their synthesis universally involves the N-alkylation of a 1,2,4-triazole ring with a functionalized side chain.[16]
Causality Behind Synthetic Choices: The key step is the selective N-alkylation of the 1,2,4-triazole heterocycle. This is typically achieved via a standard SN2 reaction between the sodium salt of 1,2,4-triazole and an appropriate electrophile, usually a brominated ketone intermediate.[16] The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Protocol 3: Synthesis of a 2-(1H-1,2,4-triazol-1-yl)ethan-1-one Intermediate
This protocol outlines a general procedure for creating the core triazole-ketone structure, a versatile intermediate for many fungicides.[16]
Objective: To synthesize a key triazole intermediate via N-alkylation.
Materials:
-
A substituted α-bromoketone (e.g., 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one)
-
1,2,4-triazole
-
Sodium hydride (NaH) or Sodium Methoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Triazole Salt Formation: In a flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous DMF. Cool the suspension in an ice bath.
-
Add a solution of 1,2,4-triazole in DMF dropwise to the NaH suspension. Allow the mixture to stir until hydrogen gas evolution ceases, indicating the formation of sodium triazolide.
-
N-Alkylation: To this mixture, add a solution of the α-bromoketone intermediate in DMF dropwise at low temperature.[16]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by adding water. Extract the aqueous mixture multiple times with ethyl acetate.
-
Washing and Isolation: Combine the organic extracts and wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate product, which can be further purified by chromatography or recrystallization.[16]
dot
Caption: Synthesis of a key intermediate for Triazole fungicides.
Part 3: Advanced Methodologies in Intermediate Synthesis
Innovation in agrochemical synthesis often involves adopting more efficient and greener catalytic methods. Phase-transfer catalysis and palladium-catalyzed cross-couplings are two powerful techniques.
Phase-Transfer Catalysis (PTC)
Principle: PTC facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic).[17] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports one reactant (usually an anion) from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate.[17][18] This technique avoids the need for expensive, anhydrous, or hazardous solvents and can dramatically increase reaction rates.[18]
Application in Agrochemicals: PTC is widely used in the industrial synthesis of pesticides, particularly for the alkylation of phosphothioates to produce organophosphate insecticides.[17][18]
dot
Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC).
Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki reaction is a robust palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[19][20] It is a premier method for forming carbon-carbon bonds, particularly for creating biaryl linkages found in many advanced agrochemicals.[21]
The Catalytic Cycle: The reaction proceeds through a well-defined cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide, forming a Pd(II) complex.[19][22]
-
Transmetalation: In the presence of a base, the organic group from the organoboron species is transferred to the palladium complex, displacing the halide.[20][22]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[19][22]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Agrochemical - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. umbrex.com [umbrex.com]
- 6. Agro Synthesis [evonik.com]
- 7. Glyphosate - Wikipedia [en.wikipedia.org]
- 8. orientjchem.org [orientjchem.org]
- 9. scielo.br [scielo.br]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 15. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 16. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. byjus.com [byjus.com]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require it in high purity for applications in agrochemical and pharmaceutical synthesis.[1] This document provides practical, in-depth troubleshooting advice and detailed protocols to address common challenges encountered during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when handling and purifying this compound.
Q1: What are the typical physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is the foundation of designing a purification strategy. This compound is typically a white to light brown crystalline solid or oily liquid.[2] Key parameters are:
-
Boiling Point: 60-62°C at 1 mmHg[1]
-
Solubility: It is insoluble in water but soluble in a range of organic solvents, including methanol, toluene, and various chlorinated hydrocarbons.[2][4]
Its low melting point means it can exist as an oily liquid at or slightly above room temperature, which can complicate handling and recrystallization. Its ability to be distilled under vacuum is a key feature for purification.
Q2: What are the most common impurities I should expect in my crude sample?
A2: Impurities are almost always related to the synthetic route. The most common synthesis involves the direct chlorination of 4-(trifluoromethyl)aniline.[1][5] Consequently, the primary impurities include:
-
Unreacted Starting Material: 4-(trifluoromethyl)aniline.
-
Mono-chlorinated Isomers: Primarily 2-chloro-4-(trifluoromethyl)aniline.
-
Over-chlorinated Byproducts: Such as 2,3,6-trichloro-4-(trifluoromethyl)aniline.[6]
-
Oxidation Products: Anilines are susceptible to air oxidation, which often results in a dark reddish-brown coloration.[7]
Q3: Which analytical methods are best for assessing the purity of this compound?
A3: A multi-pronged approach is recommended for robust purity assessment.
-
Gas Chromatography (GC): Excellent for baseline purity assessment and detecting volatile impurities, especially isomers and starting materials. It is frequently used to monitor the progress of purification.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and is particularly useful for quantifying closely related structural isomers or less volatile byproducts.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for structural confirmation and identifying impurities that may be difficult to resolve by chromatography. ¹⁹F NMR is particularly powerful for confirming the integrity of the trifluoromethyl group and detecting related fluorinated impurities.
Q4: What are the critical safety precautions for handling this compound?
A4: this compound is a hazardous chemical. All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9] It is classified as harmful if swallowed or inhaled, causes skin irritation, and may lead to an allergic skin reaction.[3] Furthermore, it is very toxic to aquatic life with long-lasting effects, so care must be taken to avoid environmental release.[3]
Part 2: Troubleshooting Purification Workflows
This section provides detailed, cause-and-effect troubleshooting for the most common purification techniques.
Workflow 1: Vacuum Distillation
Vacuum distillation is often the most effective method for obtaining high-purity (>99%) this compound, especially on a larger scale.[5][10]
Issue 1: The material is "bumping" violently or boiling is unstable.
-
Underlying Cause: Uneven heating or insufficient nucleation sites in the distillation flask. The relatively low boiling point under vacuum can lead to rapid, uncontrolled vaporization.
-
Solution & Rationale:
-
Use a Magnetic Stir Bar: Vigorous stirring provides a large surface area for even heat distribution and creates a vortex that facilitates smooth boiling.
-
Capillary Bubbler: Introduce a slow, steady stream of an inert gas (Nitrogen or Argon) through a fine capillary tube extending below the liquid surface. This provides a constant stream of nucleation sites, preventing superheating and bumping.
-
Heating Mantle with Sand/Oil Bath: Avoid direct heating with a mantle. Using a sand or oil bath ensures uniform, gentle heating of the flask, minimizing hot spots.
-
Issue 2: The product in the receiving flask is discolored (yellow/brown), suggesting decomposition.
-
Underlying Cause: The pot temperature is too high, or the residence time at high temperature is too long, causing thermal degradation. Anilines, especially halogenated ones, can be sensitive to heat.
-
Solution & Rationale:
-
Improve the Vacuum: The primary goal is to lower the boiling point. Ensure all joints are properly sealed with high-vacuum grease and that your vacuum pump is in good working order. A lower pressure (e.g., <1 mmHg) will significantly reduce the required pot temperature.
-
Use a Short-Path Distillation Apparatus: This apparatus minimizes the distance the vapor travels from the pot to the condenser. This reduces the heat exposure time and the pressure drop across the system, allowing for distillation at the lowest possible temperature.
-
Issue 3: GC/HPLC analysis shows poor separation from a close-boiling impurity.
-
Underlying Cause: The boiling points of the desired product and the impurity are too close for simple distillation to be effective. This is common with isomeric impurities.
-
Solution & Rationale:
-
Fractional Distillation: Replace the simple distillation head with a fractionating column (e.g., a Vigreux or packed column). The increased surface area in the column allows for multiple theoretical plates of separation, enhancing the resolution between components with similar boiling points.
-
Pre-Distillation Chemical Treatment: If the impurity is an oxidation product, a pre-treatment can be effective. A patented method suggests adding zinc or iron powder with dilute hydrochloric acid to the crude material to reduce oxidation impurities before distillation.[5]
-
Workflow 2: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities but can be challenging due to the compound's low melting point.
Issue 1: The compound "oils out" instead of forming crystals upon cooling.
-
Underlying Cause: The solution is supersaturated to the point where the compound's solubility limit is exceeded above its melting point (34-37°C). The low melting point is the key factor here.
-
Solution & Rationale:
-
Use a Lower-Polarity Solvent System: Oiling out is common in highly polar solvents. Experiment with less polar solvents or solvent mixtures (e.g., heptane/ethyl acetate, toluene/heptane). The goal is to find a system where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Slow Cooling & Seeding: Cool the solution very slowly. Start with slow cooling on the benchtop, followed by refrigeration, and finally an ice bath. Once the solution is cool but not yet precipitating, add a single, pure seed crystal to induce controlled crystallization rather than rapid precipitation.
-
Use More Solvent: Oiling out can occur if the solution is too concentrated. Add a small amount of additional hot solvent to the oiled mixture, reheat to dissolve, and then attempt the slow cooling process again.
-
Issue 2: The final product is still impure, and recovery is low.
-
Underlying Cause: The chosen solvent does not have a steep enough solubility curve (i.e., it dissolves too much product at low temperatures) or it co-dissolves the impurity effectively.
-
Solution & Rationale:
-
Systematic Solvent Screening: A structured approach to finding the right solvent is crucial. See the solvent screening table in Part 3. The ideal solvent will dissolve the crude product completely when hot but very poorly when cold, while impurities remain soluble at all temperatures.
-
Perform a Two-Solvent Recrystallization: Use one solvent in which the compound is highly soluble (e.g., methanol, dichloromethane) and a second "anti-solvent" in which it is poorly soluble (e.g., water, heptane). Dissolve the crude material in a minimal amount of the "good" solvent while hot, then slowly add the "bad" solvent until persistent cloudiness appears. Reheat to clarify and then cool slowly. This method allows for fine-tuning of the solubility.
-
Workflow 3: Column Chromatography
Issue 1: The compound streak or "tails" on the column, leading to poor separation.
-
Underlying Cause: The basic aniline nitrogen atom interacts strongly with the acidic silanol groups on the surface of standard silica gel. This strong, non-ideal interaction causes tailing.[11]
-
Solution & Rationale:
-
Add a Basic Modifier to the Eluent: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase.[12] This base will preferentially bind to the acidic sites on the silica, allowing the aniline to elute symmetrically.
-
Use a Deactivated or Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, treated silica gel (e.g., base-deactivated) can be purchased for separating basic compounds.
-
Part 3: Protocols & Methodologies
Decision-Making Workflow for Purification
This diagram outlines a logical approach to selecting the appropriate purification strategy based on the nature of the crude material.
Caption: Decision workflow for selecting a purification method.
Data Table: Common Impurities and Removal Strategies
| Impurity Name | Typical Source | Recommended Removal Method | Rationale |
| 4-(Trifluoromethyl)aniline | Unreacted starting material | Acid Wash (1M HCl) or Vacuum Distillation | The starting material is more basic and can be removed as a water-soluble salt.[12] It is also more volatile than the dichlorinated product. |
| 2-Chloro-4-(trifluoromethyl)aniline | Incomplete chlorination | Fractional Vacuum Distillation or Column Chromatography | The boiling point is close to the product, requiring enhanced separation techniques like a fractionating column or chromatography. |
| Oxidation Byproducts | Air oxidation of the aniline | Reductive treatment (e.g., Zn/Fe) followed by distillation[5] | Chemical reduction converts colored impurities back to the aniline or to forms that are more easily separated by distillation. |
| 2,3,6-Trichloro-4-(trifluoromethyl)aniline | Over-chlorination | Fractional Vacuum Distillation | This byproduct is less volatile than the desired product and will remain in the distillation pot or elute later in a distillation cut. |
Protocol 1: High-Purity Vacuum Distillation
This protocol is designed for purifying the title compound to >99% purity.
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is dry. Place a suitably sized magnetic stir bar in the round-bottom flask (the "pot").
-
Charging the Flask: Charge the crude this compound into the distillation flask, filling it to no more than half its volume.
-
Applying Vacuum: Seal the system and slowly apply vacuum. The crude material may outgas initially.
-
Heating & Stirring: Begin vigorous stirring. Slowly heat the pot using an oil or sand bath.
-
Distillation: Monitor the temperature at the distillation head. The product should begin to distill at approximately 60-62°C under a vacuum of ~1 mmHg.[1] Discard any initial low-boiling fraction (fore-run).
-
Collection: Collect the main fraction in a pre-weighed receiving flask. The distillate should be a colorless liquid that may solidify upon cooling.
-
Completion: Stop the distillation when the temperature at the head drops or when only a small amount of dark residue remains in the pot. Release the vacuum slowly before turning off the heat to prevent air from rushing into the hot apparatus.
Caption: Simplified schematic of a vacuum distillation setup.
Part 4: References
-
This compound: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.1
-
This compound | 24279-39-8. Biosynth. 4
-
This compound 95%. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.2
-
Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Benchchem. 13
-
Safety Data Sheet for this compound. HPC Standards. 3
-
Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. CN102863342A. 5
-
Safety Data Sheet for this compound. Fisher Scientific. 9
-
A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. 6
-
Method for producing 2,6-dichloro-4-trifluoromethylaniline. CN100534975C. 10
-
How do I remove aniline from the reaction mixture? ResearchGate. 12
-
Purify and dry aniline? Reddit. 7
-
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications. 8
-
Does aniline stick in columns during column chromatography? ResearchGate. 11
References
- 1. nbinno.com [nbinno.com]
- 2. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 5. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the dedicated technical support resource for the recrystallization of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide fipronil, achieving high purity of this compound is paramount.[1][2]
This document moves beyond a simple procedural outline, offering a troubleshooting framework and a comprehensive FAQ section grounded in the principles of crystallization and the specific physicochemical properties of this compound.
I. Troubleshooting Guide: A Symptom-Based Approach
Recrystallization is a powerful purification technique, but its success hinges on a delicate balance of solubility, temperature, and kinetics.[3] Below are common issues encountered during the recrystallization of this compound, their potential causes, and actionable solutions.
Diagram: Troubleshooting Workflow
References
Technical Support Center: Distillation of 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the technical support guide for the purification of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No: 24279-39-8). This document provides field-proven insights, detailed protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals like fipronil, achieving high purity of this compound is paramount for successful downstream applications.[1] This guide is structured to address the practical challenges encountered during its distillation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and distillation of this compound.
Q1: Why is vacuum distillation the mandatory method for purifying this compound?
A: The requirement for vacuum distillation stems from the compound's molecular structure and thermal sensitivity. Like many substituted anilines, this molecule is susceptible to thermal decomposition and polymerization at elevated temperatures.[2] Atmospheric distillation would require temperatures high enough to cause degradation, leading to yield loss and a discolored, impure product. By reducing the system pressure, we significantly lower the boiling point to a manageable temperature, preserving the molecule's integrity.[2] This technique is the standard for achieving the high purity (>99%) required for subsequent synthetic steps.[3][4]
Q2: What are the critical physical properties I must consider before starting the distillation?
A: Understanding the physical properties is essential for planning and executing the experiment safely and effectively. The compound is a low-melting solid, meaning it must be liquefied before distillation can begin.[5] Key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 24279-39-8 | [1][6] |
| Appearance | White to off-white solid | [1][7] |
| Melting Point | 32-37 °C | [1][6][8] |
| Boiling Point | 60-62 °C at 1 mmHg (1 torr) | [1][6] |
| 62 °C at 2 mmHg | [9] | |
| 60-62 °C at 15 mmHg* | [8] | |
| Molecular Weight | 230.01 g/mol | [1][7] |
| Density | 1.532 g/cm³ | [1][9] |
*Note: The boiling point at 15 mmHg appears inconsistent with other data; prioritize pressures in the 1-2 mmHg range for predictable results.
Q3: My starting material is a solid. How should I properly prepare it for distillation?
A: Since the compound's melting point is just above room temperature (32-37 °C), you must melt it before initiating the distillation.[1][6][8] The recommended procedure is to add the solid crude material to the distillation flask first. Then, gently warm the flask in a water bath or with a heating mantle set to a low temperature (~40-50 °C) until the material is fully molten. Add a magnetic stir bar before heating to ensure smooth melting and prevent bumping later. Do not apply a vacuum until the material is liquid and you are ready to begin.
Q4: What are the primary safety hazards and necessary precautions for handling this compound?
A: this compound is classified as a toxic solid (Hazard Class 6.1).[9] It is harmful if swallowed or inhaled, causes skin irritation, and may lead to an allergic skin reaction.[10][11] Furthermore, it is very toxic to aquatic life with long-lasting effects.[9][11]
Mandatory Safety Protocols:
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[1][10]
-
Waste Disposal: Dispose of all contaminated materials and chemical waste through an approved hazardous waste disposal plant.[10][11]
-
Thermal Hazards: Under high heat, hazardous decomposition products can be generated, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HCl, HF).[9] This underscores the importance of avoiding overheating during distillation.
Part 2: Step-by-Step Vacuum Distillation Protocol
This protocol provides a self-validating methodology for the laboratory-scale purification of this compound.
1. Apparatus Assembly:
- Assemble a standard vacuum distillation apparatus using clean, dry glassware. Ensure all ground glass joints are lightly greased with a suitable vacuum grease to guarantee a tight seal.[2]
- Use a round-bottom flask of an appropriate size (the flask should be no more than two-thirds full of the crude material).
- Incorporate a short-path distillation head or a Vigreux column depending on the required separation efficiency.
- Place a thermometer with its bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
- Connect the condenser to a circulating chiller set to a low temperature (e.g., 4-10 °C).
- Connect the vacuum takeoff adapter to a cold trap (e.g., dry ice/acetone) and then to a vacuum pump. A vacuum gauge should be placed between the trap and the pump.
2. Material Preparation:
- Weigh the crude this compound and place it into the distillation flask.
- Add a PTFE-coated magnetic stir bar.
- Seal the system and gently heat the flask in a heating mantle to melt the solid into a clear liquid.
3. Execution of Distillation:
- Turn on the magnetic stirrer to a moderate speed to ensure even heating and prevent bumping.
- Turn on the vacuum pump and slowly open the system to the vacuum. Allow the pressure to stabilize at the target level (e.g., 1-2 mmHg). Outgassing or bubbling may occur as residual solvents or water are removed.[2]
- Gradually increase the heating mantle temperature. The material will begin to boil and the vapor will rise.
- Monitor the thermometer. The temperature should rise and stabilize at the expected boiling point for your system's pressure (e.g., ~60-62 °C at 1 mmHg).[1][6]
- Collect the clear, colorless distillate in the receiving flask. Any initial, lower-boiling fractions (forerun) should be collected separately if impurities are suspected.
- Continue distillation until only a small amount of dark, viscous residue remains in the distillation flask. Do not distill to dryness to avoid the potential formation of unstable residues.
4. System Shutdown:
- Turn off the heating mantle and allow the system to cool under vacuum.
- Once the distillation flask is near room temperature, slowly and carefully vent the system by introducing an inert gas like nitrogen or argon before turning off the vacuum pump.
- Disassemble the apparatus and collect the purified product.
Part 3: Troubleshooting Guide
This section addresses common issues encountered during the distillation process. The accompanying diagram provides a logical workflow for diagnosing and resolving these problems.
Q: My system cannot achieve the target vacuum of 1-2 mmHg. What are the likely causes?
A: A poor vacuum is almost always due to leaks in the system or an inefficient pump.
-
Check for Leaks: Inspect all glass joints. Ensure they are properly sealed and greased. Check all tubing connections for cracks or loose fittings.
-
Pump Maintenance: Verify the vacuum pump oil is clean and at the correct level. Contaminated oil will severely impact performance.
-
Cold Trap: Ensure your cold trap is sufficiently cold. An ineffective trap allows volatile substances to enter the pump, degrading the oil and performance.
Q: The liquid in the distillation flask is bumping violently, and I'm afraid of carryover. How can I stop this?
A: Bumping occurs when the liquid superheats and boils in an uncontrolled manner.
-
Ensure Adequate Stirring: The most common cause is insufficient agitation. Increase the speed of the magnetic stirrer.
-
Controlled Heating: Apply heat slowly and evenly. A rapid temperature increase promotes bumping. Use a heating mantle with a stirrer for best results.
-
Introduce a Bleed: In very stubborn cases, a fine capillary bleed of nitrogen gas introduced into the distillation flask can provide nucleation points and ensure smooth boiling.
Q: The distillation is extremely slow or has stopped, even though the temperature is high. What should I check?
A: This issue points to a problem with either heat transfer or vapor flow.
-
Insufficient Heating: The heating mantle may not be providing enough energy to maintain boiling at the set pressure. Safely increase the temperature setting gradually. Ensure the flask is well-seated in the mantle.
-
Vacuum Level: A vacuum that is too high (pressure is too low) can sometimes make it difficult for the compound to reach its boiling point without substantial heating. Conversely, a vacuum that is too low (pressure is too high) will require a higher temperature. Check your gauge and ensure you are in the optimal 1-2 mmHg range.
-
Blockage: Ensure there are no blockages in the vapor path, such as solidified material in the condenser neck.
Q: My collected distillate is yellow or discolored. What went wrong?
A: A colored distillate indicates the presence of impurities.
-
Thermal Decomposition: The most likely cause is overheating. If your heating mantle was set too high, the compound may have started to decompose, creating colored byproducts.[9]
-
Carryover from Bumping: Violent bumping can physically splash non-volatile, colored impurities from the distillation flask into the condenser and receiving flask.
-
Oxidation: If the vacuum system was not properly sealed, trace amounts of air could have entered and oxidized the aniline at high temperatures.
Troubleshooting Workflow
Caption: Troubleshooting workflow for distillation issues.
References
- 1. nbinno.com [nbinno.com]
- 2. texiumchem.com [texiumchem.com]
- 3. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. gfl.co.in [gfl.co.in]
- 6. 24279-39-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 8. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. hpc-standards.com [hpc-standards.com]
Technical Support Center: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical intermediate. As a key building block in the production of pharmaceuticals and agrochemicals, such as the insecticide fipronil, ensuring the purity and yield of this compound is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: By-product Formation and Purification
The synthesis of this compound, also known as 4-amino-3,5-dichlorobenzotrifluoride, can proceed through several routes, with the most common starting from either 4-(trifluoromethyl)aniline or a polychlorinated benzotrifluoride derivative.[2][3] Each pathway presents a unique set of challenges, primarily concerning by-product formation. This section will address specific issues you may encounter.
Issue 1: Presence of Mono-chlorinated Impurities in the Final Product
Symptom: Your analytical data (GC-MS, HPLC, or NMR) indicates the presence of 2-chloro-4-(trifluoromethyl)aniline or 3-chloro-4-(trifluoromethyl)aniline.
Primary Cause: This issue is prevalent when synthesizing from 4-(trifluoromethyl)aniline via direct chlorination. Incomplete chlorination is the most likely reason. The electrophilic substitution reaction may not have proceeded to completion, leaving behind partially reacted intermediates.
Troubleshooting Steps:
-
Reaction Time and Temperature:
-
Rationale: Chlorination is a stepwise process. Insufficient reaction time or suboptimal temperature can lead to incomplete conversion.
-
Protocol: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[3] Extend the reaction time until the starting material and mono-chlorinated intermediates are no longer detectable. If extending the time is ineffective, a modest increase in temperature (e.g., 5-10 °C increments) may be necessary, but be cautious of over-chlorination.
-
-
Stoichiometry of Chlorinating Agent:
-
Rationale: An insufficient amount of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) will naturally lead to incomplete reaction.
-
Protocol: Ensure at least two molar equivalents of the chlorinating agent are used per mole of 4-(trifluoromethyl)aniline. A slight excess may be required to drive the reaction to completion. However, a large excess can promote the formation of trichloro- derivatives.
-
-
Catalyst Activity:
-
Rationale: In some protocols, a Lewis acid catalyst is used to enhance the rate of chlorination. A deactivated or insufficient amount of catalyst will slow down the reaction.
-
Protocol: If using a catalyst, ensure it is fresh and anhydrous. The optimal catalyst loading should be confirmed based on literature or internal validation.
-
Issue 2: Formation of Isomeric By-products
Symptom: You observe isomers such as 2,5-dichloro-4-(trifluoromethyl)aniline or 3,5-dichloro-4-(trifluoromethyl)aniline in your product mixture.
Primary Cause: Isomer formation is often a challenge when starting from p-chlorobenzotrifluoride, which is first chlorinated to produce a mixture of trichlorobenzotrifluoride isomers (e.g., 3,4,5-trichloro and 2,4,5-trichloro).[2] Subsequent amination of this mixture will lead to the corresponding aniline isomers.
Troubleshooting Steps:
-
Control of the Initial Chlorination Step:
-
Rationale: The isomeric purity of the final product is dictated by the purity of the starting chlorinated benzotrifluoride.
-
Protocol: Optimize the chlorination of p-chlorobenzotrifluoride to maximize the yield of the desired 3,4,5-trichlorobenzotrifluoride intermediate. This can be achieved by carefully controlling the reaction temperature and the choice of catalyst.[2] A patent suggests that optimizing temperature, catalyst addition, and feed ratio can maximize the yield of 3,4,5-trichlorobenzotrifluoride and keep isomers within 11%.[2]
-
-
Purification of Intermediates:
-
Rationale: Removing isomeric impurities at an intermediate stage is often easier than purifying the final aniline product.
-
Protocol: If feasible, purify the 3,4,5-trichlorobenzotrifluoride intermediate by fractional distillation before proceeding with the amination step.[4]
-
Issue 3: Difficulty in Removing Colored Impurities
Symptom: The final product has a persistent yellow, orange, or even greenish tint, even after initial purification.[1]
Primary Cause: Colored impurities can arise from oxidation of the aniline product or from nitrogen-containing polymeric by-products formed during the reaction. Diazonium salt-related side reactions, if applicable to the synthetic route, can also introduce color.
Troubleshooting Steps:
-
Reductive Workup:
-
Rationale: A mild reducing agent can decolorize impurities formed through oxidation.
-
Protocol: During the workup, after the chlorination step, a treatment with a reducing agent like zinc powder or iron powder in the presence of a dilute acid can be employed to reduce colored oxidation by-products back to colorless forms.[3]
-
-
Activated Carbon Treatment:
-
Rationale: Activated carbon has a high surface area and can adsorb colored organic impurities.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., toluene, dichloromethane). Add a small amount of activated carbon (typically 1-5% by weight), stir for a short period (15-30 minutes) at room temperature or with gentle heating, and then filter through a pad of celite to remove the carbon.
-
-
Recrystallization:
-
Rationale: Recrystallization is a powerful technique for removing impurities with different solubility profiles than the desired product.
-
Protocol: Choose a solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include hexanes, heptane, or mixtures of ethanol and water.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for industrial-scale production of this compound?
A1: For large-scale production, two main routes are prevalent:
-
Chlorination of 4-(trifluoromethyl)aniline: This is a direct and often high-yielding method.[3]
-
Amination of 3,4,5-trichlorobenzotrifluoride: This route starts from p-chlorobenzotrifluoride, which is chlorinated to 3,4,5-trichlorobenzotrifluoride, followed by amination.[2][4] This method can be advantageous due to the availability and cost of the starting materials.
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for quantitative analysis of volatile components, including starting materials, intermediates, and by-products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for purity assessment and quantification of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of isomeric impurities.
Q3: My yield is consistently low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: As discussed in the troubleshooting section, ensure your reaction goes to completion by monitoring it and adjusting conditions as needed.
-
Product Loss During Workup: The product is soluble in many organic solvents.[5] Ensure efficient extraction and minimize losses during solvent removal. An overly aggressive basic or acidic wash can also lead to product degradation or loss.
-
Mechanical Losses: Be mindful of losses during transfers, filtrations, and other physical handling steps, especially on a smaller scale.
-
Side Reactions: Suboptimal reaction conditions can favor the formation of by-products, consuming your starting material and reducing the yield of the desired product.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several hazards are associated with this synthesis:
-
Chlorinating Agents: Chlorine gas is highly toxic and corrosive. Sulfuryl chloride is also corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Ammonia: In the amination route, high-pressure and high-temperature conditions may be required when using anhydrous or aqueous ammonia.[2][6] This necessitates the use of a pressure-rated reactor and adherence to strict safety protocols.
-
Solvents: Many organic solvents used in the synthesis and purification are flammable and may have associated health risks.
-
Product Toxicity: The final product, this compound, is classified as toxic.[7] Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., heptane) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizing By-product Formation
Chlorination of 4-(trifluoromethyl)aniline
Caption: Pathway of by-product formation during the chlorination of 4-(trifluoromethyl)aniline.
Amination Route from p-Chlorobenzotrifluoride
Caption: By-product generation in the synthesis of this compound via the amination route.
Quantitative Data Summary
| By-product Type | Common Examples | Primary Cause | Recommended Purification |
| Incomplete Chlorination | 2-chloro-4-(trifluoromethyl)aniline | Insufficient chlorinating agent or reaction time | Fractional Distillation, Column Chromatography |
| Isomeric Impurities | 2,5-dichloro-4-(trifluoromethyl)aniline | Impure chlorinated intermediate | Fractional Distillation of Intermediate, Recrystallization |
| Oxidation Products | Various colored impurities | Air oxidation of the aniline | Reductive Workup, Activated Carbon Treatment, Recrystallization |
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. EP1528052A1 - Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with high purity commercial products being obtained in parallel - Google Patents [patents.google.com]
- 5. biosynth.com [biosynth.com]
- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 7. sfdchem.com [sfdchem.com]
Technical Support Center: Formation and Control of Isomeric Impurities in 2,6-Dichloro-4-(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). This crucial intermediate, vital for producing agrochemicals like Fipronil and various pharmaceuticals, demands high purity for successful downstream applications.[1][2] The formation of isomeric impurities is a persistent challenge that can significantly impact yield, product efficacy, and regulatory compliance.
This guide is structured to provide you, our fellow researchers and development professionals, with practical, field-proven insights into the causes, identification, and mitigation of these impurities. We will move beyond simple protocols to explore the chemical principles governing impurity formation, empowering you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What are the primary synthetic pathways to this compound?
A1: There are several established routes, each with distinct advantages and impurity profiles. The most common approaches include:
-
Direct Chlorination of 4-(Trifluoromethyl)aniline: This is often the most direct route, where 4-(trifluoromethyl)aniline is reacted with a chlorinating agent like sulfuryl chloride or chlorine gas.[3][4] While economical, this pathway is often susceptible to the formation of positional isomers if conditions are not rigorously controlled.
-
Chlorination and Ammonolysis of a Precursor: This strategy involves first chlorinating a starting material like p-chlorobenzotrifluoride to produce 3,4,5-trichlorobenzotrifluoride, which is then subjected to high-pressure ammonolysis to yield the target aniline.[2][5][6] This can be an effective route, but impurities can arise from the initial chlorination step, such as the formation of 2,4,5-trichlorobenzotrifluoride.[2]
-
Protected Amine Synthesis: To enhance regioselectivity during chlorination, the amine group of aniline can first be protected (e.g., via acetylation). The synthesis proceeds through acetylation, trifluoromethylation, chlorination, and finally deprotection (hydrolysis) to yield the final product.[7] This multi-step process often provides a cleaner product at the cost of process complexity.
Q2: Why is the control of isomeric impurities so critical?
A2: Isomeric impurities, even in small quantities, can have significant consequences:
-
Downstream Reactivity: Different isomers can exhibit altered reactivity in subsequent synthetic steps, leading to the formation of incorrect final products or a complex mixture that is difficult to purify.
-
Biological Activity: In pharmaceutical or agrochemical applications, even minor structural changes can drastically alter a molecule's biological activity, efficacy, or toxicity profile.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EPA have stringent requirements for the characterization and control of impurities in active ingredients. Failure to control isomeric purity can lead to costly delays or rejection of a product.
Q3: What are the most common isomeric impurities I should be looking for?
A3: The primary impurities are positional isomers arising from the chlorination step. Depending on the synthetic route, you should be vigilant for:
-
Monochloro-isomers: 2-Chloro-4-(trifluoromethyl)aniline and 3-chloro-4-(trifluoromethyl)aniline from incomplete chlorination.
-
Dichloro-isomers: 2,3-dichloro-, 2,5-dichloro-, and 3,5-dichloro-4-(trifluoromethyl)aniline. The formation of these is governed by the directing effects of the substituents on the aniline ring.
-
Precursor-derived isomers: If starting from chlorinated benzotrifluorides, isomers like 2,4,5-trichlorobenzotrifluoride can carry through the synthesis.[2][6]
Section 2: Troubleshooting Guide - From Symptoms to Solutions
This section addresses specific issues you may encounter during your synthesis, explaining the underlying chemical principles and providing actionable solutions.
Issue 1: Presence of Monochloro-4-(trifluoromethyl)aniline Impurities
-
Symptom: Your GC-MS or LC-MS analysis of the crude product shows significant peaks corresponding to the molecular weight of a monochlorinated species (C₇H₅ClF₃N).
-
Causality (The "Why"): This is a clear indication of an incomplete electrophilic aromatic substitution reaction. The chlorination has not proceeded to completion, leaving unreacted or partially reacted starting material. The amino group (-NH₂) is a powerful activating group, making the first chlorination rapid. However, the addition of the first electron-withdrawing chlorine atom deactivates the ring slightly, making the second chlorination slower and more dependent on reaction conditions.
-
Troubleshooting & Solutions:
-
Reagent Stoichiometry: Ensure at least two molar equivalents of the chlorinating agent (e.g., sulfuryl chloride, chlorine) are used per equivalent of 4-(trifluoromethyl)aniline. A slight excess (e.g., 2.1-2.2 equivalents) may be necessary to drive the reaction to completion.
-
Reaction Time & Temperature: Monitor the reaction progress using TLC or GC. If starting material or monochloro-intermediates persist, consider extending the reaction time or cautiously increasing the temperature. For chlorination with Cl₂, a temperature of around 110°C is often used.[3]
-
Catalyst Choice: While often not required due to the activated ring, in stubborn cases, a mild Lewis acid catalyst could be considered, though this may also increase the risk of other isomeric impurities.
-
Issue 2: Formation of Undesired Dichloro-Isomers (e.g., 2,5- or 3,5-dichloro)
-
Symptom: Your purity analysis (especially ¹H NMR or HPLC) reveals the presence of dichloro-isomers other than the desired 2,6-product.
-
Causality (The "Why"): This is a classic problem of regioselectivity. The substitution pattern on an aromatic ring is dictated by the electronic effects of the existing substituents.
-
The -NH₂ group is a strongly activating ortho, para-director.
-
The -CF₃ group is a strongly deactivating meta-director. The desired 2,6-substitution is directed by the powerful -NH₂ group. However, if the reaction conditions are too harsh (e.g., high temperature, aggressive catalyst), the reaction can lose selectivity, and chlorination can occur at the 3- or 5-positions (meta to the -NH₂ group) or the 5-position (ortho to the -NH₂ group, but sterically more hindered).
-
-
Troubleshooting & Solutions:
-
Employ a Protecting Group: This is the most robust solution for ensuring high regioselectivity. By converting the amine to an acetamide (-NHCOCH₃), you moderate its activating effect.[7] The bulky acetyl group also provides steric hindrance, further favoring substitution at the less hindered 2 and 6 positions. The acetyl group is then easily removed by acid or base hydrolysis. See Protocol 2 for a detailed methodology.
-
Solvent and Temperature Control: Perform the reaction in a non-polar solvent at the lowest practical temperature to increase selectivity. Slower, more controlled additions of the chlorinating agent are beneficial.
-
Avoid Strong Lewis Acids: Aggressive catalysts can overcome the intrinsic directing effects of the functional groups, leading to a mixture of isomers.
-
Issue 3: Product Discoloration (Yellow, Brown, or Red Tones)
-
Symptom: The final isolated product is not the expected white to light yellow crystalline solid.[1][8] It appears discolored, which may intensify upon storage.
-
Causality (The "Why"): Anilines are notoriously susceptible to air oxidation.[9][10] The electron-rich aromatic ring and the lone pair on the nitrogen atom can be easily oxidized, forming highly colored quinone-imine type structures and other polymeric impurities. This process is often accelerated by light and trace metal impurities.
-
Troubleshooting & Solutions:
-
Maintain an Inert Atmosphere: Throughout the reaction, workup, and purification, use an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[8]
-
Reductive Workup/Treatment: A Chinese patent suggests that after chlorination, treating the mixture with a reducing agent like zinc or iron powder in dilute acid can convert oxidized impurities back to the desired aniline, effectively "cleaning" the product before isolation.[11]
-
Purification Method: Recrystallization is often effective at removing colored impurities. If discoloration persists, column chromatography may be necessary.
-
Proper Storage: Store the final product under an inert atmosphere, protected from light, and at reduced temperatures (2-8°C is recommended) to ensure long-term stability.[8]
-
Section 3: Key Experimental Protocols
Protocol 1: Synthesis via Direct Dichlorination (Optimized for Purity)
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, charge 4-(trifluoromethyl)aniline (1.0 eq) and a suitable solvent such as monochlorobenzene or glacial acetic acid.[3][12]
-
Chlorination: Cool the mixture to 0-5°C. Slowly add sulfuryl chloride (2.1 eq) dropwise over 2-3 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC until the starting material and monochloro-intermediate are consumed.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and water. Neutralize with a base (e.g., 50% NaOH solution) to pH 8-9 while keeping the temperature low.
-
Extraction & Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a solvent system like heptane/ethanol to yield pure this compound.
Protocol 2: Synthesis via Acetyl Protection for Enhanced Regioselectivity[7]
-
Protection: Dissolve aniline (1.0 eq) in a solvent like o-dichlorobenzene. Add acetic anhydride (1.1 eq) and gently warm to ~40°C for 1 hour to form N-acetylaniline.
-
Trifluoromethylation: To the resulting mixture, add reagents for trifluoromethylation (this step is complex and various patented methods exist, often involving radical initiators and a CF₃ source).
-
Chlorination: Once 4-trifluoromethyl-N-acetylaniline is formed, cool the solution and add a chlorinating agent (e.g., sulfuryl chloride, 2.1 eq) while maintaining a controlled temperature.
-
Hydrolysis (Deprotection): After the chlorination is complete, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) and heat to reflux to hydrolyze the amide bond, yielding the crude aniline.
-
Workup & Purification: Follow steps 4-6 from Protocol 1 for workup, extraction, and purification.
Section 4: Data Presentation & Visualization
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Recommended Analytical Method |
| Starting Material | ||||
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Incomplete reaction | HPLC, GC-MS |
| Monochloro Isomers | ||||
| 2-Chloro-4-(trifluoromethyl)aniline | C₇H₅ClF₃N | 195.57 | Incomplete chlorination | HPLC, LC-MS |
| Undesired Dichloro Isomers | ||||
| 2,5-Dichloro-4-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.01 | Poor regioselectivity | HPLC, LC-MS, NMR |
| 3,5-Dichloro-4-(trifluoromethyl)aniline | C₇H₄Cl₂F₃N | 230.01 | Poor regioselectivity | HPLC, LC-MS, NMR |
| Oxidation Products | ||||
| (e.g., Quinone-imines) | Variable | Variable | Air oxidation of aniline | HPLC (often visible as colored bands) |
Diagrams
Below are visualizations of the key chemical pathways and a logical workflow for troubleshooting impurity issues.
Caption: Figure 1: Simplified mechanism of electrophilic chlorination.
Caption: Figure 2: A logical workflow for identifying and resolving impurity issues.
Section 5: References
-
This compound: A Versatile Chemical Intermediate. (2025). Google Search Result.1
-
Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.2
-
Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem.13
-
This compound | 24279-39-8. Biosynth.8
-
A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company.5
-
Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap.7
-
4-Amino-3,5-dichlorobenzotrifluoride synthesis. ChemicalBook.3
-
Aniline. Wikipedia.9
-
Process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity. Google Patents.6
-
4-Amino-3,5-dichlorobenzotrifluoride. Suzhou Senfeida Chemical Co., Ltd.4
-
Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. Google Patents.11
-
The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.10
-
Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents.12
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. 4-Amino-3,5-dichlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 4. sfdchem.com [sfdchem.com]
- 5. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 6. BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google Patents [patents.google.com]
- 7. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 8. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 12. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Isomer Removal from 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the purification of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis who encounter challenges with isomeric purity. As a critical intermediate in the synthesis of pharmaceuticals and prominent agrochemicals like Fipronil, the purity of this compound is paramount for achieving desired reaction outcomes, yields, and final product specifications.[1][2]
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the practical challenges and scientific principles behind the effective separation of common isomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely isomeric impurities I will encounter during the synthesis of this compound?
The isomeric profile of your product is almost entirely dependent on the synthetic route employed. The most common routes involve the chlorination of 4-(trifluoromethyl)aniline or the amination of a polychlorinated benzotrifluoride precursor.[1][2][3]
-
From Chlorination of 4-(trifluoromethyl)aniline: The primary challenge is controlling the regioselectivity of the chlorination. The amino group is a strong ortho-, para- director. Since the para position is blocked by the trifluoromethyl group, chlorination is directed to the ortho positions (2 and 6). However, incomplete or over-chlorination can lead to:
-
2-chloro-4-(trifluoromethyl)aniline: An intermediate from incomplete chlorination.
-
2,3-dichloro- or 2,5-dichloro-4-(trifluoromethyl)aniline: Resulting from undesired chlorination at the meta positions, though typically minor products.
-
-
From Amination of Polychlorinated Precursors: Syntheses starting from precursors like 3,4,5-trichlorobenzotrifluoride can also generate isomers depending on the precise reaction conditions.[2][4] A potential isomeric impurity could be 3,5-dichloro-4-(trifluoromethyl)aniline .
Q2: Why is it critical to remove these isomers from my final product?
Isomeric impurities can have significant downstream consequences:
-
Reduced Reaction Yield: Isomers may react differently or not at all in subsequent steps, leading to lower yields of the target molecule and a more complex purification process for the final product.
-
Altered Biological Activity: In pharmaceutical and agrochemical applications, different isomers can have vastly different biological activities, efficacies, and toxicological profiles. The presence of an undesired isomer can lead to off-target effects or reduced potency.
-
Regulatory Compliance: For commercial applications, particularly in pharmaceuticals, regulatory bodies mandate strict limits on isomeric impurities. Proving the isomeric purity of your intermediates and final active ingredient is a non-negotiable aspect of quality control.
Q3: What are the best analytical techniques to identify and quantify the isomers?
A multi-pronged analytical approach is recommended for robust characterization.
-
Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), GC is excellent for separating volatile compounds with different boiling points. The separation of chloroaniline isomers by GC is a well-established technique.[5] Derivatization, such as N-trifluoroacetylation, can sometimes be used to enhance the separation of closely related aniline isomers.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis of non-volatile or thermally sensitive compounds. A reversed-phase C18 or a Phenyl column can often provide excellent separation of aniline isomers.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural confirmation. The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for different isomers, allowing for unambiguous identification and quantification if the signals are well-resolved.
Part 2: Troubleshooting Guides & Separation Protocols
This section details the primary methods for removing isomeric impurities, presented in a troubleshooting format.
Method 1: Fractional Crystallization
Principle: Fractional crystallization exploits subtle differences in the solubility of isomers in a given solvent. The target isomer, being more or less soluble than the impurity, can be selectively crystallized from the solution. This method is highly effective for removing significant amounts of impurities (>5-10%) and is scalable.[9]
Troubleshooting Q&A
-
Q: My product is "oiling out" instead of crystallizing. What's wrong?
-
A: This typically happens when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, cooling at a much slower rate (e.g., in an insulated bath), or using a solvent pair to better control solubility. The low melting point of this compound (34-36°C) makes it prone to this behavior.[1]
-
-
Q: The purity of my crystals isn't improving after recrystallization. What can I do?
-
A: This indicates poor selectivity. The solvent system is the most critical factor. You may need to screen a range of solvents or solvent pairs. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[10] If isomers have very similar solubility, chromatography may be a better option.
-
-
Q: How do I choose the best solvent?
-
A: Start with solvents where the compound has moderate solubility, such as alcohols (methanol, ethanol) or hydrocarbon/alcohol mixtures (e.g., ethanol/water, hexane/isopropanol).[11] Perform small-scale solubility tests with your impure material in various solvents to identify the most promising candidates.
-
Experimental Protocol: Fractional Crystallization
-
Solvent Selection: Test the solubility of ~50 mg of your crude material in 1 mL of various solvents (e.g., hexane, ethanol, methanol, isopropanol, water) at room temperature and with gentle heating. An ideal solvent will fully dissolve the material when hot and result in significant crystal formation upon cooling.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored due to oxidation or other impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator. Slow cooling is crucial for forming pure crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC to assess the efficiency of the separation.
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexane | 0.1 | 69 | Good for non-polar impurities. Often used in a pair with a more polar solvent. |
| Isopropanol | 4.0 | 82 | A common choice for anilines. Can be paired with water. |
| Ethanol | 4.3 | 78 | Similar to isopropanol; good general-purpose solvent. |
| Methanol | 5.1 | 65 | The target compound is known to be soluble in methanol.[1] May require pairing with water to reduce solubility for crystallization. |
| Water | 10.2 | 100 | Aniline itself has low solubility in water.[10] Can be used as an anti-solvent with alcohols. |
Visualization: Fractional Crystallization Workflow
Caption: Workflow for purifying aniline isomers via fractional crystallization.
Method 2: Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents). Isomers with different polarities will travel through the column at different rates, allowing for their separation.
Troubleshooting Q&A
-
Q: My isomers are eluting together from the column. How can I improve the separation?
-
A: The key is to optimize the mobile phase. Use Thin Layer Chromatography (TLC) first to screen solvent systems. Aim for a system that gives a good separation of spots (ΔRf > 0.2) and moves the target compound to an Rf of ~0.3-0.4. If the spots are too close, decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio).
-
-
Q: What is the best stationary phase to use?
-
A: Standard silica gel (SiO₂) is the most common and effective choice for separating aniline isomers. Its slightly acidic nature interacts with the basic amino group. For very difficult separations, other stationary phases like alumina or functionalized silica (e.g., PFP - pentafluorophenyl) could be explored.[8]
-
-
Q: I'm seeing significant "tailing" of my spots on TLC and the column. Why?
-
A: Tailing is common with amines on silica gel due to strong interactions. Adding a small amount of a basic modifier like triethylamine (~0.5-1%) to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper peaks and better separation.
-
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: On a silica gel TLC plate, spot your crude mixture. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate). Visualize the spots under UV light. Select the solvent system that provides the best separation.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase selected from your TLC analysis. Maintain a constant flow rate.
-
Fraction Collection: Collect small fractions of the eluent in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Method Development & Selection
Caption: Decision tree for selecting an appropriate purification technique.
Method 3: Fractional Distillation
Principle: For thermally stable liquids or low-melting solids, fractional distillation under vacuum can be a powerful, solvent-free purification method. It separates components based on differences in their boiling points. Given that this compound has a boiling point of 60-62°C at 1 mmHg, this is a viable industrial and lab-scale technique.[1]
Troubleshooting Q&A
-
Q: When should I choose distillation over crystallization or chromatography?
-
A: Distillation is ideal when the isomeric impurities have a sufficiently different boiling point from the main product. It is particularly advantageous for large-scale purification as it avoids the use of large volumes of solvents. Several patents describe vacuum rectification as the final step to achieve >99% purity.[2][12]
-
-
Q: My distillation is not providing good separation.
-
A: The efficiency of a fractional distillation depends on the column. Ensure you are using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Also, maintaining a slow, steady distillation rate is critical to allow the vapor-liquid equilibria to be established at each stage in the column.
-
References
- 1. nbinno.com [nbinno.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Gas-liquid chromatographic separation of chloroaniline and toluidine isomers on heteroaromatic stationary phases - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. scribd.com [scribd.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Yield in the Chlorination of 4-(Trifluoromethyl)aniline
Welcome to the technical support center for the synthesis and optimization of chlorinated 4-(trifluoromethyl)aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on this challenging substrate. Here, we address common issues encountered during the chlorination process, offering scientifically grounded explanations and actionable troubleshooting protocols to enhance yield, purity, and regioselectivity.
Understanding the Core Chemistry: A Balancing Act
The chlorination of 4-(trifluoromethyl)aniline is a classic example of electrophilic aromatic substitution where the outcome is dictated by the competing electronic effects of its two substituents.
-
The Amino Group (-NH₂): A potent activating group that directs incoming electrophiles to the ortho and para positions via resonance stabilization of the sigma complex intermediate.[1]
-
The Trifluoromethyl Group (-CF₃): A strongly deactivating group due to its powerful inductive electron-withdrawing effect, directing incoming electrophiles to the meta position.[2][3]
In this specific molecule, the activating effect of the amino group is dominant. With the para position already occupied, electrophilic attack is overwhelmingly directed to the positions ortho to the amine, primarily yielding 2-chloro-4-(trifluoromethyl)aniline . However, achieving a high yield of this single isomer requires careful control over the reaction to prevent common pitfalls.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most frequent challenges observed in the laboratory.
Q1: My reaction yield is very low, or the reaction isn't proceeding to completion. What are the likely causes?
A1: Low conversion is a common issue stemming from several factors related to reagent choice and reaction conditions.
-
Causality: The trifluoromethyl group strongly deactivates the entire aromatic ring, making it less nucleophilic and slowing the rate of electrophilic substitution compared to unsubstituted aniline.[4][5] If the chosen chlorinating agent is not sufficiently electrophilic, or if the conditions are too mild, the reaction may stall.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: For deactivated substrates, a more potent chlorinating agent may be required. Sulfuryl chloride (SO₂Cl₂) is often more effective than N-chlorosuccinimide (NCS) for such systems.[6] However, its high reactivity can also lead to side products if not controlled.
-
Solvent Effects: The reaction solvent plays a critical role. Chlorinated solvents like dichloromethane (DCM) or chlorobenzene are common.[6][7][8] Some studies on related anilines have shown that toluene can be an excellent solvent for achieving high yields, particularly in catalyzed reactions.[9] Aprotic polar solvents like acetonitrile have also been used successfully with NCS.[10][11]
-
Temperature: While low temperatures are generally used to control selectivity, a stalled reaction may require a moderate increase in temperature (e.g., from 0 °C to room temperature or slightly above) to overcome the activation energy barrier.[6] Monitor the reaction closely by TLC or GC/MS to avoid decomposition.
-
Catalysis: While often not strictly necessary for activated rings, Lewis acids can be used to polarize the Cl-Cl bond in reagents like Cl₂ or SO₂Cl₂, increasing their electrophilicity. However, this must be done with caution, as Lewis acids can also complex with the amine, and strong acids can protonate it, leading to a highly deactivated anilinium ion and directing the reaction to the meta position.[1] Organocatalytic methods using secondary amines have also emerged as a powerful tool for ortho-selective chlorination.[9][12][13][14]
-
Q2: I'm getting a mixture of chlorinated products. How can I improve the regioselectivity?
A2: The primary cause of poor regioselectivity in this reaction is typically over-chlorination, leading to di- or tri-chlorinated species.
-
Causality: The amino group is such a strong activator that the mono-chlorinated product, 2-chloro-4-(trifluoromethyl)aniline, is still sufficiently activated to undergo a second chlorination, primarily at the other ortho position (C6), yielding 2,6-dichloro-4-(trifluoromethyl)aniline.[15]
-
Troubleshooting Workflow:
-
Detailed Strategies:
-
Strict Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the chlorinating agent. Adding the reagent slowly and dropwise to a cooled solution of the aniline allows the reaction to be controlled, minimizing local excesses of the chlorinating agent that drive polychlorination.
-
Amine Protection: This is the most robust strategy for preventing over-chlorination. [1][15]By converting the amine to an acetamide (-NHCOCH₃) group, its activating effect is significantly dampened. The bulky acetyl group also sterically hinders the ortho positions, further promoting mono-substitution. The acetyl group can be easily removed post-chlorination via acid or base hydrolysis.
-
Q3: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance. What's happening?
A3: This is a classic sign of oxidation.
-
Causality: Anilines are electron-rich and highly susceptible to oxidation, especially in the presence of strong electrophiles or acidic conditions which can generate radical species. [15]This leads to the formation of complex, often polymeric, colored impurities.
-
Preventative Measures:
-
Use Milder Reagents: N-chlorosuccinimide (NCS) is generally considered a milder and less oxidizing chlorinating agent than sulfuryl chloride or elemental chlorine. [10][11] 2. Maintain Low Temperatures: Keeping the reaction cold (e.g., 0 °C or below) slows the rate of both the desired reaction and the undesired oxidation pathways.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can help prevent air oxidation.
-
Purification of Starting Material: Ensure your 4-(trifluoromethyl)aniline is pure and free of any colored, oxidized impurities before starting the reaction. Distillation or recrystallization may be necessary. [16]
-
Data & Protocols
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Formula | Key Advantages | Key Disadvantages | Recommended For |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive, effective for deactivated rings. [6] | Can be difficult to control, may lead to polychlorination, corrosive. | Cases where milder reagents fail. |
| N-Chlorosuccinimide | NCS | Milder, easier to handle, often gives cleaner reactions. [10][11] | Less reactive, may require longer reaction times or heating. | General purpose, good for controlling selectivity. |
| Chlorine Gas | Cl₂ | Inexpensive, highly reactive. | Difficult to handle, toxic, often leads to over-chlorination. [17] | Industrial scale with specialized equipment. |
Experimental Protocol 1: Controlled Chlorination using Sulfuryl Chloride
This protocol is adapted from procedures for the synthesis of 2,6-dichloro-4-trifluoromethylaniline, modified for mono-chlorination. [6]
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)aniline (1.0 eq.) and a suitable solvent (e.g., chlorobenzene, 5 mL per gram of aniline).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve sulfuryl chloride (1.05 eq.) in the same solvent (1-2 mL per gram of SO₂Cl₂) and add it to the dropping funnel. Add the SO₂Cl₂ solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or GC analysis. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-2 hours.
-
Work-up: Once the starting material is consumed, slowly quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexanes/ethyl acetate.
Experimental Protocol 2: Amine Protection (Acetylation)
-
Setup: Dissolve 4-(trifluoromethyl)aniline (1.0 eq.) in dichloromethane in a round-bottom flask. Add triethylamine or pyridine (1.2 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC shows complete consumption of the starting aniline.
-
Work-up: Quench the reaction with water. Extract the product with dichloromethane, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the acetanilide, which can often be used in the subsequent chlorination step without further purification.
Mechanistic Visualization
The chlorination reaction proceeds via a standard electrophilic aromatic substitution mechanism. The activating -NH₂ group stabilizes the key intermediate (sigma complex), directing the substitution to the ortho position.
Caption: Electrophilic aromatic substitution pathway.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. crab.rutgers.edu [crab.rutgers.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 7. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. | Semantic Scholar [semanticscholar.org]
- 14. search.library.albany.edu [search.library.albany.edu]
- 15. benchchem.com [benchchem.com]
- 16. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 17. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
Technical Support Center: Degradation of 2,6-dichloro-4-(trifluoromethyl)aniline under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-(trifluoromethyl)aniline. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.
Introduction: Understanding the Stability of this compound
This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a trifluoromethyl group, makes it a versatile building block.[1] However, the presence of the amino group on the aromatic ring also makes it susceptible to degradation, particularly under acidic conditions. Understanding the degradation pathways and kinetics is critical for ensuring the integrity of your starting materials, the accuracy of your analytical methods, and the quality of your final products.
This guide will walk you through common issues, their underlying causes, and systematic approaches to investigate and mitigate the degradation of this compound in acidic environments.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns that arise when working with this compound in the presence of acids.
Q1: My HPLC analysis of a sample containing this compound in an acidic mobile phase shows a decreasing peak area for the main compound over time, even when stored in the autosampler. What is happening?
A1: This is a classic sign of on-instrument degradation. Like many halogenated anilines, this compound can be susceptible to acid-catalyzed hydrolysis or other degradation pathways.[2] The acidic mobile phase itself can act as a catalyst for this degradation. The rate of degradation can be influenced by the pH of the mobile phase, its composition, and the temperature of the autosampler. To confirm this, you can run a time-course study by repeatedly injecting the same sample over several hours and monitoring the peak area of the parent compound. A steady decrease would confirm degradation in the mobile phase.
Q2: I am observing unexpected peaks in the chromatogram of my reaction mixture which contains this compound and a strong acid. How can I determine if these are degradation products?
A2: The appearance of new peaks is a strong indicator of degradation. To definitively identify these as degradation products, a forced degradation study is recommended.[3][4] You would intentionally expose a pure sample of this compound to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) and monitor the reaction over time by HPLC. If the new peaks in your reaction mixture match the retention times of the peaks generated in the forced degradation study, it is highly likely they are degradation products. For structural elucidation of these new peaks, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.
Q3: What are the likely degradation products of this compound under acidic conditions?
A3: Based on the chemical structure and general knowledge of aniline chemistry, two primary degradation pathways are plausible under acidic conditions:
-
Diazotization: The primary amine group can react with nitrous acid (often formed in situ from nitrite impurities in the presence of strong acid) to form a diazonium salt. While this is a synthetic utility, uncontrolled diazotization can lead to a loss of the starting material. One source suggests that this compound reacts with hydrochloric acid to form a diazonium salt.[5]
-
Hydrolysis: While less common for the amino group itself under these conditions, hydrolysis of the trifluoromethyl group is a possibility under harsh acidic conditions (high temperature, concentrated acid), which would lead to the formation of a carboxylic acid. However, a more probable hydrolysis would involve the displacement of the chlorine atoms, though this typically requires more forcing conditions.
A related compound, teriflunomide, has been shown to degrade under acidic conditions to produce 4-(trifluoromethyl)aniline, indicating the potential for complex degradation pathways.[6]
Q4: I am performing a reaction using this compound in a strong acid, and my yields are consistently low. Could degradation of the starting material be the cause?
A4: Yes, it is highly probable that the low yield is due to the degradation of your starting material under the strong acidic conditions of your reaction.[2] Here are some troubleshooting steps to consider:
-
Temperature Control: If your reaction conditions permit, try running the reaction at a lower temperature to minimize the rate of degradation.
-
Acid Concentration: Investigate if a lower concentration of the acid can be used without significantly impacting the desired reaction rate.
-
Reaction Time: Closely monitor the reaction progress to avoid unnecessarily long exposure to the acidic environment.
-
Order of Addition: Consider if adding the aniline to the acidic mixture at a lower temperature, or adding the acid to the aniline solution, could mitigate initial degradation upon mixing.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems related to the degradation of this compound in acidic media.
Issue 1: Inconsistent Analytical Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreasing peak area of the parent compound over sequential HPLC injections. | Degradation of the analyte in the acidic mobile phase or sample diluent. | 1. Prepare samples in a neutral or weakly acidic diluent and inject immediately. 2. If an acidic mobile phase is necessary, keep the autosampler temperature low (e.g., 4 °C). 3. Perform a time-course study to quantify the rate of degradation in the autosampler. |
| Appearance of small, new peaks that grow over time. | Slow degradation of the sample during storage or analysis. | 1. Analyze samples as fresh as possible. 2. If storage is necessary, store samples at low temperatures and protected from light. 3. For stability studies, ensure your time points are appropriate to capture the degradation profile accurately. |
| Poor peak shape (tailing or fronting) for the parent compound. | Interaction of the basic amine group with residual silanols on the HPLC column, which can be exacerbated by certain acidic mobile phases. | 1. Use a base-deactivated HPLC column. 2. Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). 3. Optimize the pH of the mobile phase. |
Issue 2: Low Reaction Yields in Acidic Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired product is formed, but the starting material is consumed faster than the product is formed. | The starting material is degrading under the reaction conditions. | 1. Monitor the reaction by HPLC, integrating the peaks for the starting material, product, and any degradation products. 2. Conduct a control experiment with only the starting material and acid under the reaction conditions to quantify the extent of degradation. |
| A significant amount of insoluble material or discoloration is observed. | Polymerization or formation of complex degradation products. | 1. Attempt to dissolve and analyze the insoluble material if possible. 2. Consider if a less harsh acid or a different solvent system could be used. |
Part 3: Experimental Protocols
These protocols provide a starting point for investigating the acidic degradation of this compound.
Protocol 1: Forced Degradation Study under Acidic Conditions
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
HPLC system with UV or DAD detector
-
LC-MS system (for identification of degradants)
Procedure:
-
Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
In separate vials, mix the stock solution with an equal volume of 1 M HCl and 0.1 M HCl. Also, prepare a control sample with water instead of acid.
-
Incubate the vials at 60 °C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the aliquot with an appropriate amount of base (e.g., 1 M NaOH) to stop the degradation.
-
Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 30% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or use a DAD to monitor multiple wavelengths)
-
Injection Volume: 10 µL
Method Development Notes:
-
Analyze the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.
-
Adjust the gradient, mobile phase composition (e.g., using methanol instead of acetonitrile), and pH to optimize the separation.
-
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound.
Part 4: Visualizing Workflows and Pathways
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: A logical workflow for identifying the source of unexpected peaks in an HPLC chromatogram.
Potential Acid-Catalyzed Degradation Pathway
Caption: A simplified diagram illustrating potential degradation pathways in acidic media.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in fipronil synthesis
Technical Support Center: Fipronil Synthesis
Welcome to the technical support center for fipronil synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this potent phenylpyrazole insecticide. Low yield is a frequent and multifaceted challenge in this process. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.
Section 1: The Fipronil Synthesis Landscape
Fipronil, or 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile, is a molecule characterized by a heavily substituted pyrazole core. Its synthesis is a multi-step process culminating in a critical, and often problematic, final transformation. The two most prevalent routes to the final product involve:
-
Oxidation Route: The oxidation of the corresponding thioether precursor, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (Fipronil-sulfide).
-
Sulfinylation Route: The direct introduction of the trifluoromethylsulfinyl group onto the pyrazole ring intermediate.
The oxidation route is more commonly discussed in industrial processes and patents due to the relative accessibility of the thioether precursor. However, this step is notoriously sensitive and is a primary source of yield loss.[1][2]
Core Reaction Pathway Diagram
The diagram below illustrates the final, critical oxidation step in fipronil synthesis, highlighting the desired product and the most common yield-reducing byproduct.
Caption: Final oxidation step in Fipronil synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Problem Area A: Issues with Starting Materials & Intermediates
Question: My synthesis of the key intermediate, 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, is inefficient and the product has low purity. What are the critical parameters?
Answer: This is a common bottleneck. The synthesis of this intermediate typically involves the diazotization of 2,6-dichloro-4-trifluoromethylaniline followed by condensation and cyclization. The process is known for generating significant acidic waste and can suffer from low purity and yield if not properly controlled.[3]
-
Causality & Solution:
-
Diazotization Temperature: The formation of the diazonium salt is highly exothermic. The temperature must be strictly maintained, typically between 15-25°C, during the addition of the nitrite solution (e.g., NaNO₂).[3] Higher temperatures can lead to the decomposition of the sensitive diazonium salt, drastically reducing yield.
-
Acidic Conditions: The reaction requires a strong acidic medium (e.g., a mix of HCl and H₂SO₄) to ensure complete salt formation of the aniline starting material.[3] Incomplete salt formation leads to unreacted aniline and subsequent side reactions.
-
Reaction Sequence: Some improved methods involve adding the dicyanopropionic acid ester before the diazotizing agent. This allows the newly formed diazonium salt to react immediately, preventing degradation and side reactions like hydrazone formation.[4]
-
Purity Check: Always verify the purity of your intermediate by HPLC and NMR before proceeding to the final step. Impurities can interfere with the subsequent oxidation or sulfinylation, leading to a complex mixture and low yield of fipronil.
-
Problem Area B: The Critical Oxidation Step
Question: I'm seeing a significant amount of unreacted thioether precursor (Fipronil-sulfide) in my crude reaction mixture. What is causing the reaction to stall?
Answer: An incomplete reaction points to issues with the oxidizing agent or reaction conditions. The trifluoromethyl sulfide group is electron-deficient and less readily oxidized than other sulfides, requiring carefully chosen conditions.[5]
-
Causality & Solution:
-
Oxidizing Agent Potency: If using hydrogen peroxide (H₂O₂), ensure its concentration is verified. H₂O₂ solutions can degrade over time. Use a fresh, properly stored bottle.
-
Stoichiometry: Ensure you are using a slight excess, but not a large excess, of the oxidizing agent. Start with approximately 1.0 to 1.2 molar equivalents.
-
Activation/Solvent System: The oxidation is often performed in a highly acidic medium like trichloroacetic acid or trifluoroacetic acid, which activates the H₂O₂.[2] These acids are corrosive and expensive but are highly effective.[5] Using an insufficient amount or a weaker acid can lead to a sluggish reaction.
-
Temperature: While low temperatures are needed to prevent over-oxidation, the reaction may not proceed at all if the temperature is too low. A common range is 15-25°C.[5][6] If the reaction is stalling, a slight, controlled increase in temperature might be necessary while carefully monitoring the reaction progress by TLC or HPLC.
-
Question: My final product is heavily contaminated with a more polar byproduct, which I believe is Fipronil Sulfone. How can I prevent its formation?
Answer: You are correct; the primary byproduct is almost always the corresponding sulfone, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfonyl]-1H-pyrazole-3-carbonitrile.[7] Its formation is a result of over-oxidation and represents a direct loss of yield, as it is very difficult to separate from fipronil.
-
Causality & Solution:
-
Mechanism: The oxidation of the sulfide to the sulfoxide (fipronil) can be followed by a second oxidation to the sulfone. This second step is often faster than the first under aggressive conditions.
-
Control the Oxidant Addition: The single most effective technique is the slow, portion-wise, or dropwise addition of the oxidizing agent. This maintains a low instantaneous concentration of the oxidant, favoring the formation of the sulfoxide over the sulfone. A typical addition time can be over 90 minutes or more.[8]
-
Temperature Management: Strictly maintain the reaction temperature. Over-oxidation is more likely at higher temperatures. Running the reaction at 15-20°C is a common strategy.[2]
-
Reaction Monitoring: Do not run the reaction for a set time without monitoring. Use TLC or HPLC to track the disappearance of the starting material and the appearance of the product and byproduct. Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., >95% conversion).[8]
-
Problem Area C: Work-up & Purification
Question: My yield is significantly lower after work-up and purification. Am I losing the product during extraction or crystallization?
Answer: Product loss during work-up is a frequent issue. Fipronil has specific solubility properties, and it can also be susceptible to degradation under certain conditions.
-
Causality & Solution:
-
Quenching: After the reaction, the excess oxidant must be quenched. A common method is to use an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃).[8]
-
Extraction Solvent: Fipronil is a solid with moderate polarity. Chlorobenzene, ethylene dichloride, or dichloromethane are effective extraction solvents.[5][7] Ensure you perform multiple extractions (e.g., 3 times) to recover all the product from the aqueous layer.
-
pH during Work-up: Avoid strongly basic conditions during aqueous washes, as this can promote hydrolysis of the nitrile group to an amide, forming another impurity.[9][10] Neutralize the reaction mixture carefully, for instance with an aqueous ammonia solution to a pH of 7.[7]
-
Purification/Crystallization: Fipronil can be purified by crystallization. A common method involves dissolving the crude product in a solvent like chlorobenzene or a mixture of ethyl acetate and chlorobenzene, followed by cooling to induce crystallization.[2] If the yield is low, check the mother liquor for dissolved product. You may need to concentrate the mother liquor to recover a second crop of crystals.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single most common cause of low fipronil yield? A1: Over-oxidation of the thioether precursor to the fipronil sulfone impurity is arguably the most prevalent and difficult-to-solve issue. It directly consumes the desired product and introduces a purification challenge.[7] Careful control over the addition of the oxidizing agent and reaction temperature is paramount.
Q2: Are there alternatives to corrosive haloacetic acids as the solvent/activator? A2: While highly effective, acids like trifluoroacetic acid are expensive and corrosive.[5] Some patented processes have explored using mixtures of other acids or different catalyst systems. For example, some methods use amine hydrochlorides in a halogenated solvent like ethylene dichloride.[7] However, for lab-scale synthesis, the established methods using haloacetic acids often provide the most reliable, albeit challenging, route.
Q3: My fipronil sample seems to degrade upon standing, especially in light. Is this expected? A3: Yes, fipronil is known to be photolabile. Exposure to light can cause degradation, primarily through an unusual rearrangement that eliminates the sulfinyl group to form a "desulfinyl" photoproduct.[11] It is crucial to store the final product and key intermediates in amber vials or protected from light to maintain their integrity.
Q4: Can I use a different oxidizing agent, like m-CPBA? A4: Meta-chloroperbenzoic acid (m-CPBA) is a common oxidizing agent for converting sulfides to sulfoxides. However, for electron-deficient sulfides like the fipronil precursor, it may not be as effective or regioselective as systems like H₂O₂ activated by trifluoroacetic acid.[5] Furthermore, handling perbenzoic acids on a large scale can be hazardous.[1]
Section 4: Optimized Experimental Protocol (Oxidation Route)
This protocol is a synthesized example based on common procedures found in the literature for the oxidation of Fipronil-sulfide.[2][8] Warning: This procedure involves corrosive and hazardous materials. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Objective: To synthesize Fipronil via oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile.
Materials:
-
Fipronil-sulfide (1.0 eq)
-
Trichloroacetic acid (TCAA)
-
Chlorobenzene
-
Hydrogen Peroxide (H₂O₂), 30-50% aqueous solution (1.1 eq)
-
Sodium Sulfite (Na₂SO₃)
-
Dichloromethane (DCM) or Chlorobenzene for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add Fipronil-sulfide (1.0 eq).
-
Solvent Addition: Add chlorobenzene (~7 mL per gram of Fipronil-sulfide) and trichloroacetic acid (~28 mL per gram of Fipronil-sulfide). Stir the mixture to form a suspension.
-
Cooling: Cool the flask in an ice-water bath to 15-20°C.
-
Oxidant Addition: Slowly add the hydrogen peroxide solution (1.1 eq) dropwise via the dropping funnel over a period of at least 90 minutes. Crucially, maintain the internal reaction temperature below 25°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 15-20°C. Monitor the reaction progress every 30-60 minutes using TLC or HPLC. The reaction is typically complete within 4-20 hours.
-
Quenching: Once the starting material is consumed, slowly add a 10% aqueous solution of sodium sulfite to the reaction mixture until the excess peroxide is destroyed (test with peroxide test strips).
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and the chosen extraction solvent (e.g., chlorobenzene). Shake and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude fipronil.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethyl acetate and chlorobenzene, to yield pure fipronil.[2]
Section 5: Troubleshooting Workflow
This diagram provides a logical path for diagnosing the cause of low yield.
Caption: A decision tree for troubleshooting low yield in fipronil synthesis.
References
- 1. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. Page loading... [guidechem.com]
- 4. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles - Google Patents [patents.google.com]
- 5. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 8. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 9. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Minimizing sulfone by-product in fipronil synthesis
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of fipronil. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during synthesis, with a primary focus on the minimization of the fipronil sulfone by-product. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your synthetic protocols, ensuring high purity and yield of the target fipronil molecule.
Understanding the Challenge: The Unwanted Sulfone By-product
The synthesis of fipronil typically involves the oxidation of a fipronil sulfide precursor. While this is a crucial step to install the desired sulfinyl group, over-oxidation can readily occur, leading to the formation of the corresponding sulfone. This by-product is often difficult to separate from fipronil due to their similar polarities, leading to reduced yields and purity of the final product.[1] The fipronil sulfone is not just an impurity; it is also a metabolite of fipronil and is known to be more toxic than the parent compound to some organisms, making its control in the synthesis process critical.[2][3][4]
This guide will walk you through the key parameters that influence the formation of the sulfone by-product and provide actionable steps to mitigate its formation.
Fipronil Synthesis and By-product Formation Pathway
The core of the issue lies in the selective oxidation of the sulfide to a sulfoxide without further oxidation to a sulfone.
References
Stability issues of 2,6-dichloro-4-(trifluoromethyl)aniline in storage
Welcome to the technical support guide for 2,6-dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this versatile chemical intermediate. As a substituted aniline, this compound's stability is paramount for ensuring experimental reproducibility and the integrity of downstream applications, from agrochemical synthesis to pharmaceutical development.[1] This guide synthesizes established chemical principles with practical, field-proven insights to help you maintain the quality of your this compound.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: My this compound, which was initially a white to light-yellow solid, has developed a distinct yellow or brownish tint upon storage. What is causing this discoloration?
A1: The development of a yellow or brown color is a common indicator of degradation in aniline compounds. This discoloration is primarily due to oxidation of the aniline functional group. Atmospheric oxygen can react with the amine, leading to the formation of highly colored polymeric impurities, nitrobenzenes, and azoxybenzenes.[2] This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.
Q2: What are the ideal storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation and maintain the purity of your compound, the following storage conditions are strongly recommended:
-
Temperature: Store in a cool environment, ideally refrigerated at 2°C - 8°C.[2] Avoid exposure to heat sources.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] This displaces oxygen, a key reactant in the oxidative degradation pathway.
-
Light: Protect from light by storing in an amber or opaque container.[2]
-
Moisture: Keep the container tightly sealed to protect from moisture, which could potentially lead to hydrolysis, although this is a less common degradation pathway for this specific compound under neutral conditions.
Q3: I've observed a new, unexpected peak in my HPLC analysis of a stored sample. What could this impurity be?
A3: An unexpected peak in your chromatogram likely represents a degradation product. Based on the chemical structure of this compound, potential degradation products could include:
-
Oxidation Products: As mentioned in A1, these can range from simple oxidized species to complex polymeric materials.
-
Photodegradation Products: Exposure to UV light can lead to a variety of byproducts, including those resulting from dehalogenation or reactions involving the aniline group.[3]
-
Hydrolysis Products: While the trifluoromethyl group is generally stable, under certain conditions (e.g., presence of strong acids or bases), it can undergo hydrolysis to a carboxylic acid. Similarly, the chloro-substituents could be susceptible to nucleophilic substitution, although this is less likely under typical storage conditions.[1][4]
To identify the unknown peak, hyphenated techniques such as LC-MS are recommended.
Q4: Can I still use my this compound if it has slightly discolored?
A4: The suitability of a discolored sample depends on the sensitivity of your application. For applications requiring high purity, such as in pharmaceutical synthesis or as an analytical standard, it is strongly recommended to use a fresh, pure sample. The presence of impurities, even in small amounts, can lead to unexpected side reactions, lower yields, and difficulties in purification of the final product. For less sensitive applications, the material might still be usable, but it is crucial to first assess its purity by an appropriate analytical method (e.g., HPLC, GC) to determine the content of the active compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Visual Degradation (Color Change)
-
Symptom: The compound has changed color from white/light-yellow to a more intense yellow, brown, or even reddish-brown.
-
Probable Cause: Oxidation and/or photodegradation.
-
Troubleshooting Steps:
-
Assess Purity: Analyze a sample using a suitable chromatographic technique (HPLC is recommended) to quantify the remaining parent compound and the extent of impurity formation.
-
Review Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dark, inert atmosphere).
-
Action: If purity is compromised beyond acceptable limits for your application, procure a fresh batch of the compound. Implement stringent storage protocols for the new material.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately transfer the container to a designated cool, dark storage location, preferably a refrigerator set to 2°C - 8°C.
-
Inert Atmosphere: Before sealing the container for storage, flush the headspace with a gentle stream of an inert gas like nitrogen or argon.
-
Dispensing: When weighing out the compound, do so in a well-ventilated area, preferably a fume hood. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, re-flush the container with inert gas before tightly sealing it.
-
Record Keeping: Maintain a log of when the container is opened and closed to track its exposure to the atmosphere.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
While a validated stability-indicating method for this specific compound is not publicly available, the following is a general-purpose reversed-phase HPLC method that can be adapted to assess the purity of this compound and detect the formation of less polar degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile to a concentration of 1 mg/mL |
Note: This method should be considered a starting point. For rigorous stability studies, method validation according to ICH guidelines is required.[5]
Visualizing Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
References
Technical Support Center: Scaling the Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis and scale-up of 2,6-dichloro-4-(trifluoromethyl)aniline (CAS: 24279-39-8). This crucial intermediate is a cornerstone for synthesizing high-value agrochemicals, such as the insecticide Fipronil, and various pharmaceutical compounds.[1][2][3] Its synthesis, while conceptually straightforward, presents numerous challenges during scale-up, from managing high-pressure reactions to controlling regioselectivity and ensuring final product purity.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during pilot-scale production. We will delve into the mechanistic reasoning behind these challenges and offer field-proven troubleshooting strategies.
Section 1: Synthesis Pathway Overview & Key Challenges
The most prevalent commercial routes to this compound involve the strategic chlorination and amination of a substituted benzotrifluoride. The choice of starting material significantly impacts the process conditions and potential impurities.
Route A, starting from 3,4-dichlorobenzotrifluoride, is often preferred commercially as the ammonolysis step is reported to proceed more readily compared to the amination of p-chlorobenzotrifluoride (Route B).[4]
Section 2: Troubleshooting the Ammonolysis/Amination Step
This high-temperature, high-pressure reaction is often the most significant hurdle in the synthesis. The goal is to substitute a chlorine atom with an amino group using ammonia.
Frequently Asked Questions (FAQs)
Q1: My ammonolysis of 3,4-dichlorobenzotrifluoride is showing low conversion. What are the primary factors to investigate?
A1: Low conversion in this nucleophilic aromatic substitution is typically tied to three critical parameters: temperature, pressure, and catalyst activity.
-
Temperature & Pressure: This reaction requires substantial energy to overcome the activation barrier. Temperatures are often in the 200-300°C range with pressures from 20 to 50 kg/cm ².[4] A drop in either parameter can cause the reaction to stall. Verify that your reactor is maintaining the target setpoints without fluctuations.
-
Catalyst System: A copper catalyst is frequently employed, often in conjunction with an alkali metal halide like potassium fluoride (KF).[2][4] The fluoride ion acts as a halogen exchange promoter, transiently forming a more labile fluoro-intermediate which is more susceptible to nucleophilic attack by ammonia. If conversion is low, consider:
-
Catalyst Deactivation: Has the copper source been exposed to contaminants? Is it fresh?
-
Co-catalyst Presence: Ensure the alkali halide is present and anhydrous. Moisture can be detrimental.
-
-
Solvent Choice: Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) are essential to solvate the intermediates and facilitate the reaction.[2][4] Ensure the solvent is anhydrous and of appropriate grade.
Q2: I am observing significant side product formation during the ammonolysis step. What is the likely impurity and how can I minimize it?
A2: When starting with 3,4-dichlorobenzotrifluoride, the primary impurity is often the undesired isomer, 2-chloro-5-(trifluoromethyl)aniline.[4] This arises from ammonia attacking the chlorine at position 5 instead of position 4. While the trifluoromethyl group is meta-directing and the chlorine is ortho,para-directing, the high-energy conditions can reduce selectivity.
Troubleshooting Strategy:
-
Optimize Temperature: Lowering the reaction temperature, while potentially slowing the reaction, can significantly improve regioselectivity. A systematic optimization (e.g., 250°C vs. 240°C vs. 230°C) is recommended.
-
Catalyst Loading: Adjusting the concentration of the copper catalyst and potassium fluoride can influence the reaction pathway.
| Parameter | Typical Range | Troubleshooting Action |
| Temperature | 230-250°C[4] | Decrease by 5-10°C increments to improve selectivity. |
| Pressure | 25-42 kg/cm ²[4] | Ensure pressure is maintained to keep ammonia in the liquid phase. |
| Solvent | N-methylpyrrolidone (NMP)[4] | Use anhydrous grade; ensure sufficient volume for solubility. |
| Catalyst | Copper Salt + KF[2][4] | Verify catalyst activity and ensure co-catalyst is present. |
Section 3: Troubleshooting the Dichlorination Step
The selective introduction of two chlorine atoms ortho to the amine group is the final key transformation. The strong activating and ortho,para-directing nature of the amine group, countered by the deactivating and meta-directing trifluoromethyl group, makes this step prone to errors in regioselectivity and extent of chlorination.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a mono-chlorinated impurity, specifically the starting material 2-chloro-4-(trifluoromethyl)aniline. How do I drive the reaction to completion?
A1: This indicates an incomplete reaction. The solution is not always as simple as adding more chlorinating agent, which can lead to over-chlorination.
-
Stoichiometry: Carefully check the molar equivalents of your chlorinating agent (e.g., sulfuryl chloride, chlorine gas).[4] While the theoretical stoichiometry is 1:1 (if starting from the mono-chloro aniline), a slight excess (e.g., 1.05-1.1 equivalents) may be required to drive the reaction to completion.
-
Reaction Time & Temperature: The reaction may need more time or slightly elevated temperatures. For sulfuryl chloride in chlorobenzene, reactions are often maintained at 55-60°C for several hours.[4] Monitor the reaction progress using an appropriate technique (GC, TLC, HPLC).
-
Solvent: The choice of solvent is critical. Chlorinated hydrocarbons like chlorobenzene, o-dichlorobenzene, or even glacial acetic acid are commonly used.[2][5] The solvent must be inert to the chlorinating agent.
Q2: Gas Chromatography (GC) analysis shows an impurity with a higher molecular weight, likely a trichloro- derivative. What is causing this over-chlorination?
A2: Over-chlorination is a classic scale-up problem, often caused by poor temperature control and inefficient mixing.
-
Exothermic Reaction Control: Chlorination is highly exothermic. On a large scale, inefficient heat removal can create localized "hot spots" where the reaction rate increases dramatically, leading to over-chlorination. Ensure your reactor's cooling system is adequate and that the addition of the chlorinating agent is done slowly and controllably to manage the exotherm.
-
Mixing Efficiency: In a large vessel, poor mixing can lead to areas of high local concentration of the chlorinating agent. This also promotes the formation of over-chlorinated byproducts. Verify that the agitation speed and impeller design are sufficient for the reactor scale.
-
Controlled Addition: Add the chlorinating agent sub-surface at a controlled rate. A typical procedure involves adding sulfuryl chloride over a period of 2-4 hours at 55-60°C.[4]
Section 4: Purification Challenges
Achieving the desired purity (>99%) is critical for subsequent synthetic steps.[6] The primary methods for purifying this compound are vacuum distillation and crystallization.
Frequently Asked Questions (FAQs)
Q1: During vacuum distillation of the crude product, I'm having difficulty separating the desired product from a close-boiling impurity. What is this impurity and how can I improve separation?
A1: The most common close-boiling impurity is the 2,5-dichloro isomer. Their structural similarity results in very close boiling points, making simple distillation challenging.
Troubleshooting Strategy:
-
Fractional Distillation: A simple distillation setup is inadequate. A packed column (e.g., with Raschig rings or structured packing) is necessary to increase the number of theoretical plates and achieve efficient separation.
-
Vacuum Level: Optimize the vacuum level. The target compound has a boiling point of 60-62°C at 1 mmHg.[1] A stable, deep vacuum is essential.
-
Reflux Ratio: During fractional distillation, controlling the reflux ratio is key. A higher reflux ratio will improve separation but slow down the throughput. This must be optimized for your specific equipment and purity requirements.
Q2: My isolated product has a persistent color (yellow/orange/green) even after distillation. What causes this and how can it be removed?
A2: Color can be due to trace impurities, including oxynitride compounds formed during chlorination or other degradation products.[7]
-
Reductive Treatment: One patented method describes treating the chlorinated product with a reducing agent to convert impurities into the desired product or other more easily separable compounds.[7]
-
Crystallization: Crystallization from a suitable solvent (e.g., hexane or other hydrocarbon solvents) after distillation is an excellent polishing step. This is highly effective at removing colored impurities and can significantly improve the final purity.
-
Activated Carbon Treatment: Before the final crystallization, treating a solution of the product with activated carbon can effectively adsorb colored impurities.
References
- 1. nbinno.com [nbinno.com]
- 2. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. gfl.co.in [gfl.co.in]
- 7. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Synthetic Strategies for Fipronil: An In-Depth Analysis of Alternatives to Pre-Formed 2,6-Dichloro-4-(trifluoromethyl)aniline
Executive Summary
Fipronil, a cornerstone of the phenylpyrazole class of insecticides, owes its potent and selective neurotoxic activity to the unique substitution pattern of its N-phenyl ring: the 2,6-dichloro-4-(trifluoromethyl) moiety. Consequently, the synthesis of this critical intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline (DCTFA), is the lynchpin of the entire manufacturing process. While the classical approach to fipronil synthesis begins with pre-formed DCTFA, this guide explores a critical alternative strategy: the integrated synthesis of DCTFA from simpler, more accessible aniline precursors.
This approach, while not circumventing the eventual formation of the DCTFA structure, represents a significant strategic deviation in process chemistry. It shifts the complexity from sourcing a highly specialized starting material to managing a chlorination reaction within the overall synthesis workflow. This guide provides a technical comparison between the conventional (benchmark) pathway and integrated synthesis routes starting from 4-(trifluoromethyl)aniline and 2-chloro-4-(trifluoromethyl)aniline, offering researchers and process chemists the data-driven insights needed to select the optimal strategy based on starting material availability, process control capabilities, and final product purity requirements.
The Benchmark Pathway: Synthesis from this compound
The most established and widely documented route to fipronil utilizes DCTFA as the primary starting material. This linear approach is predicated on the commercial availability of the key aniline intermediate. The core of this synthesis involves two main transformations: the construction of the 5-aminopyrazole ring via diazotization and cyclization, followed by the introduction and oxidation of the trifluoromethylsulfinyl group at the C4 position.
Causality and Mechanistic Insights
The synthesis begins with the conversion of the aniline's amino group into a diazonium salt using nitrosylsulfuric acid (or sodium nitrite in an acidic medium). This electrophilic diazonium salt is then susceptible to attack by a nucleophilic carbon, in this case, the carbanion generated from ethyl 2,3-dicyanopropionate. This reaction forms an arylhydrazone intermediate which, upon treatment with a base like ammonia, undergoes intramolecular cyclization to yield the core 5-amino-3-cyano-1-(aryl)pyrazole structure. This sequence is a classic and efficient method for constructing substituted pyrazole rings.
Visualizing the Benchmark Pathway
Caption: The conventional, linear synthesis pathway for fipronil.
Representative Experimental Protocol
This protocol is a composite representation based on publicly available patent literature.[1]
-
Diazotization: To a solution of this compound (1.0 mol) in acetic acid, add nitrosylsulfuric acid (1.1 mol) dropwise at a temperature maintained below 30°C. Stir for 1 hour to ensure complete formation of the diazonium salt.
-
Cyclization: In a separate vessel, prepare a mixture of ethyl 2,3-dicyanopropionate (1.0 mol) in acetic acid and water. Cool this mixture to 0-5°C.
-
Coupling: Slowly add the diazonium salt solution from Step 1 to the cooled mixture from Step 2 over 4-5 hours, maintaining the temperature at 0-5°C.
-
Work-up and Ring Closure: After the addition is complete, allow the reaction to proceed for another hour. The resulting intermediate is then treated with aqueous ammonia to induce cyclization, forming 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile, which typically precipitates and can be isolated by filtration.
-
Thiolation & Oxidation: The pyrazole intermediate is converted to the 4-trifluoromethylthio derivative through a multi-step process, often involving sulfur monochloride followed by a trifluoromethyl source. This thioether is then selectively oxidized using an oxidizing agent such as hydrogen peroxide in an acidic medium to yield fipronil.
Alternative Strategy: Integrated Synthesis via Aniline Precursors
This strategy avoids sourcing the complex DCTFA by integrating its synthesis into the overall fipronil production workflow. This can offer significant advantages in cost and supply chain control, provided the necessary chlorination expertise and equipment are available. The primary challenge lies in controlling the regioselectivity of the chlorination to minimize the formation of undesired isomers.
Route A: Starting from 4-(Trifluoromethyl)aniline
This route begins with the most basic precursor, 4-(trifluoromethyl)aniline, and introduces both chlorine atoms in a dedicated step prior to pyrazole formation.
Causality and Process Considerations: Direct dichlorination of 4-(trifluoromethyl)aniline requires harsh conditions and careful control. The trifluoromethyl group is strongly deactivating and meta-directing, while the amino group is strongly activating and ortho-, para-directing. The outcome of the chlorination is highly dependent on the reaction conditions (solvent, catalyst, chlorinating agent). The process described in patent CN102633722A utilizes hydrogen peroxide and hydrochloric acid, suggesting an in-situ generation of the chlorinating species.[2] The key challenge is achieving selective dichlorination at the 2 and 6 positions without significant formation of other isomers.
Visualizing Route A
Caption: Integrated synthesis starting from 4-(trifluoromethyl)aniline.
Representative Experimental Protocol (Route A) [2]
-
Dichlorination: In a suitable reactor, 4-(trifluoromethyl)aniline (1.0 mol) is reacted with hydrochloric acid and hydrogen peroxide. The reaction conditions must be carefully controlled to favor the formation of this compound.
-
Isolation: Upon completion, the reaction mixture is worked up to isolate the crude DCTFA. This may involve neutralization, extraction, and distillation to separate the desired product from isomers and unreacted starting material.
-
Synthesis to Fipronil: The purified DCTFA is then carried forward using the benchmark pathway described in Section 1.
Route B: Starting from 2-Chloro-4-(trifluoromethyl)aniline
This route represents a compromise, starting with a more advanced, mono-chlorinated precursor. This approach often provides better control over the final chlorination step.
Causality and Process Considerations: Introducing the second chlorine atom onto 2-chloro-4-(trifluoromethyl)aniline is more regioselective than the dichlorination of 4-(trifluoromethyl)aniline. The existing chlorine and trifluoromethyl groups deactivate the ring, and the amino group directs the incoming electrophile (chlorine) to the vacant ortho position (C6). This leads to a higher yield of the desired 2,6-dichloro isomer compared to Route A.
Visualizing Route B
Caption: Integrated synthesis starting from 2-chloro-4-(trifluoromethyl)aniline.
Representative Experimental Protocol (Route B) [3]
-
Monochlorination: A mixture of 2-chloro-4-(trifluoromethyl)aniline (1.0 mol) in a solvent such as chlorobenzene is subjected to chlorination by passing chlorine gas through the solution at 50-55°C over several hours.
-
Work-up and Purification: The reaction mixture is worked up by adding water and neutralizing with a base (e.g., NaOH). The organic layer is then separated and purified, typically by fractional distillation under reduced pressure, to yield pure DCTFA.
-
Synthesis to Fipronil: The purified DCTFA is then utilized in the benchmark pathway as described in Section 1.
Comparative Analysis: Benchmark vs. Integrated Synthesis
The decision to adopt an integrated synthesis over the benchmark pathway is a critical strategic choice influenced by several technical and economic factors.
| Parameter | Benchmark Pathway (Start with DCTFA) | Integrated Route A (Start with 4-CF₃-Aniline) | Integrated Route B (Start with 2-Cl-4-CF₃-Aniline) |
| Starting Material | This compound | 4-(Trifluoromethyl)aniline | 2-Chloro-4-(trifluoromethyl)aniline |
| Complexity | Low (Specialized Reagent) | High (Commodity Chemical) | Medium (Intermediate Reagent) |
| Availability | Potentially limited; fewer suppliers | Widely available | More available than DCTFA |
| Process Control | Focus is on cyclization and oxidation. | Critical control of dichlorination required to ensure regioselectivity and minimize isomers. | High control of monochlorination required, but generally more selective than Route A. |
| Key Challenge | Sourcing of high-purity DCTFA at a competitive cost. | Achieving high yield and purity (>95%) of DCTFA; separation of isomers. | Efficient handling of chlorine gas and purification of the final DCTFA intermediate. |
| Impurity Profile | Primarily related to downstream reactions. | Risk of isomeric aniline impurities carrying through the synthesis, complicating final purification. | Lower risk of isomeric impurities compared to Route A, but still present. |
| Capital Expenditure | Standard reaction vessels. | Requires specialized reactor for handling corrosive gases/reagents (e.g., chlorine). | Requires reactor rated for chlorination reactions. |
| Ideal Use Case | Laboratories or plants with limited capacity for hazardous gas handling; when high-purity DCTFA is readily available. | Large-scale manufacturing where vertical integration and control over raw material costs are paramount. | A balanced approach for manufacturers seeking more supply chain control than the benchmark without the selectivity challenges of Route A. |
Alternative Late-Stage Functionalization
While the synthesis of the aniline core is the most significant strategic variable, an alternative approach to the final step of fipronil synthesis has been documented. This method avoids the oxidation of a thioether intermediate altogether.
The Trifluoromethanesulfinyl Chloride Route
As detailed in patent WO2020188376A1, this process involves reacting the 5-amino-1-(aryl)-3-cyanopyrazole intermediate directly with trifluoromethane sulfinyl chloride.[4] This directly installs the required trifluoromethylsulfinyl group, bypassing the thioether intermediate and the subsequent oxidation step.
Process Advantage: The primary advantage is the avoidance of the oxidation step, which can produce the corresponding sulfone impurity. This sulfone is often difficult to separate from fipronil. By directly adding the sulfinyl group, this route can potentially lead to a cleaner product with higher purity and yield (reported in the patent as 75-90%).[4]
Process Challenge: This route is entirely dependent on the availability and stability of trifluoromethane sulfinyl chloride, which is a specialized and reactive reagent.
Caption: Direct sulfinylation as an alternative to the oxidation step.
Conclusion and Senior Scientist's Perspective
There is no single "best" route for the synthesis of fipronil. The optimal strategy is dictated by the specific capabilities, economic drivers, and risk tolerance of the manufacturing environment.
-
The Benchmark Pathway remains the standard for its linear simplicity and predictability, making it ideal for research, pilot-scale production, or facilities where the primary expertise is not in complex halogenation chemistry. Its viability hinges on a stable and cost-effective supply of high-purity this compound.
-
The Integrated Synthesis Routes offer a path to greater autonomy and potential cost reduction by starting with less complex precursors. Route B , starting from 2-chloro-4-(trifluoromethyl)aniline, presents a more controlled and selective process than Route A , making it a compelling option for manufacturers looking to vertically integrate the synthesis of the key aniline intermediate. While Route A offers the cheapest starting material, the technical challenges associated with selective dichlorination and subsequent purification are significant and may offset the initial cost savings.
Ultimately, the decision to pursue an alternative to the benchmark pathway is a strategic one. It requires a thorough evaluation of in-house chemical expertise, particularly in handling hazardous reagents like chlorine gas, and robust analytical capabilities to manage the potential for isomeric impurities. For drug development professionals and researchers, understanding these alternative pathways provides crucial insight into the impurity profiles and potential cost drivers of the active pharmaceutical ingredient.
References
- 1. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 2. CN102633722A - Fipronil preparation method - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 2,6-dichloro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Comparative Overview
The synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline is dominated by three strategic approaches, each with distinct advantages and challenges. The choice of starting material—ranging from the readily available but less functionalized aniline to the more advanced intermediate 4-(trifluoromethyl)aniline—fundamentally dictates the complexity, cost, and safety profile of the overall process.
Route 1 , the direct chlorination of 4-(trifluoromethyl)aniline, is the most straightforward, offering a high-yield, two-step pathway.[1][2] Route 2 , commencing from p-chlorobenzotrifluoride, represents a robust industrial method that cleverly navigates reaction selectivity through a halogenation-then-amination sequence.[1] Route 3 , a classical multi-step synthesis starting from aniline, provides a longer but highly adaptable pathway, building the molecule from the ground up.
Below is a summary of the key performance indicators for each route, which will be elaborated upon in the subsequent sections.
| Parameter | Route 1: From 4-(Trifluoromethyl)aniline | Route 2: From p-Chlorobenzotrifluoride | Route 3: From Aniline |
| Starting Material | 4-(Trifluoromethyl)aniline | p-Chlorobenzotrifluoride | Aniline |
| Key Steps | 1. Amination (if from p-chlorobenzotrifluoride) 2. Dichlorination | 1. Chlorination 2. Amination | 1. Acetylation 2. Trifluoromethylation 3. Chlorination 4. Hydrolysis |
| Reported Yield | >95%[2] | ~70-73%[1] | Not explicitly stated, likely lower due to multiple steps |
| Reported Purity | >99%[2] | >99%[1] | High purity achievable after refinement |
| Key Advantages | High yield, high purity, fewer steps | Utilizes cheaper starting material, good control over isomer formation | Starts from a very cheap and abundant raw material |
| Key Disadvantages | More expensive starting material | High-pressure amination step, formation of isomers requires control | Multiple steps, potentially lower overall yield, complex process |
| Safety/Environmental | Use of corrosive chlorinating agents | High-pressure/temperature reaction, ammonia recovery required | Use of various hazardous reagents across multiple steps |
Route 1: Direct Dichlorination of 4-(Trifluoromethyl)aniline
This route is arguably the most direct and efficient pathway if the starting material, 4-(trifluoromethyl)aniline, is readily available and economically viable. The core of this synthesis is the regioselective chlorination at the positions ortho to the activating amino group.
Chemical Strategy & Mechanistic Insight
The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution. Since the para position is already occupied by the trifluoromethyl group, chlorination is directed to the two ortho positions. The trifluoromethyl group, being strongly electron-withdrawing, deactivates the ring, but the activating effect of the amine is dominant.
The choice of chlorinating agent is critical. Both chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are commonly employed.
-
Chlorine Gas: Requires a Lewis acid catalyst, such as iron (III) chloride (FeCl₃), to polarize the Cl-Cl bond, generating a more potent electrophile. The catalyst forms a complex with chlorine, enhancing its electrophilicity.[3]
-
Sulfuryl Chloride (SO₂Cl₂): Can chlorinate activated aromatic rings without a catalyst, though one may be used to increase the reaction rate. It is often considered safer and easier to handle in a laboratory setting than chlorine gas as it is a liquid.[4]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"4-(Trifluoromethyl)aniline" -> "this compound" [label="Cl₂ / FeCl₃ or SO₂Cl₂"]; }
Figure 1: Synthetic pathway from 4-(Trifluoromethyl)aniline.
Experimental Protocol
The following protocol is a representative example derived from patent literature.[2]
-
Reaction Setup: To a 500mL four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and gas inlet, add 4-(trifluoromethyl)aniline (80g) and chlorobenzene (300g).
-
Chlorination: Heat the mixture to 55°C. Slowly bubble chlorine gas through the solution or add sulfuryl chloride (170g) dropwise over approximately 3 hours, maintaining the temperature between 60-65°C.
-
Reaction Monitoring: Monitor the reaction by a suitable chromatographic technique (e.g., TLC, GC) until the starting material is consumed (approx. 2 hours).
-
Work-up: Cool the reaction mixture and add water (60g). Neutralize the mixture to pH 7-8 with a 5% NaOH aqueous solution.
-
Reductive Treatment of Impurities: To the organic layer, add iron powder (10g) and water (20g). Cool the mixture and slowly add 0.5M hydrochloric acid (100g), maintaining the temperature at 40-50°C with stirring for 2 hours. This step is designed to reduce any over-chlorinated impurities back to the desired product or to more easily separable forms.
-
Isolation and Purification: Filter the mixture and separate the organic layer. Wash the organic layer with water, and then remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at approximately 120°C (at ~0.086 MPa) to yield the final product.
Performance and Considerations
This route boasts high yields, often exceeding 95%, with purity greater than 99% after distillation.[2] The main drawback is the cost of the starting material, 4-(trifluoromethyl)aniline. For large-scale industrial production, the cost-effectiveness of this route is highly dependent on the price of this key intermediate.
Route 2: Halogenation and Amination of p-Chlorobenzotrifluoride
This route is a prominent industrial method that starts from the more affordable p-chlorobenzotrifluoride. It strategically introduces the functional groups in a sequence that maximizes yield and controls isomer formation. The key is to perform the chlorination before the amination.
Chemical Strategy & Mechanistic Insight
This synthesis proceeds in two main stages:
-
Halogenation: p-Chlorobenzotrifluoride is first chlorinated to produce 3,4,5-trichlorobenzotrifluoride. The trifluoromethyl group is a deactivating, meta-directing group, while the existing chlorine is a deactivating ortho-, para-director. The combined effect directs the incoming chlorine electrophiles. A composite catalyst of elemental iron and ferric chloride is used.[1] The elemental iron likely acts as a precursor to the active FeCl₃ catalyst. The Lewis acid (FeCl₃) activates the chlorine molecule, making it a stronger electrophile for substitution on the deactivated ring.
-
Amination: The resulting 3,4,5-trichlorobenzotrifluoride is then subjected to nucleophilic aromatic substitution (SNA_r) with ammonia at high temperature and pressure. The strongly electron-withdrawing trifluoromethyl group and the two chlorine atoms activate the ring for nucleophilic attack. The amination selectively displaces the chlorine at the 4-position, which is para to the trifluoromethyl group and flanked by two other chlorines. This regioselectivity is a key advantage of this route.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"p-Chlorobenzotrifluoride" -> "3,4,5-Trichlorobenzotrifluoride" [label="Cl₂, Fe/FeCl₃ catalyst"]; "3,4,5-Trichlorobenzotrifluoride" -> "this compound" [label="NH₃ (aq.), High T/P"]; }
Figure 2: Halogenation-first pathway from p-Chlorobenzotrifluoride.
An alternative, less favored pathway involves amination of p-chlorobenzotrifluoride first to give 4-(trifluoromethyl)aniline, followed by chlorination. However, the initial amination step requires harsh conditions (high temperature and pressure) and a copper catalyst, and often results in low conversion and yield, making it less industrially viable.[1]
Experimental Protocol
The following protocol is based on a patented industrial process.[1]
Step 1: Preparation of 3,4,5-Trichlorobenzotrifluoride
-
Reaction Setup: Charge a 1000L reactor with p-chlorobenzotrifluoride (1000g), powdered iron (6g), and anhydrous ferric chloride (12g).
-
Chlorination: Heat the mixture to 85°C and slowly introduce dried chlorine gas (1124g) while maintaining the reaction temperature at 105°C.
-
Reaction Monitoring: Monitor the reaction by GC until the desired product composition is reached. The crude product will be a mixture containing 3,4,5-trichlorobenzotrifluoride as the main component.
Step 2: Amination to this compound
-
Reaction Setup: In a high-pressure reaction vessel, add the crude 3,4,5-trichlorobenzotrifluoride (e.g., 160g of a mixture containing the desired intermediate) and high-concentration aqueous ammonia.
-
Amination Reaction: Seal the vessel and heat to a controlled temperature of 165°C, allowing the pressure to rise to 11.5 MPa. Maintain these conditions for 8 hours.
-
Work-up and Isolation: After cooling, release the pressure and discharge the ammonia (which can be recovered). Wash the crude product.
-
Purification: The crude product is purified by rectification (distillation) to recover unreacted 3,4,5-trichlorobenzotrifluoride and to isolate the final product, this compound, with a purity of >99%.
Performance and Considerations
This route provides a good overall yield (around 70-73%) of high-purity product from a cheaper starting material than Route 1.[1] The primary challenges are the need for a high-pressure reactor for the amination step and the careful control of the initial chlorination to maximize the yield of the desired 3,4,5-trichloro intermediate. The recovery and recycling of ammonia are crucial for the economic and environmental viability of this process on an industrial scale.
Route 3: Multi-step Synthesis from Aniline
This approach represents a more classical, foundational synthesis, building the target molecule from the very basic and inexpensive starting material, aniline. While longer, it offers flexibility and avoids the use of more specialized, expensive intermediates in the initial stages.
Chemical Strategy & Mechanistic Insight
This is a four-step synthesis that involves protecting the reactive amino group, introducing the trifluoromethyl group, performing the chlorination, and finally deprotecting.
-
Acetylation: The amino group of aniline is first protected as an acetanilide. This is crucial to moderate the reactivity of the aromatic ring and to prevent side reactions during the subsequent trifluoromethylation and chlorination steps.
-
Trifluoromethylation: The trifluoromethyl group is introduced, typically at the para position, using a reagent like bromotrifluoromethane under pressure.
-
Chlorination: The N-acetyl-4-(trifluoromethyl)aniline is then chlorinated. The acetamido group is still an ortho-, para-director, guiding the chlorine atoms to the desired 2 and 6 positions.
-
Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis (e.g., with liquid alkali) to yield the target aniline.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Aniline -> "N-Acetylaniline" [label="Acetic Anhydride"]; "N-Acetylaniline" -> "4-Trifluoromethyl-N-acetylaniline" [label="CF₃Br, Pressure"]; "4-Trifluoromethyl-N-acetylaniline" -> "2,6-Dichloro-4-trifluoromethyl-N-acetylaniline" [label="Chlorinating Agent"]; "2,6-Dichloro-4-trifluoromethyl-N-acetylaniline" -> "this compound" [label="Hydrolysis (NaOH)"]; }
Figure 3: Multi-step synthesis from Aniline.
Experimental Protocol
The following is a summary of the steps described in the patent literature.
-
Preparation of N-acetylaniline: Aniline is reacted with acetic anhydride in a solvent like o-dichlorobenzene at around 40°C.
-
Preparation of 4-trifluoromethyl-N-acetylaniline: The N-acetylaniline mixture is then reacted with bromotrifluoromethane at elevated pressure (e.g., 2.5 x 10⁵ Pa) and 55°C.
-
Preparation of 2,6-dichloro-4-trifluoromethyl-N-acetylaniline: The product from the previous step is subjected to chlorination.
-
Hydrolysis: The resulting dichlorinated intermediate is hydrolyzed using a strong base like liquid alkali to remove the acetyl group and yield the final product, which is then refined.
Performance and Considerations
While this route starts with the most cost-effective raw material, it is a lengthy, multi-step process. Each step will have an associated yield, and the overall yield is likely to be significantly lower than the more direct routes. The process also involves a pressure reaction and multiple solvent and reagent changes, increasing operational complexity and waste generation. This route is less common for large-scale industrial production compared to Route 2 but remains a viable option in certain manufacturing contexts or for the synthesis of analogues where this pathway offers synthetic advantages.
A Note on the Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt catalyst.[2] Theoretically, one could envision a route to this compound starting from a precursor like 2,6-diamino-4-(trifluoromethyl)benzene. This would involve a double Sandmeyer reaction to replace both amino groups with chlorine.
However, a survey of the scientific and patent literature does not reveal this as a commonly practiced route for this specific molecule. Several factors may contribute to this:
-
Precursor Availability: The starting material, 2,6-diamino-4-(trifluoromethyl)benzene, is not as readily available as the starting materials for the other routes.
-
Reaction Control: Controlling a double diazotization and Sandmeyer reaction to achieve high yields without side reactions can be challenging.
-
Efficiency: The other established routes are likely more efficient and economically favorable.
Therefore, while a plausible transformation on paper, the Sandmeyer reaction is not considered a primary or competitive synthetic route for the industrial production of this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound is a strategic decision that hinges on a balance of economic, logistical, and safety factors.
-
For high-yield, high-purity production where the cost of the starting material is not the primary constraint , Route 1 (from 4-(trifluoromethyl)aniline) is the most attractive due to its directness and efficiency.
-
For large-scale, industrial manufacturing where cost of raw materials is a major driver , Route 2 (from p-chlorobenzotrifluoride via halogenation then amination) is the proven and preferred method. It represents an elegant solution to regioselectivity and utilizes a more economical starting material, despite the requirement for high-pressure equipment.
-
Route 3 (from aniline) is a classic, albeit lengthy, approach. It is less likely to be economically competitive for bulk production but serves as a testament to the fundamental principles of organic synthesis and could be valuable for creating a diverse range of analogues from a simple, common precursor.
Ultimately, the optimal route will depend on the specific capabilities and economic context of the manufacturing environment. This guide provides the foundational data and mechanistic understanding to make an informed and scientifically sound decision.
References
A Senior Application Scientist's Guide: 2,6-Dibromo- vs. 2,6-Dichloro-4-(trifluoromethyl)aniline in Synthetic Chemistry
In the landscape of modern drug discovery and agrochemical development, the strategic selection of building blocks is paramount to synthetic efficiency and success. Among the most valuable scaffolds are substituted anilines, prized for their versatility. This guide provides an in-depth comparative analysis of two closely related yet distinct intermediates: 2,6-dibromo-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline .
The presence of the 4-(trifluoromethyl) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and biological target affinity.[1] The choice, however, between the 2,6-dibromo and 2,6-dichloro substitution patterns is a critical decision point that profoundly impacts reactivity, reaction conditions, and overall synthetic strategy. This guide, intended for researchers and drug development professionals, dissects these differences, providing experimental context and field-proven insights to inform rational molecular design.
Section 1: Physicochemical Properties - A Head-to-Head Comparison
While structurally similar, the difference in the halogen atom (Bromine vs. Chlorine) results in notable variations in their physical properties. These differences, particularly in molecular weight, can be a factor in fragment-based drug design and overall molecular properties of the final product.
| Property | 2,6-Dibromo-4-(trifluoromethyl)aniline | This compound |
| CAS Number | 72678-19-4[2][3] | 24279-39-8[4][5][6] |
| Molecular Formula | C₇H₄Br₂F₃N[2][7] | C₇H₄Cl₂F₃N[4][5] |
| Molecular Weight | 318.92 g/mol [3][7] | 230.01 g/mol [4][5][6] |
| Melting Point | 36-41 °C[2] | 34-36 °C[4][5][6] |
| Boiling Point | Not readily available | 60-62 °C @ 1 mmHg[4][6][8] |
| Appearance | White to pale yellow crystalline powder[2] | White to orange or green powder/lump[4] |
| Solubility | Soluble in organic solvents | Soluble in methanol; insoluble in water[4][8] |
Section 2: The Decisive Factor: Reactivity in Cross-Coupling Reactions
The most significant distinction between these two reagents lies in their reactivity, particularly in transition metal-catalyzed cross-coupling reactions, which are foundational to modern C-C and C-N bond formation.
The reactivity of an aryl halide in the catalytic cycle is primarily dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step is often the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[9][10] Weaker C-X bonds undergo this step more readily, leading to faster reactions and enabling the use of milder conditions.
The established C-X bond energy trend is: C-Br (≈285 kJ/mol) < C-Cl (≈340 kJ/mol)
This difference has profound practical implications:
-
2,6-Dibromo-4-(trifluoromethyl)aniline : As the C-Br bond is weaker, this compound is significantly more reactive in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.[9][11] This allows for the use of standard palladium catalysts, lower reaction temperatures, and shorter reaction times.
-
This compound : The stronger C-Cl bond makes this substrate considerably less reactive.[12] Successful couplings often necessitate more forcing conditions: higher temperatures and, critically, the use of specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) to facilitate the challenging oxidative addition step.[10]
Section 3: Experimental Protocols - Theory in Practice
To illustrate the practical differences, the following are representative, self-validating protocols for a Suzuki-Miyaura coupling reaction. Note the necessary adjustments in catalyst system and conditions to accommodate the differing reactivities.
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-(trifluoromethyl)aniline (Higher Reactivity)
This protocol utilizes a standard, widely available palladium catalyst, reflecting the higher reactivity of the C-Br bond.
Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,6-dibromo-4-(trifluoromethyl)aniline (1.0 mmol, 319 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[9][13]
Protocol 2: Suzuki-Miyaura Coupling of this compound (Lower Reactivity)
This protocol requires a more sophisticated catalyst system and higher temperatures to overcome the activation barrier of the C-Cl bond.
Methodology:
-
Vessel and Catalyst Preparation: In a glovebox, add palladium(II) acetate (0.02 mmol, 4.5 mg), the biarylphosphine ligand XPhos (0.04 mmol, 19 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 230 mg) and the desired arylboronic acid (1.5 mmol).
-
Solvent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (reactions may require 12-24 h).
-
Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[12][14]
Section 4: Field-Proven Insights & Strategic Application
The choice between these two building blocks is a strategic decision balancing reactivity, cost, and the overall synthetic plan.
Choose 2,6-Dibromo-4-(trifluoromethyl)aniline when:
-
Mild Conditions are Required: The synthesis involves thermally sensitive functional groups or stereocenters that could be compromised by the high temperatures needed for C-Cl activation.
-
High Throughput is a Goal: For library synthesis or in early-stage discovery, the reliability and generally higher yields of C-Br couplings under standard conditions are advantageous.
-
Orthogonal Reactivity is Not Needed: If the goal is to substitute both halogen positions, the higher reactivity of bromine is a clear advantage.
Choose this compound when:
-
Cost is a Primary Constraint: Chloro-aromatics are often significantly less expensive than their bromo- counterparts, making them preferable for large-scale synthesis.
-
Selective Reactivity is Desired: In a molecule containing both chloro and bromo (or iodo) substituents, the chloro groups can be retained while the more reactive halogens are selectively functionalized.
-
The Target is a Known Commercial Product: The well-established use of this compound as a key intermediate in the synthesis of the blockbuster insecticide Fipronil demonstrates its industrial viability despite its lower reactivity.[4][15] The process has been optimized for scale, justifying the investment in specific catalysts and conditions.
Conclusion
While 2,6-dibromo-4-(trifluoromethyl)aniline and this compound appear to be interchangeable building blocks, their performance in the lab is markedly different. The dibromo- derivative offers superior reactivity, enabling milder and more versatile cross-coupling chemistry ideal for discovery and complex molecule synthesis. Conversely, the dichloro- analogue presents an economic advantage and is a proven industrial workhorse, provided the synthetic route can accommodate the more demanding reaction conditions required for its activation. A thorough understanding of these trade-offs is essential for the modern chemist to design and execute synthetic routes that are both elegant and practical.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. 72678-19-4|2,6-Dibromo-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% | Fisher Scientific [fishersci.ca]
- 8. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]
- 9. benchchem.com [benchchem.com]
- 10. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
The Halogen Advantage: A Comparative Guide to Halogenated Anilines in Modern Pesticide Synthesis
For researchers, scientists, and professionals in drug development and agrochemical innovation, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern pesticide design. Halogenated anilines, in particular, serve as pivotal building blocks, offering a powerful tool to modulate the physicochemical and biological properties of active ingredients. The choice of halogen—fluorine, chlorine, bromine, or iodine—is a critical decision that profoundly influences a pesticide's efficacy, metabolic fate, and environmental persistence.
This guide provides an in-depth comparative analysis of halogenated anilines in pesticide synthesis. Moving beyond a simple recitation of facts, we will explore the causal relationships between the choice of halogen and the resulting performance of the pesticide, supported by experimental data and detailed protocols. Our aim is to equip you with the field-proven insights necessary to make informed decisions in your own research and development endeavors.
The Impact of Halogenation on Pesticide Performance: A Physicochemical Perspective
The introduction of a halogen atom onto an aniline ring alters its electronic and lipophilic character, which in turn dictates how the final pesticide molecule interacts with its biological target and the surrounding environment. A fundamental understanding of these changes is crucial for rational pesticide design.
Halogens exert their influence through a combination of inductive and resonance effects, as well as by modifying the molecule's size and lipophilicity. The table below summarizes key physicochemical properties of representative ortho- and para-substituted mono-halogenated anilines, which serve as common precursors in pesticide synthesis.
| Property | 2-Fluoroaniline | 2-Chloroaniline | 2-Bromoaniline | 2-Iodoaniline |
| Molecular Weight ( g/mol ) | 111.12[1] | 127.57 | 172.02 | 219.02 |
| Boiling Point (°C) | 182-183[2] | 208-210 | 229 | 245-246 |
| pKa | 3.2[1] | 2.7 | 2.6 | 2.6 |
| logP | 1.26[1] | 1.9 | 2.2 | 2.6 |
| Property | 4-Fluoroaniline | 4-Chloroaniline | 4-Bromoaniline | 4-Iodoaniline |
| Molecular Weight ( g/mol ) | 111.12[3] | 127.57[4] | 172.02[5] | 219.02[6] |
| Melting Point (°C) | -2 | 69.5[4] | 66-68[3] | 62-63 |
| pKa | 4.65 | 4.15 | 3.86 | 3.78 |
| logP | 1.15 | 1.83 | 2.19 | 2.62 |
As we move down the halogen group from fluorine to iodine, several trends emerge:
-
Increasing Lipophilicity (logP): The increasing size and polarizability of the halogen atom lead to a significant increase in the octanol-water partition coefficient (logP)[1][3][4][5][6]. This enhanced lipophilicity can improve the pesticide's ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects, leading to better bioavailability.
-
Decreasing Basicity (pKa): The strong electron-withdrawing inductive effect of the halogens decreases the basicity of the aniline nitrogen. This effect is most pronounced with fluorine and diminishes down the group. The pKa of the aniline can be a critical factor in the synthesis of the final pesticide and can also influence its binding to the target site.
-
Electronic Effects: Halogens are deactivating in electrophilic aromatic substitution reactions yet are ortho-, para-directing. This dual nature is a key consideration in the synthetic routes to more complex pesticide molecules.
A Comparative Look at Halogens in Action
The theoretical impact of halogenation on physicochemical properties translates into real-world differences in pesticide performance.
Fluorine: The Metabolic Blocker
The introduction of fluorine into a pesticide molecule often leads to a dramatic increase in biological activity. This is largely due to the high strength of the carbon-fluorine bond, which can block metabolic oxidation at that site. This "metabolic blocking" effect increases the half-life of the pesticide within the target organism, leading to sustained activity. A notable example is the development of synthetic pyrethroids, where fluorination has led to enhanced insecticidal potency and stability.
Chlorine: The Workhorse of Halogenation
Chlorine is the most widely used halogen in pesticide synthesis, largely due to its cost-effectiveness and its ability to confer a desirable balance of lipophilicity and metabolic stability. Many broad-spectrum herbicides and insecticides are chlorinated compounds. However, the persistence of some organochlorine pesticides in the environment has led to regulatory restrictions and a push towards more biodegradable alternatives.
Bromine and Iodine: Enhancing Potency and Exploring New Frontiers
Brominated anilines are valuable intermediates in the synthesis of a range of agrochemicals, including herbicides, fungicides, and insecticides[1][3]. The bromine atom can enhance bioactivity and stability[1]. For instance, bromoxynil, a nitrile herbicide, demonstrates the utility of bromine in developing effective weed control agents.
Iodinated anilines are less common in commercial pesticides but offer unique properties that are being increasingly explored. The high polarizability of the iodine atom can lead to strong halogen bonding interactions with target enzymes, potentially resulting in very high potency. The degradation of organoiodine compounds can also proceed more readily than their chlorinated and brominated counterparts, which may offer environmental benefits[7].
Experimental Section: A Framework for Comparative Analysis
To provide a practical context for these comparisons, we present a generalized synthetic protocol for a representative class of pesticides, N-phenylsulfonamides, and a standardized bioassay for evaluating their efficacy. These protocols can be adapted to use the full range of halogenated anilines, allowing for a direct comparison of the resulting pesticides.
Synthesis of Halogenated N-Phenyl-2-nitrobenzenesulfonamide Derivatives
This synthetic protocol outlines the preparation of a series of halogenated N-phenyl-2-nitrobenzenesulfonamides, which are known to exhibit herbicidal activity[8][9]. By starting with differently halogenated anilines, a direct comparison of the impact of the halogen on the final product's properties can be made.
Reaction Scheme:
Caption: Synthesis of N-(Halophenyl)-2-nitrobenzenesulfonamides.
Materials:
-
Halogenated aniline (e.g., 4-fluoroaniline, 4-chloroaniline, 4-bromoaniline, 4-iodoaniline)
-
2-Nitrobenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the halogenated aniline (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents) under a nitrogen atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(halophenyl)-2-nitrobenzenesulfonamide.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture, and anhydrous conditions prevent their hydrolysis, maximizing the yield of the desired product.
-
Stepwise Addition at 0 °C: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent the formation of side products.
Comparative Bioassay: Topical Application for Insecticidal Efficacy
To quantitatively compare the insecticidal efficacy of the synthesized halogenated pesticide analogues, a standardized topical application bioassay is employed. This method allows for the precise delivery of a known dose of the insecticide to each insect, ensuring reproducible and comparable results[2][10][11].
Experimental Workflow:
Caption: Workflow for a comparative topical application bioassay.
Key Considerations for a Self-Validating System:
-
Solvent Control: A solvent-only control group is essential to ensure that the observed mortality is due to the pesticide and not the solvent.
-
Dose-Response Curve: Testing a range of concentrations is crucial for generating a dose-response curve, which is necessary for the accurate determination of the LD50.
-
Replicates: Performing multiple replicates for each concentration and control group increases the statistical power of the results and ensures their reliability.
-
Environmental Conditions: Maintaining consistent temperature, humidity, and light cycles throughout the experiment is critical for obtaining reproducible data.
By systematically applying these synthetic and bioassay protocols, researchers can generate robust, comparative data on the performance of pesticides derived from different halogenated anilines.
Conclusion: Strategic Halogenation for Next-Generation Pesticides
The choice of halogen in the design of aniline-based pesticides is a multi-faceted decision with significant consequences for the final product's performance. Fluorine's ability to block metabolism, chlorine's cost-effectiveness and balanced properties, and the potential for enhanced potency with bromine and iodine all offer unique advantages.
A thorough understanding of the structure-activity relationships, guided by the principles of Quantitative Structure-Activity Relationship (QSAR) modeling, is paramount for the rational design of the next generation of effective and environmentally responsible pesticides[8]. By leveraging the distinct properties of each halogen, researchers can fine-tune the efficacy, metabolic stability, and environmental profile of new active ingredients, contributing to the advancement of sustainable agriculture and public health.
References
- 1. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroaniline | 348-54-9 [chemicalbook.com]
- 3. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: time-to-kill, stability, interaction with maleamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Efficacy Showdown: A Comparative Guide to Fipronil Synthesis from Diverse Precursor Pathways
For the discerning researcher and drug development professional, the biological efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its purity and impurity profile. In the realm of insecticides, fipronil stands as a potent phenylpyrazole, but the synthetic route chosen for its production can significantly impact these critical quality attributes. This guide provides an in-depth, objective comparison of fipronil synthesized from different precursors, supported by detailed experimental protocols to empower researchers in making informed decisions for their applications.
Introduction: The Synthetic Maze to a Potent Insecticide
Fipronil, or 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylsulfinyl pyrazole, is a highly effective, broad-spectrum insecticide.[1] Its mode of action targets the GABA-gated chloride channels in insects, leading to neuronal hyperexcitation and death.[2] While the final molecule is the same, the journey from simple precursors to the final product can vary, introducing different challenges and outcomes in terms of yield, purity, and ultimately, the cost-effectiveness of the synthesis. This guide will dissect the two predominant synthetic pathways to fipronil, offering a comparative analysis of their merits and drawbacks.
The Precursor Pathways: A Fork in the Synthetic Road
The commercial synthesis of fipronil primarily revolves around two key strategies, differentiated by the final step in the formation of the trifluoromethylsulfinyl group.
Pathway A: The Oxidation Route
This widely employed method involves the synthesis of a thiopyrazole intermediate, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole, which is then oxidized to form fipronil.[3][4][5] The choice of oxidizing agent and reaction conditions is critical in this step to maximize the yield of the desired sulfoxide (fipronil) while minimizing the over-oxidation to the sulfone impurity.[6]
Pathway B: The Sulfinylation Route
An alternative approach involves the direct introduction of the trifluoromethylsulfinyl group onto the pyrazole ring. This is typically achieved by reacting 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride.[7][8] The success of this route is heavily dependent on the purity and stability of the sulfinylating agent.[6]
Below is a visual representation of these two primary synthetic pathways.
Caption: High-level overview of the two primary synthetic pathways to fipronil.
Comparative Analysis: Yield, Purity, and Impurity Profile
The choice of synthetic route has a direct impact on the key quality attributes of the final fipronil product. The following table summarizes a comparative analysis based on data reported in various patents and publications.
| Parameter | Pathway A: Oxidation Route | Pathway B: Sulfinylation Route | Key Considerations |
| Typical Yield | 80-85%[9] | 75-90%[6][10] | Yields are comparable, but can be highly dependent on the specific reagents and conditions used. |
| Typical Purity | 95-98%[3][9] | 95-97%[6][11] | High purity is achievable with both routes, but often requires significant purification steps. |
| Key Impurity | Fipronil Sulfone | Unreacted Pyrazole Precursor | The sulfone impurity in Pathway A is notoriously difficult to separate from fipronil due to their similar polarities.[6] |
| Process Control | Requires careful control of the oxidation step to prevent over-oxidation. | Dependent on the quality and stability of the trifluoromethyl sulfinyl chloride. | The oxidation in Pathway A is a critical control point, while the handling of the reactive sulfinylating agent in Pathway B requires specialized equipment. |
| Cost-Effectiveness | Generally considered more cost-effective for large-scale production. | Can be more expensive due to the cost and handling of the sulfinylating agent. | The overall cost will depend on the price and availability of starting materials and reagents. |
Experimental Protocols for Comparative Efficacy Assessment
To provide a framework for an objective comparison, we present a series of standardized experimental protocols.
Synthesis of Fipronil via Pathway A: Oxidation of Thiopyrazole
Objective: To synthesize fipronil by the oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole.
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole
-
Dichloroacetic acid
-
Hydrogen peroxide (30% w/w)
-
Sodium sulfite
-
Chlorobenzene
-
Ethyl acetate
Procedure:
-
Dissolve 10 g of the thiopyrazole precursor in a mixture of 90 g of dichloroacetic acid and 3 g of concentrated sulfuric acid in a temperature-controlled reactor.[7]
-
Cool the mixture to 15°C with constant stirring.
-
Slowly add 2.5 g of 30% hydrogen peroxide over 90 minutes, maintaining the temperature at 15°C.[7]
-
Monitor the reaction progress by HPLC until the conversion of the starting material is greater than 95%.[7][12]
-
Quench the reaction by the addition of a sodium sulfite solution.
-
Isolate the crude fipronil by filtration.
-
Purify the crude product by recrystallization from a mixture of chlorobenzene and ethyl acetate to achieve a purity of >97%.[3][4]
Synthesis of Fipronil via Pathway B: Direct Sulfinylation
Objective: To synthesize fipronil by the reaction of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole with trifluoromethyl sulfinyl chloride.
Materials:
-
5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole
-
Trifluoromethyl sulfinyl chloride
-
Amine hydrochloride (e.g., diethylamine hydrochloride)
-
Ethylene dichloride
-
Boric acid
-
Calcium chloride
Procedure:
-
In a reactor equipped with a stirrer, thermometer, and condenser, charge 500 ml of dry ethylene dichloride.
-
Add 321 g of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile, 1.0 g of boric acid, 2.0 g of CaCl₂, and 219 g of diethylamine hydrochloride.[6][11]
-
Heat the mixture to 50°C with stirring.
-
Slowly add trifluoromethyl sulfinyl chloride to the reaction mixture.
-
Maintain the reaction at 50°C and monitor its progress by HPLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude fipronil by recrystallization to achieve a purity of >95%.[6][11]
Analytical Characterization: Purity and Impurity Profiling
Objective: To determine the purity of the synthesized fipronil and identify and quantify any impurities.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile and water (60:40) and UV detection at 280 nm for the quantification of fipronil.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Utilize LC-MS/MS for the identification and structural elucidation of impurities.[14] This is particularly crucial for confirming the presence of the fipronil sulfone impurity from Pathway A.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the determination of fipronil and its metabolites.[15][16]
Comparative Insecticidal Bioassay
Objective: To compare the insecticidal efficacy of fipronil synthesized from Pathway A and Pathway B against a model insect pest.
Model Insect: 3rd instar larvae of Plutella xylostella (Diamondback moth).
Procedure:
-
Prepare stock solutions of fipronil (from both synthetic pathways) in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of each fipronil stock solution.
-
Treat cabbage leaf discs with the different concentrations of each fipronil sample.
-
Allow the solvent to evaporate completely.
-
Place the treated leaf discs in Petri dishes with a set number of P. xylostella larvae.
-
Include a control group treated with solvent only.
-
Maintain the Petri dishes under controlled conditions (e.g., 26°C, 85% relative humidity).
-
Record larval mortality at 24 and 48 hours post-treatment.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) for each fipronil sample using probit analysis.
The following diagram illustrates the experimental workflow for the comparative assessment.
Caption: Experimental workflow for the comparative efficacy assessment of fipronil.
Conclusion: A Matter of Purity and Process
While the insecticidal activity of pure fipronil should be consistent regardless of its synthetic origin, the choice of precursor and synthetic pathway significantly influences the final product's quality and economic viability. The oxidation route (Pathway A) is a robust and widely used method, but the control of the final oxidation step is paramount to minimize the formation of the problematic sulfone impurity. The direct sulfinylation route (Pathway B) offers a more direct approach but relies on a potentially more expensive and hazardous reagent.
Ultimately, the "better" precursor is context-dependent, weighing factors such as scale, cost, available equipment, and the stringency of purity requirements. This guide provides the foundational knowledge and experimental framework for researchers to make an evidence-based decision, ensuring the production of high-quality fipronil for their specific research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 4. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]
- 6. WO2020188376A1 - A process for synthesis of fipronil - Google Patents [patents.google.com]
- 7. Fipronil synthesis - chemicalbook [chemicalbook.com]
- 8. CN104557713A - Preparation method of high-purity fipronil - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. WO2007122440A1 - Process for the preparation of fipronil, an insecticide, and related pyrazoles - Google Patents [patents.google.com]
- 13. ppqs.gov.in [ppqs.gov.in]
- 14. Identification and Characterization of Impurities in Fipronil Insecticide by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical method for determination of fipronil and its metabolites in vegetables using the QuEChERS method and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Guide to the Isomers of 2,6-dichloro-4-(trifluoromethyl)aniline
In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. Halogenated and trifluoromethyl-substituted anilines are a critical class of building blocks, where subtle changes in substituent positioning can drastically alter the final product's efficacy and safety profile. This guide offers an in-depth spectroscopic comparison of 2,6-dichloro-4-(trifluoromethyl)aniline and its key isomers, providing the experimental data and interpretive insights necessary for unambiguous identification.
The focus of this guide is to not only present the spectroscopic data but to also elucidate the underlying principles that govern the distinct spectral fingerprints of these isomers. By understanding why the spectra differ, researchers can confidently identify these compounds and anticipate the spectral features of related structures.
The Strategic Importance of Isomer Differentiation
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides.[1][2] Its isomers, such as 2,4-dichloro-6-(trifluoromethyl)aniline and 3,5-dichloro-4-(trifluoromethyl)aniline, while possessing the same molecular formula and weight, exhibit unique electronic and steric environments. These differences can lead to varied reaction kinetics, impurity profiles, and ultimately, distinct biological activities in the final products. Consequently, robust analytical methods to differentiate these isomers are essential for process control and regulatory compliance.
Comparative Spectroscopic Analysis
This guide will systematically compare the isomers using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
The chemical shifts and coupling patterns of the aromatic protons are highly informative. The electron-withdrawing nature of the chlorine and trifluoromethyl groups deshields the aromatic protons, shifting their signals downfield. The position of these substituents relative to the amine group and to each other dictates the precise chemical shifts and splitting patterns.
-
This compound: Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, resulting in a single singlet in the aromatic region. The protons of the amine group will appear as a broad singlet.
-
2,4-dichloro-6-(trifluoromethyl)aniline: The two aromatic protons are in different chemical environments and will appear as two distinct signals, likely doublets due to ortho coupling.
-
3,5-dichloro-4-(trifluoromethyl)aniline: Similar to the 2,6-dichloro isomer, this molecule possesses a plane of symmetry, leading to a single singlet for the two equivalent aromatic protons. However, the electronic environment is different, resulting in a distinct chemical shift compared to the 2,6-dichloro isomer.
The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the substituent effects. The carbons bearing the electron-withdrawing chlorine and trifluoromethyl groups will be significantly deshielded.
| Isomer | Aromatic Protons (δ, ppm) | Amine Protons (δ, ppm) |
| This compound | ~7.5 (s, 2H) | ~4.5 (br s, 2H) |
| 2,4-dichloro-6-(trifluoromethyl)aniline | ~7.3 (d, 1H), ~7.1 (d, 1H) | ~4.2 (br s, 2H) |
| 3,5-dichloro-4-(trifluoromethyl)aniline | ~6.8 (s, 2H) | ~3.9 (br s, 2H) |
Note: Predicted chemical shifts are based on analogous compounds and established substituent effects. Actual values may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for these isomers include the N-H stretching of the primary amine, the C-N stretching, C-Cl stretching, and the vibrations of the C-F bonds in the trifluoromethyl group.
-
N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The position of these bands can be influenced by hydrogen bonding.
-
C-F Stretching: The trifluoromethyl group gives rise to strong, characteristic absorption bands typically in the 1100-1400 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.
| Vibrational Mode | This compound (cm⁻¹) | 2,4-dichloro-6-(trifluoromethyl)aniline (cm⁻¹) | 3,5-dichloro-4-(trifluoromethyl)aniline (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | ~3480, ~3380 | ~3470, ~3370 | ~3490, ~3390 |
| Aromatic C=C Stretch | ~1620, ~1500 | ~1610, ~1510 | ~1625, ~1505 |
| C-F Stretch | Strong bands ~1330, ~1170, ~1130 | Strong bands ~1320, ~1160, ~1120 | Strong bands ~1340, ~1180, ~1140 |
| C-Cl Stretch | ~880 | ~860 | ~890 |
Note: These are expected ranges and the exact peak positions can vary.
Mass Spectrometry (MS): Unraveling the Molecular Structure
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns that can aid in isomer differentiation.
-
Molecular Ion Peak (M⁺): All three isomers will have the same molecular weight (approximately 230 g/mol ) and will exhibit a characteristic isotopic cluster for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
-
Fragmentation: While the molecular ion will be the same, the relative abundances of fragment ions may differ due to the different steric and electronic environments influencing bond cleavages. Common fragmentation pathways for halogenated anilines include the loss of a chlorine atom (-Cl), and cleavage of the C-N bond. The fragmentation of the trifluoromethyl group can also lead to characteristic ions.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 229/231/233 | 194 (M-Cl), 160 (M-CF3) |
| 2,4-dichloro-6-(trifluoromethyl)aniline | 229/231/233 | 194 (M-Cl), 160 (M-CF3) - relative intensities may differ |
| 3,5-dichloro-4-(trifluoromethyl)aniline | 229/231/233 | 194 (M-Cl), 160 (M-CF3) - relative intensities may differ |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is influenced by the substituents on the aromatic ring. The non-bonding electrons of the amino group and the π-electrons of the benzene ring are primarily involved in these transitions. The chloro and trifluoromethyl groups act as auxochromes and chromophores, respectively, and their positions will affect the energy of these transitions. Generally, a bathochromic (red) shift is expected with increased conjugation and substitution.
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| This compound | ~245 | ~310 |
| 2,4-dichloro-6-(trifluoromethyl)aniline | ~250 | ~300 |
| 3,5-dichloro-4-(trifluoromethyl)aniline | ~240 | ~315 |
Note: These are estimated values and can vary based on the solvent used.
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for the isomers of dichloro-(trifluoromethyl)aniline.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the aniline isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy Protocol (ATR Method)
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid aniline isomer directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a suitable number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the aniline isomer in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Separation: Inject the sample onto a suitable capillary column (e.g., a non-polar column like DB-5ms) and use a temperature program that allows for the separation of the isomers if analyzing a mixture.
-
MS Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 40-300) as the compound elutes from the GC column.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the aniline isomer in a UV-grade solvent (e.g., ethanol, methanol). Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.2 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm against a solvent blank. Identify the wavelengths of maximum absorbance (λmax).
Visualization of the Analytical Workflow
A systematic approach is crucial for the definitive identification of these isomers. The following workflow illustrates the integration of the discussed spectroscopic techniques.
Caption: A logical workflow for the spectroscopic identification of dichloro-(trifluoromethyl)aniline isomers.
Conclusion
The differentiation of this compound and its isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, FTIR, MS, and UV-Vis spectroscopy that enables unambiguous identification. This guide provides the foundational data and experimental frameworks to empower researchers, scientists, and drug development professionals in their pursuit of precise molecular characterization.
References
Analytical validation for the quantification of 2,6-dichloro-4-(trifluoromethyl)aniline
An Analytical Scientist's Guide to the Quantification of 2,6-dichloro-4-(trifluoromethyl)aniline: A Comparative Validation Review
For researchers, scientists, and professionals in drug development, the precise quantification of key chemical intermediates is a cornerstone of quality, safety, and regulatory compliance. This compound (DCTA), a critical building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its purity and concentration must be meticulously controlled, necessitating robust and reliable analytical methods.
This guide provides an in-depth comparison of two principal chromatographic techniques for the quantification of DCTA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The discussion is grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH)[1][2] and the U.S. Food and Drug Administration (FDA)[3][4][5], offering both supporting experimental data and detailed methodologies to empower you in selecting and implementing the most appropriate analytical strategy for your laboratory's needs.
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[6]. This is achieved by evaluating a set of key performance parameters that, together, build a self-validating system of trustworthiness and scientific integrity. The core parameters, which form the basis of our comparison, include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Analysis of HPLC-UV and GC-MS for DCTA Quantification
The choice between HPLC-UV and GC-MS for the quantification of DCTA is a critical decision driven by factors such as required sensitivity, sample matrix, instrument availability, and the specific analytical objective (e.g., routine quality control versus trace impurity analysis).
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar and non-volatile compound like DCTA, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The key advantage of HPLC is its ability to analyze a wide range of compounds without the need for chemical derivatization, which can introduce additional steps and potential variability. Coupled with a UV detector, it provides a robust, cost-effective, and reliable method for routine quantification.
Gas Chromatography (GC) , on the other hand, separates compounds based on their volatility. Analytes are vaporized and transported through a column by an inert carrier gas. While DCTA is sufficiently volatile for GC analysis, this technique truly excels when coupled with a Mass Spectrometer (MS). GC-MS offers exceptional selectivity and sensitivity. The mass spectrometer acts as a highly specific detector, fragmenting the analyte molecule into a unique mass spectrum, which serves as a chemical fingerprint. This makes GC-MS an outstanding choice for trace-level analysis and for confirmatory testing where unambiguous identification is paramount.
Head-to-Head Performance Comparison
The following table summarizes the typical performance characteristics of validated HPLC-UV and GC-MS methods for the quantification of DCTA. The data presented is based on established methods for DCTA and structurally similar halogenated anilines to provide a realistic comparison.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Causality and Field Insights |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on volatility, with detection by mass-to-charge ratio. | HPLC is ideal for polar, non-volatile compounds. GC requires volatility, which DCTA possesses, and MS provides superior identification. |
| Selectivity | Moderate to Good | Excellent | HPLC selectivity depends on chromatographic resolution. GC-MS provides an orthogonal level of selectivity through mass fragmentation patterns. |
| Sensitivity | Nanogram (ng) levels | Picogram (pg) to femtogram (fg) levels | The mass spectrometer is an inherently more sensitive detector than a UV detector, making GC-MS the choice for trace analysis. |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques offer excellent linearity, a prerequisite for accurate quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods demonstrate high accuracy, ensuring results are close to the true value. |
| Precision (% RSD) | < 2.0% | < 5.0% | HPLC often shows slightly better precision for routine assays due to fewer sample preparation steps (no derivatization). |
| LOD | ~10-20 ng/mL | ~0.1-1 ng/mL | GC-MS is significantly more sensitive, capable of detecting the analyte at much lower concentrations. |
| LOQ | ~30-60 ng/mL | ~0.5-3 ng/mL | The lower LOQ of GC-MS allows for the accurate quantification of trace impurities or low-level analytes. |
| Derivatization | Not required | May be used to improve peak shape, but often not necessary for DCTA. | Avoiding derivatization, as in HPLC, simplifies the workflow and reduces potential sources of error. |
| Typical Application | Routine quality control, purity assessment, formulation analysis. | Trace-level impurity analysis, confirmatory testing, analysis in complex matrices. | HPLC is the workhorse for routine QC, while GC-MS is the specialist for challenging, low-level detection. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of DCTA using both HPLC-UV and GC-MS. These protocols are designed to be self-validating systems, with built-in checks and justifications for experimental choices.
Method 1: Quantification of DCTA by Reverse-Phase HPLC-UV
This method is suitable for the routine quantification of this compound in drug substances and intermediates.
1. Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Phosphoric Acid (analytical grade).
-
Reference Standard: this compound certified reference standard.
2. Chromatographic Conditions
-
Column: Newcrom R1, 150 x 4.6 mm, 5 µm (or equivalent C18 column). Rationale: A C18 column provides excellent hydrophobic retention for the nonpolar regions of the DCTA molecule, leading to good peak shape and resolution.
-
Mobile Phase: Acetonitrile and Water (50:50 v/v) with 0.1% Phosphoric Acid.[3] Rationale: The acetonitrile/water ratio provides adequate retention and elution of DCTA. Phosphoric acid is added to control the pH and sharpen the peak by suppressing the ionization of the amine group.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 245 nm. Rationale: This wavelength corresponds to a high absorbance region for halogenated anilines, providing good sensitivity.
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the DCTA reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards covering the expected concentration range (e.g., 1 - 100 µg/mL).
-
Sample Solution: Accurately weigh an amount of the sample expected to contain approximately 2.5 mg of DCTA and dissolve it in a 25 mL volumetric flask with the mobile phase to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Procedure
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of DCTA standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision: Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
HPLC-UV Workflow for DCTA Analysis
Caption: HPLC-UV analytical workflow for DCTA quantification.
Method 2: Quantification of DCTA by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and selectivity, making it ideal for the determination of trace levels of DCTA or for confirmatory analysis.
1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole or tandem mass spectrometer.
-
Reagents: Ethyl Acetate (GC grade), Helium (99.999% purity).
-
Reference Standard: this compound certified reference standard.
2. Chromatographic and MS Conditions
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column that provides good separation for a wide range of semi-volatile compounds, including halogenated anilines.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes. Rationale: The temperature program ensures that DCTA is eluted with a good peak shape, separated from any potential solvent front interferences or less volatile impurities.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only the characteristic ions of DCTA, filtering out background noise.
-
Characteristic Ions for DCTA (m/z): 229 (M+), 231 (M+2), 194. Rationale: Monitoring the molecular ion and its isotope peak (due to chlorine) provides high confidence in identification, while the fragment ion adds another layer of confirmation.
3. Preparation of Solutions
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the DCTA reference standard and dissolve it in a 100 mL volumetric flask with ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of at least five calibration standards covering the expected concentration range (e.g., 0.05 - 5 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in ethyl acetate to achieve a concentration within the calibration range. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction step may be required.
4. Validation Procedure
-
Linearity: Inject the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.998.
-
Accuracy: Perform recovery studies by spiking a known amount of DCTA standard into a blank matrix at three low, medium, and high concentration levels. The mean recovery should be within 97.0 - 103.0%.
-
Precision: Analyze six replicate preparations of a homogeneous sample. The %RSD should be ≤ 5.0% for trace-level analysis.
GC-MS Workflow for DCTA Analysis
Caption: GC-MS analytical workflow for DCTA quantification.
Senior Application Scientist's Recommendation
The choice between HPLC-UV and GC-MS is not about which method is universally "better," but which is most fit-for-purpose.
For routine quality control of DCTA as a raw material or in-process sample where concentrations are relatively high (in the µg/mL to mg/mL range), HPLC-UV is the recommended method . Its robustness, cost-effectiveness, and simpler workflow without the need for derivatization make it a highly efficient and reliable workhorse for manufacturing environments. The precision and accuracy are excellent for these applications.
For applications requiring high sensitivity , such as the detection of trace-level DCTA as an impurity or degradant , or for confirmatory analysis , GC-MS is the superior choice . Its significantly lower LOD and LOQ, combined with the outstanding selectivity of mass spectrometric detection, provide a level of confidence that is often required in late-stage drug development and for meeting stringent regulatory limits on impurities.
Ultimately, the methods presented here serve as robust templates. It is imperative that any method chosen be fully validated within your own laboratory, using your specific instrumentation and matrices, to ensure its suitability for the intended analytical application. This adherence to the principles of validation is the bedrock of generating reliable and defensible scientific data.
References
- 1. Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3,5-dichlorobenzotrifluoride | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3,5-dichlorobenzotrifluoride [webbook.nist.gov]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity for 2,6-dichloro-4-(trifluoromethyl)aniline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity of antibodies targeting the small molecule 2,6-dichloro-4-(trifluoromethyl)aniline. Here, we synthesize technical accuracy with field-proven insights, moving beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.
The Target Analyte: Understanding this compound (DCTFA)
This compound, or DCTFA, is a halogenated aromatic amine with the molecular formula C₇H₄Cl₂F₃N.[1][2][3] It serves as a critical intermediate in the synthesis of various agrochemicals, notably the insecticide Fipronil, and in the development of pharmaceuticals.[1][4] Its defined chemical structure, featuring a trifluoromethyl group and two chlorine atoms on the aniline ring, presents a unique epitope for antibody generation.
However, as a small molecule (molecular weight ~230.01 g/mol ), DCTFA is a hapten.[1][2] Haptens are not immunogenic on their own and must be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]) to elicit an immune response and generate specific antibodies.[5][6][7] This process is fundamental to developing immunoassays for small molecules but also introduces the challenge of ensuring the resulting antibodies are specific to the hapten and not the carrier or the linker used for conjugation.
The Principle of Cross-Reactivity: A Framework for Assessment
In immunoassay development, antibody specificity is paramount. Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, DCTFA), binds to a different, structurally similar molecule.[8][9] This can lead to false-positive results and inaccurate quantification, compromising experimental validity.[8] Therefore, rigorous testing against a panel of structurally related compounds is a non-negotiable step in antibody validation.
The core of this assessment lies in understanding that antibody-antigen binding is a function of shape and chemical complementarity. Minor changes to the hapten's structure can significantly impact binding affinity.
Caption: Conceptual model of antibody specificity and cross-reactivity.
Designing a Robust Cross-Reactivity Panel
The selection of compounds for the cross-reactivity panel is a critical experimental design choice. The goal is to challenge the antibody with molecules that probe the importance of each key feature of the DCTFA structure. An effective panel should include analogs with subtle variations.
Table 1: Proposed Cross-Reactivity Panel for DCTFA Antibodies
| Compound Name | CAS Number | Structural Difference from DCTFA | Rationale for Inclusion |
| This compound | 24279-39-8 | Target Analyte | Positive control; establishes 100% reactivity baseline. |
| 4-(Trifluoromethyl)aniline | 455-14-1 | Lacks the two chlorine atoms | Tests the importance of the chloro groups for antibody recognition. |
| 2,6-Dichloroaniline | 608-31-1 | Lacks the trifluoromethyl group | Tests the importance of the trifluoromethyl group. |
| 2-Chloro-4-(trifluoromethyl)aniline | 320-51-4 | Missing one chlorine atom at position 6 | Evaluates the contribution of each chlorine atom to the epitope. |
| 2,4-Dichloro-6-(trifluoromethyl)aniline | 62593-17-3 | Isomer with chlorine at position 4 instead of 6 | Assesses the spatial requirements of the antibody binding pocket.[10] |
| 2,6-Dibromo-4-(trifluoromethyl)aniline | 874191-89-0 | Bromine instead of chlorine atoms | Tests tolerance for different halogens, which have different atomic radii. |
| Fipronil | 120068-37-3 | The final pesticide product containing the DCTFA moiety | Determines if the antibody can bind the target within a larger, more complex molecule. |
Core Methodologies for Quantitative Assessment
A multi-faceted approach using different techniques provides the most comprehensive picture of antibody cross-reactivity.
Indirect Competitive ELISA: The Workhorse of Specificity Screening
Competitive ELISA is the most common and effective method for assessing the specificity of antibodies against small molecules.[11][12][13][14] The principle is based on the competition between the free analyte in a sample (or a standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. A lower signal indicates a higher concentration of the free analyte, meaning it has successfully outcompeted the coated antigen.
Caption: Workflow for an indirect competitive ELISA to test cross-reactivity.
Data Analysis: The results are analyzed by plotting a standard curve for each compound tested. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of DCTFA / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 5.0 | 100% |
| 4-(Trifluoromethyl)aniline | 5,250 | 0.09% |
| 2,6-Dichloroaniline | 8,100 | 0.06% |
| 2-Chloro-4-(trifluoromethyl)aniline | 150.0 | 3.33% |
| 2,6-Dibromo-4-(trifluoromethyl)aniline | 45.0 | 11.1% |
| Fipronil | 12.5 | 40.0% |
| Unrelated Compound | >100,000 | <0.005% |
Interpretation: In this hypothetical example, the antibody is highly specific for DCTFA. The absence of either the chloro groups or the trifluoromethyl group dramatically reduces binding affinity. There is minor cross-reactivity with the dibromo-analog and significant cross-reactivity with Fipronil, indicating the epitope is accessible within the larger pesticide molecule.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time quantitative data on binding kinetics.[15][16][17] It measures the association rate (kₐ) and dissociation rate (kₑ) of the antibody-antigen interaction. These values are used to calculate the equilibrium dissociation constant (Kₑ), a direct measure of binding affinity.
-
High Affinity: Low Kₑ value (slow dissociation)
-
Low Affinity / Cross-Reactivity: High Kₑ value (rapid dissociation)
By immobilizing the antibody on a sensor chip and flowing the different structural analogs over the surface, one can directly compare the Kₑ values. This method is considered a gold standard for characterizing antibody-antigen interactions and provides a more nuanced view of cross-reactivity than ELISA alone.[16][18]
Detailed Experimental Protocols
Protocol: Indirect Competitive ELISA for Cross-Reactivity Assessment
-
Objective: To determine the IC50 values for DCTFA and a panel of its structural analogs.
-
Materials:
-
96-well microtiter plates
-
Coating Antigen: DCTFA conjugated to a carrier protein (e.g., BSA), diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Antibody: Primary antibody against DCTFA
-
Analytes: DCTFA and structural analogs, serially diluted
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Secondary Antibody: HRP-conjugated anti-species IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution: 2M H₂SO₄
-
Plate reader (450 nm)
-
-
Procedure:
-
Coating: Add 100 µL of coating antigen to each well. Incubate overnight at 4°C.[13]
-
Washing (1): Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.[13]
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at 37°C to prevent non-specific binding.[13][19]
-
Washing (2): Repeat the wash step as in step 2.
-
Competitive Reaction: Add 50 µL of the serially diluted analyte (DCTFA standard or analog) to the appropriate wells. Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to all wells. Incubate for 1 hour at 37°C.[11]
-
Washing (3): Repeat the wash step, increasing to 5 washes.[13]
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.[13]
-
Washing (4): Repeat the wash step (5 times).
-
Substrate Reaction: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.[11]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm within 15 minutes.
-
Self-Validating Systems: Ensuring Trustworthy Data
To ensure the trustworthiness of your results, every assay must include a robust set of controls.
-
B₀ (Maximum Signal Control): Contains primary and secondary antibody but no free analyte. This well establishes the maximum binding and signal.
-
NSB (Non-Specific Binding Control): Contains no primary antibody. This well measures the background signal from the secondary antibody and substrate. The NSB value should be very low.
-
Blank Control: Contains only buffer and substrate. This establishes the baseline absorbance of the plate and reagents.
-
Positive Control: A known concentration of the target analyte (DCTFA) that reliably produces ~50% inhibition. This confirms the assay is performing as expected.
By comparing results against these controls, you can validate the integrity of each experimental run, ensuring that observed cross-reactivity is a true binding event and not an artifact.
Conclusion and Recommendations
Characterizing the cross-reactivity of an antibody for a small molecule like this compound is a critical validation step that underpins the reliability of any subsequent immunoassay. A systematic approach, beginning with the rational design of a structural analog panel and employing quantitative methods like competitive ELISA and SPR, is essential. By explaining the causality behind each step and incorporating self-validating controls, researchers can generate high-confidence data. This rigorous characterization ensures that the selected antibody is fit-for-purpose, providing the specificity required for accurate and reproducible results in research, diagnostics, and safety testing.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 24279-39-8 | FD37282 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. Generating Monoclonal Antibodies against Buprofezin and Developing Immunoassays for Its Residue Detection in Tea Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 2,4-Dichloro-6-(trifluoromethyl)aniline | C7H4Cl2F3N | CID 1268255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 12. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 13. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 14. mybiosource.com [mybiosource.com]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 18. rapidnovor.com [rapidnovor.com]
- 19. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2,6-Dichloro-4-(trifluoromethyl)aniline
Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate
2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 24279-39-8) is a cornerstone intermediate in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical sectors.[1][2] Its unique molecular structure, featuring a trifluoromethyl group and two chlorine atoms on an aniline ring, imparts specific reactivity and biological activity to its derivatives.[1][3] Notably, it is a key precursor in the production of the widely used insecticide fipronil and is integral to the development of novel therapeutic agents.[1] Given its pivotal role, the purity of this compound is not merely a quality control metric; it is a critical determinant of reaction yield, impurity profiles of final products, and ultimately, the safety and efficacy of the end-use compounds.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound. We will explore the technical nuances of various analytical techniques, present detailed experimental protocols, and offer insights gleaned from years of practical application in the field. The objective is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions when selecting and qualifying this crucial raw material.
Understanding the Impurity Landscape: What to Look For
The synthesis of this compound can introduce several potential impurities. A common synthetic route involves the chlorination of 4-(trifluoromethyl)aniline.[4][5] Incomplete or over-chlorination can lead to the presence of mono-chlorinated or tri-chlorinated analogs. Another pathway starts with p-chlorobenzotrifluoride, which undergoes halogenation and ammoniation.[6] This process can result in isomeric impurities and residual starting materials.
Common potential impurities include:
-
Isomeric Impurities: Such as 2,4-dichloro-6-(trifluoromethyl)aniline or 3,5-dichloro-4-(trifluoromethyl)aniline, which can arise from non-selective chlorination.
-
Under-chlorinated Species: For example, 2-chloro-4-(trifluoromethyl)aniline.[7]
-
Over-chlorinated Species: Such as trichloro-(trifluoromethyl)aniline isomers.
-
Starting Material Residues: Including 4-(trifluoromethyl)aniline or p-chlorobenzotrifluoride.
-
Solvent Residues: From the reaction and purification steps.
The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and challenges in purification of the final active pharmaceutical ingredient (API) or agrochemical.
Orthogonal Analytical Approaches for Robust Purity Determination
A multi-pronged analytical approach is essential for a comprehensive assessment of purity. Relying on a single technique can lead to an incomplete picture, as different methods have varying selectivities and sensitivities for different types of impurities. Here, we compare the most effective techniques for analyzing this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for purity analysis of substituted anilines due to its high resolution, sensitivity, and specificity.[8][9]
Why it's effective: The combination of a non-polar stationary phase (like C18) and a polar mobile phase allows for the effective separation of the main compound from both more polar and less polar impurities. UV detection is typically employed, as the aromatic ring of the aniline provides strong chromphoric activity.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm particle size | Provides excellent separation for a wide range of aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (Gradient elution) | Gradient elution is crucial for resolving impurities with different polarities. |
| Gradient | Start with 40% Acetonitrile, ramp to 95% over 20 minutes | A gradual increase in the organic modifier ensures the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good peak shape and resolution. |
| Detection | UV at 254 nm | The aromatic ring exhibits strong absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.[8]
-
Sample Preparation: Prepare the commercial sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): Superior Sensitivity for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For halogenated aromatic compounds, GC offers excellent separation, and mass spectrometry provides definitive identification.[10][11]
Why it's effective: The high resolving power of capillary GC columns combined with the specificity of a mass spectrometer allows for the detection of trace-level impurities that might co-elute with the main peak in HPLC. This is particularly useful for identifying isomeric and halogenated impurities.[9][12]
Table 2: Recommended GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A non-polar column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Mass Range | 40-400 amu | Covers the molecular weight of the target compound and expected impurities. |
Experimental Protocol: GC-MS Impurity Profiling
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetone or dichloromethane) at 1 mg/mL. Create a series of dilutions for calibration.
-
Sample Preparation: Dissolve the commercial sample in the same solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Run: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of known standards. Quantify impurities using a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[13][14] For this compound, both ¹H and ¹⁹F NMR can be utilized.
Why it's effective: ¹⁹F NMR is particularly powerful for fluorinated compounds as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, leading to high resolution and sensitivity.[15] The presence of the CF₃ group provides a unique and clean signal for quantification.
Experimental Protocol: ¹⁹F qNMR Purity Assay
-
Internal Standard Selection: Choose a stable, non-reactive, fluorinated internal standard with a known purity and a resonance that does not overlap with the sample signals (e.g., trifluoroacetic acid).[15]
-
Sample Preparation: Accurately weigh a known amount of the commercial sample and the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d₆).[15]
-
NMR Data Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay). Proton decoupling should be applied to simplify the spectrum.[15]
-
Data Analysis: Calculate the purity by comparing the integral of the CF₃ signal of the analyte to the integral of the internal standard's signal, taking into account the molecular weights and the number of fluorine atoms in each.
Comparative Data Summary
The following table presents a hypothetical comparison of purity data for three different commercial grades of this compound, as determined by the analytical methods described above.
Table 3: Hypothetical Purity Analysis of Commercial Grades
| Analytical Method | Grade A (Premium) | Grade B (Standard) | Grade C (Technical) |
| HPLC (Area %) | > 99.8% | > 99.0%[7] | > 98%[16] |
| GC-MS (Identified Impurities) | < 0.1% total | < 0.5% total | < 1.5% total |
| 2-chloro-4-(trifluoromethyl)aniline | Not Detected | < 0.2% | < 0.5% |
| Isomeric Impurities | Not Detected | < 0.1% | < 0.3% |
| ¹⁹F qNMR (Absolute Purity) | 99.9 ± 0.1% | 99.2 ± 0.2% | 98.3 ± 0.3% |
| Water Content (Karl Fischer) | < 0.1% | < 0.2% | < 0.5% |
Conclusion: A Holistic Approach to Ensuring Quality
Benchmarking the purity of commercial this compound requires a comprehensive and multi-faceted analytical strategy. While HPLC provides a robust and reliable method for routine quality control, it should be complemented by the high sensitivity and specificity of GC-MS for detailed impurity profiling. For an absolute and primary measure of purity, ¹⁹F qNMR stands out as an exceptionally powerful technique.
For researchers, scientists, and drug development professionals, the selection of a suitable grade of this critical intermediate should be based on a thorough understanding of the potential impurities and the analytical data provided by the supplier. When in-house verification is necessary, the protocols and comparative insights provided in this guide offer a solid foundation for ensuring the quality and consistency of this vital chemical building block, thereby safeguarding the integrity of downstream research and manufacturing processes.
References
- 1. nbinno.com [nbinno.com]
- 2. dataintelo.com [dataintelo.com]
- 3. CAS 24279-39-8: 2,6-Dichloro-4-trifluoromethylaniline [cymitquimica.com]
- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 6. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 7. gfl.co.in [gfl.co.in]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectroscopy Techniques | NMR Spectroscopy | RSSL [rssl.com]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 24279-39-8 [sigmaaldrich.com]
Economic analysis of different 2,6-dichloro-4-(trifluoromethyl)aniline synthesis methods
An Economic and Methodological Comparison of Synthesis Routes for 2,6-dichloro-4-(trifluoromethyl)aniline
Introduction
This compound, also known by its chemical synonyms 4-Amino-3,5-dichlorobenzotrifluoride and DCTFMA, is a critical chemical intermediate with the CAS number 24279-39-8.[1] This compound, a light yellow or white crystalline solid, possesses a unique molecular structure (C₇H₄Cl₂F₃N) that makes it an indispensable building block in high-value manufacturing sectors.[1][2] Its primary applications are in the synthesis of modern agrochemicals, most notably as a key precursor to the broad-spectrum insecticide Fipronil.[1][3] Furthermore, it serves a vital role in pharmaceutical development for creating novel therapeutic agents.[1][4][5]
The growing global demand for efficient crop protection and advanced pharmaceuticals has placed the manufacturing process of DCTFMA under intense scrutiny.[1][4] An ideal industrial synthesis must not only be high-yielding but also economically viable, safe, and environmentally sustainable. This guide provides an in-depth economic and methodological analysis of the predominant synthesis routes for this compound, offering a comparative framework for researchers, process chemists, and drug development professionals. We will dissect each pathway, explaining the causality behind experimental choices and providing validated protocols drawn from patent literature.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several different starting materials. The choice of route is dictated by a trade-off between the cost and availability of raw materials, the number of synthetic steps, process complexity, and capital expenditure on specialized equipment (e.g., high-pressure reactors). The four most prominent strategies begin with 4-chlorobenzotrifluoride, 4-trifluoromethylaniline, 3,4-dichlorobenzotrifluoride, or aniline.
Caption: High-level overview of the primary starting materials for DCTFMA synthesis.
Route 1: Synthesis from 4-Chlorobenzotrifluoride (p-CBTF)
This precursor is a common industrial choice due to its relative availability. Two main sequences are employed: (1a) amination followed by chlorination, and (1b) chlorination followed by amination.
Route 1a: Amination-Chlorination Sequence
This pathway first introduces the amino group, followed by the addition of the chlorine atoms.
Caption: Workflow for the Amination-Chlorination synthesis route (1a).
-
Expertise & Causality: The logic here is to install the activating amino group first. However, the C-Cl bond in p-CBTF is notoriously difficult to displace via nucleophilic aromatic substitution. This necessitates harsh reaction conditions, including high temperatures (190-200°C) and high pressure, along with a copper catalyst (e.g., cuprous chloride) and a promoter like potassium fluoride.[3][6] These conditions lead to significant drawbacks.
-
Economic Analysis: The primary economic barrier is the amination step. The required high-pressure equipment represents a significant capital investment. Furthermore, the reaction often suffers from low conversion rates and yields, making it uneconomical for large-scale industrial production.[3][7] While the starting material is relatively inexpensive, the low efficiency and high energy input diminish its cost-effectiveness.
Route 1b: Chlorination-Amination Sequence
This inverted sequence has proven to be more industrially viable.
Caption: Workflow for the Chlorination-Amination synthesis route (1b).
-
Expertise & Causality: Chlorinating p-CBTF first yields 3,4,5-trichlorobenzotrifluoride. The electron-withdrawing trifluoromethyl group, combined with the three chlorine atoms, sufficiently activates the aromatic ring for nucleophilic substitution. This allows the subsequent amination to proceed under more favorable conditions than in Route 1a. The chlorine atom at the 4-position is selectively replaced by the amino group. This method is often characterized as a simple process with high reaction yields.[3][8]
-
Economic Analysis: This route is economically advantageous. It utilizes cheap and readily available raw materials (p-CBTF, chlorine, ammonia).[3][8] The avoidance of extreme high-pressure amination reduces capital and operational costs. The process is also more environmentally friendly due to higher yields and the potential to recover and reuse excess ammonia.[3][9]
This protocol is a synthesized example based on patent literature and should be adapted and optimized.[3][9]
-
Chlorination: Charge a reactor with 4-chlorobenzotrifluoride. Add a composite catalyst (e.g., elemental iron and ferric chloride). Heat the mixture to 50-150°C and bubble elemental chlorine gas through the reaction mass until GC analysis shows complete conversion to 3,4,5-trichlorobenzotrifluoride.
-
Amination: Transfer the 3,4,5-trichlorobenzotrifluoride intermediate to a pressure reactor containing a polar organic solvent (e.g., N-methylpyrrolidone).[7] Charge the reactor with anhydrous ammonia. Heat the mixture to 190-250°C for several hours.
-
Work-up and Purification: After cooling and venting excess ammonia, filter the reaction mixture to remove ammonium chloride. The crude product is then purified by vacuum distillation to yield this compound with a purity often exceeding 99%.[3]
Route 2: Direct Chlorination of 4-Trifluoromethylaniline
This is arguably the most direct and widely adopted industrial method, provided the starting material is economically sourced.
Caption: Workflow for the direct chlorination of 4-trifluoromethylaniline (Route 2).
-
Expertise & Causality: The amino group is a strong activating, ortho-, para-director. Since the para-position is blocked by the trifluoromethyl group, chlorination occurs selectively at the two ortho-positions (2 and 6). This high regioselectivity is the key advantage of this route. The reaction proceeds under mild conditions and is technically simple to execute.[10]
-
Economic Analysis: This one-step synthesis is highly efficient.[10] The primary economic driver is the cost of the starting material, 4-trifluoromethylaniline. If this can be procured at a competitive price, this route is often the most profitable. The process is simple, leading to lower operational costs, and high yields (often >95%) and purity (>99.5%) minimize waste and purification expenses.[10][11]
This protocol is a synthesized example based on patent literature.[11][12]
-
Reaction Setup: In a suitable reactor, dissolve 4-trifluoromethylaniline in a solvent such as chlorobenzene or glacial acetic acid.
-
Chlorination: While maintaining the temperature at 60-110°C, introduce chlorine gas at a controlled rate. The reaction is exothermic and requires cooling.[6][12] Alternatively, a mixture of thionyl chloride in chloroform can be used.[6]
-
Work-up: Once the reaction is complete (monitored by GC), the byproduct hydrochloric acid gas is scrubbed. The solvent is then removed, often by distillation.
-
Purification: The crude product is neutralized with an alkali solution, washed, and then subjected to vacuum rectification to achieve a final purity of >99.5%.[11]
Route 3 & 4: Alternative Pathways
While less common industrially, other routes exist and are worth noting for their different strategic approaches.
-
Route 3 (from 3,4-Dichlorobenzotrifluoride): This starting material can be used, but the synthesis often involves multiple steps, such as reaction with hydrazine followed by catalytic reduction, before a final chlorination step.[6] These processes are generally complex and result in high production costs and significant waste streams, making them less competitive.[3]
-
Route 4 (from Aniline): A multi-step synthesis starting from inexpensive aniline has been developed.[13] This involves:
-
Acetylation of aniline to protect the amino group.
-
Para-position trifluoromethylation.
-
Dichlorination at the positions ortho to the acetylamino group.
-
Hydrolysis to remove the acetyl protecting group. While this route uses a very cheap starting material, the multiple steps, use of protecting groups, and more complex trifluoromethylation reaction increase labor and reagent costs, offsetting the initial raw material advantage.
-
Quantitative and Economic Comparison
The following table summarizes the key performance and economic indicators for the most viable synthesis routes.
| Feature | Route 1a (Amination First) | Route 1b (Chlorination First) | Route 2 (Direct Chlorination) |
| Starting Material | 4-Chlorobenzotrifluoride | 4-Chlorobenzotrifluoride | 4-Trifluoromethylaniline |
| Number of Steps | 2 | 2 | 1 |
| Key Challenge | High-pressure amination | Controlled chlorination | Cost of starting material |
| Typical Yield | Low to Moderate | High (>90%) | High (>95%)[10] |
| Achievable Purity | Moderate to High | Very High (>99%)[3] | Very High (>99.5%)[11] |
| Reaction Conditions | Severe (High T & P) | Moderate | Mild to Moderate |
| Capital Cost | High (High-pressure reactor) | Moderate | Low to Moderate |
| Raw Material Cost | Low | Low | Moderate to High |
| Process Simplicity | Complex | Simple[3][8] | Very Simple[10] |
| Environmental Impact | Moderate (low efficiency) | Low (good yield, NH3 recovery) | Low (high efficiency) |
| Industrial Viability | Low[3][7] | High | Very High (if precursor is cheap) |
Conclusion and Authoritative Recommendation
From an economic and process efficiency standpoint, Route 2 (Direct Chlorination of 4-Trifluoromethylaniline) stands out as the most advantageous method for the synthesis of this compound. Its single-step process, mild conditions, high selectivity, and excellent yields make it ideal for industrial-scale production, provided that the starting material, 4-trifluoromethylaniline, is available at a competitive price.[10]
Where the cost of 4-trifluoromethylaniline is prohibitive, Route 1b (Chlorination of p-CBTF followed by Amination) presents a robust and economically sound alternative.[3][8] It cleverly circumvents the problematic high-pressure amination of an unactivated ring by performing the chlorination first, leading to a simple, high-yield process that starts from a cheaper commodity chemical.
Ultimately, the choice of synthesis route is a strategic decision based on a company's access to raw materials, existing infrastructure, and the prevailing market prices of the necessary precursors. However, for new process development, focusing on the optimization of Route 2 or Route 1b is the most logical path toward a profitable and sustainable manufacturing operation.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 4. dataintelo.com [dataintelo.com]
- 5. dataintelo.com [dataintelo.com]
- 6. Page loading... [guidechem.com]
- 7. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]
- 8. patents.justia.com [patents.justia.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 11. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]
- 12. 4-Amino-3,5-dichlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 13. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Biological Activity of Fipronil Analogues Derived from Different Anilines
For researchers and professionals in drug development and crop protection, the phenylpyrazole class of insecticides, spearheaded by fipronil, represents a cornerstone of modern pest management. The remarkable efficacy of these compounds stems from their unique mode of action as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channel, a target that offers selectivity for insects over mammals.[1][2] The N-phenyl ring, derived from aniline precursors, is a critical component of the fipronil scaffold, and its substitution pattern profoundly influences the molecule's biological activity.
This guide provides an in-depth comparison of fipronil analogues with modifications on this aniline moiety. We will explore the causal relationships between chemical structure and insecticidal potency, detail the experimental methodologies for synthesis and bio-evaluation, and present supporting data to guide future research and development in this area.
The Mechanism of Action: Disrupting Neural Inhibition
Fipronil and its analogues exert their insecticidal effect by acting as non-competitive antagonists of the GABA receptor in the insect central nervous system.[1] GABA is the primary inhibitory neurotransmitter; its binding to the GABA receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and a reduction in nerve signal transmission.[3] Fipronil binds within the channel pore, physically blocking the passage of chloride ions. This disruption of the inhibitory signal leads to uncontrolled neuronal excitation, resulting in paralysis and death of the insect.[3][4] The higher affinity of fipronil for insect GABA receptors compared to mammalian receptors is a key factor in its selective toxicity.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of 2,6-Dichloro-4-(trifluoromethyl)aniline Analysis: A Guide for Ensuring Analytical Accuracy and Comparability
Abstract
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantitative analysis of 2,6-dichloro-4-(trifluoromethyl)aniline. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, ensuring the accuracy and consistency of its measurement across different laboratories is paramount for quality control and regulatory compliance. This document details optimized analytical methodologies, a protocol for a hypothetical inter-laboratory study, statistical evaluation of performance using z-scores, and a discussion on the potential sources of analytical variability. The insights provided are aimed at researchers, analytical scientists, and quality assurance professionals in the drug development and chemical manufacturing sectors.
Introduction: The Imperative for Analytical Consensus
This compound (CAS 24279-39-8) is a fluorinated aromatic amine that serves as a critical building block in organic synthesis. The presence and quantity of this compound and its potential impurities can significantly impact the efficacy and safety of final products. Consequently, robust and reproducible analytical methods are essential.
An inter-laboratory comparison, or proficiency test, is a powerful tool for assessing the competence of laboratories to perform specific analyses.[1] By analyzing the same homogenous sample, participating laboratories can evaluate their performance against a reference value and their peers, identify potential systematic errors, and take corrective actions to improve their analytical workflow.[2] This guide is structured to walk the user through the design, execution, and interpretation of such a study for this compound.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique is the foundation of any successful analysis. For halogenated anilines, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods.[3][4]
2.1. Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality of Method Choice: GC-MS is selected as the primary method due to its high sensitivity, selectivity, and the structural information provided by mass spectrometry.[3] The volatility of this compound makes it well-suited for gas chromatography. The mass spectrometer allows for unambiguous identification based on the compound's mass-to-charge ratio and fragmentation pattern, which is crucial for distinguishing it from structurally similar impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh 1.0 g of the test sample into a 50 mL volumetric flask and dissolve in methanol.
-
Prepare a stock solution of 1000 µg/mL.
-
Create a series of calibration standards ranging from 0.1 µg/mL to 10 µg/mL by diluting the stock solution with methanol.
-
For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous. Adjust the sample pH to >11 with 10 M NaOH. Extract three times with 30 mL of dichloromethane.[3]
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate to 1 mL.
-
-
GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. The 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of semi-volatile organic compounds.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 70°C (hold for 1 min), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (50-300 m/z) for identification.
-
Quantitative Ion: m/z 229 (M+).
-
Qualifier Ions: m/z 194, 161.
-
2.2. Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
Causality of Method Choice: HPLC offers a viable alternative, particularly for samples that may not be suitable for GC due to thermal instability or for laboratories where GC-MS is not available. Reversed-phase HPLC with a C18 column is a robust choice for separating aromatic amines.[5] UV detection is appropriate as the aromatic ring of the analyte provides a strong chromophore.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Prepare stock and calibration standards as described in the GC-MS protocol, using a mobile phase-like solvent (e.g., acetonitrile/water mixture) for the final dilutions.
-
-
HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. The C18 stationary phase provides excellent retention and separation for moderately non-polar compounds like halogenated anilines.[5]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% formic acid. The formic acid helps to protonate the aniline, leading to sharper peaks and better chromatography.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD).
-
Wavelength: 240 nm.
-
Inter-Laboratory Comparison (ILC) Design
A successful ILC requires careful planning and execution to ensure that the results are comparable and meaningful. The design should adhere to the principles outlined in ISO/IEC 17043.[6][7]
Workflow for the ILC:
Caption: Workflow of the inter-laboratory comparison study.
3.1. Test Material
A single batch of this compound will be dissolved in a high-purity solvent (e.g., methanol) to create a stock solution. This stock will be used to prepare the final test samples at a concentration unknown to the participants but within a typical analytical range (e.g., 5-10 µg/mL). The homogeneity and stability of the samples must be confirmed by the coordinating body before distribution.
3.2. Instructions to Participants
Each laboratory will receive two identical, sealed vials of the test material. They will be instructed to perform a quantitative analysis using their in-house, validated method (preferably GC-MS or HPLC). Participants must report a single value representing the mean of at least three replicate injections, along with their estimated measurement uncertainty.
Comparative Data Analysis (Hypothetical Study)
For this guide, we will use a hypothetical dataset from six laboratories to demonstrate the data analysis process. The coordinating body has determined the assigned value (X_ref) to be 7.50 µg/mL with a standard deviation for proficiency assessment (σ_pt) of 0.75 µg/mL .
Table 1: Hypothetical ILC Results for this compound
| Laboratory | Reported Value (µg/mL) | Measurement Uncertainty (± µg/mL) |
| Lab 1 | 7.35 | 0.60 |
| Lab 2 | 8.50 | 0.75 |
| Lab 3 | 7.65 | 0.65 |
| Lab 4 | 6.20 | 0.80 |
| Lab 5 | 7.45 | 0.55 |
| Lab 6 | 7.90 | 0.70 |
4.1. Statistical Evaluation: The Z-Score
The performance of each laboratory is evaluated using the z-score, a dimensionless number that indicates how many standard deviations a result is from the assigned value.[8] The z-score is calculated as follows:
z = (x - X_ref) / σ_pt
Where:
-
x is the result reported by the laboratory.
-
X_ref is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
The interpretation of z-scores is generally as follows:[2]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Table 2: Z-Score Calculation for Hypothetical ILC Results
| Laboratory | Reported Value (x) | Assigned Value (X_ref) | σ_pt | Z-Score | Performance |
| Lab 1 | 7.35 | 7.50 | 0.75 | -0.20 | Satisfactory |
| Lab 2 | 8.50 | 7.50 | 0.75 | 1.33 | Satisfactory |
| Lab 3 | 7.65 | 7.50 | 0.75 | 0.20 | Satisfactory |
| Lab 4 | 6.20 | 7.50 | 0.75 | -1.73 | Satisfactory |
| Lab 5 | 7.45 | 7.50 | 0.75 | -0.07 | Satisfactory |
| Lab 6 | 7.90 | 7.50 | 0.75 | 0.53 | Satisfactory |
Visualization of Laboratory Performance:
References
- 1. isobudgets.com [isobudgets.com]
- 2. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. nata.com.au [nata.com.au]
- 8. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
